molecular formula C9H17NO5 B1682941 Boc-NH-PEG1-CH2COOH CAS No. 142929-49-5

Boc-NH-PEG1-CH2COOH

Katalognummer: B1682941
CAS-Nummer: 142929-49-5
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: UPBQMAHYLWJGDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

t-Boc-N-amido-PEG1-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Eigenschaften

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBQMAHYLWJGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566756
Record name {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142929-49-5
Record name {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Potential of Boc-NH-PEG1-CH2COOH: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Boc-NH-PEG1-CH2COOH, a heterobifunctional linker integral to the advancement of sophisticated biomedical applications. Tailored for researchers, chemists, and professionals in the field of drug development, this document elucidates the core properties, experimental applications, and underlying chemical principles of this versatile molecule.

Core Properties of this compound

This compound, also known as N-Boc-2-(2-aminoethoxy)acetic acid, is a valuable building block in chemical synthesis, particularly in the realm of bioconjugation and the development of complex therapeutic agents.[1][2] Its structure features a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This configuration offers the strategic advantage of sequential and controlled conjugation to other molecules.[3]

The Boc (tert-butyloxycarbonyl) protecting group provides a stable shield for the amine functionality, which can be selectively removed under acidic conditions to reveal a primary amine for subsequent reactions.[2] The terminal carboxylic acid can be activated to react with primary amines on various biomolecules, such as proteins and peptides, forming a stable amide bond.[4] The inclusion of the short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers and databases.

PropertyValueReferences
CAS Number 142929-49-5[1][5][6]
Molecular Formula C9H17NO5[1][5][6]
Molecular Weight 219.24 g/mol [1][5][6]
Appearance White to off-white solid or viscous liquid[7][8]
Purity ≥95%[5][6]
Solubility Soluble in DMSO and other organic solvents[9]
SMILES Code O=C(O)COCCNC(OC(C)(C)C)=O[1]
InChI Key UPBQMAHYLWJGDW-UHFFFAOYSA-N[1]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionDurationReferences
-20°C Long-term storage (months to years)[7][9]
-80°C (in solvent) Up to 6 months[9]
Room Temperature Suitable for short-term shipping in the continental US[9]

It is recommended to keep the compound in a dry environment and avoid exposure to light for long-term storage.[5][6]

Applications in Drug Discovery and Development

This compound is a key component in the synthesis of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[9][10][11]

PROTAC Linkers

As a PEG-based PROTAC linker, this compound connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[9] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this molecule functions as a cleavable linker to attach a cytotoxic drug to an antibody.[7][10][11] The antibody directs the conjugate to a specific target, such as a cancer cell, where the linker is cleaved, releasing the cytotoxic payload.

Experimental Protocols

The following sections provide generalized experimental procedures for the use of this compound in bioconjugation.

Activation of the Carboxylic Acid Moiety

To conjugate this compound to a primary amine-containing molecule, the carboxylic acid group must first be activated. A common method involves the use of carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Activation Buffer (e.g., MES, pH 4.5-6.0)

Procedure:

  • Dissolve this compound in the activation buffer.

  • Add a molar excess of EDC and NHS to the solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

Conjugation to a Primary Amine

The activated NHS ester of this compound can then react with a primary amine on a target molecule.

Materials:

  • Activated this compound solution

  • Primary amine-containing molecule (e.g., protein, peptide) in a suitable buffer

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., Tris, glycine)

Procedure:

  • Immediately add the activated this compound solution to the solution containing the primary amine.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove unreacted reagents and byproducts.

Deprotection of the Boc Group

Following conjugation, the Boc protecting group can be removed to expose the primary amine for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 25-50% TFA).

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique (e.g., mass spectrometry) to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).[3]

  • Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental processes involving this compound.

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation cluster_deprotection Boc Deprotection Boc_Linker This compound Activated_Linker Boc-NH-PEG1-CH2CO-NHS Boc_Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Boc-NH-PEG1-CH2CO-NH-R Activated_Linker->Conjugate Primary_Amine R-NH2 (e.g., Protein) Primary_Amine->Conjugate Amide Bond Formation Deprotected_Conjugate H2N-PEG1-CH2CO-NH-R Conjugate->Deprotected_Conjugate Deprotection TFA TFA TFA->Deprotected_Conjugate

Caption: General workflow for the bioconjugation and deprotection of this compound.

protac_synthesis_overview cluster_step1 Step 1: Conjugation to E3 Ligase Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to Target Protein Ligand Boc_Linker This compound Intermediate_1 Boc-Linker-E3 Ligand Boc_Linker->Intermediate_1 EDC/NHS Coupling E3_Ligand E3 Ligase Ligand (with primary amine) E3_Ligand->Intermediate_1 Intermediate_2 H2N-Linker-E3 Ligand Intermediate_1->Intermediate_2 TFA PROTAC PROTAC Molecule Intermediate_2->PROTAC Amide Coupling Target_Ligand Target Protein Ligand (with carboxylic acid) Target_Ligand->PROTAC

Caption: Simplified overview of PROTAC synthesis using this compound.

References

An In-depth Technical Guide to Boc-NH-PEG1-CH2COOH: A Core Component in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid, commonly known as Boc-NH-PEG1-CH2COOH. This bifunctional molecule, featuring a Boc-protected amine and a terminal carboxylic acid connected by a single polyethylene (B3416737) glycol (PEG) unit, is a critical building block in the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Identification and Properties

This compound is a heterobifunctional linker that provides a flexible, hydrophilic spacer. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable block for the amine functionality, while the carboxylic acid allows for straightforward conjugation to other molecules.

Structure and Chemical Information:

  • IUPAC Name: 2-(2-(((tert-butoxycarbonyl)amino)ethoxy)acetic acid

  • CAS Number: 142929-49-5[1][2][3]

  • Chemical Formula: C₉H₁₇NO₅[2][3]

  • Molecular Weight: 219.24 g/mol [1][3]

  • SMILES: O=C(O)COCCNC(OC(C)(C)C)=O[2][4]

The structure consists of a Boc-protected amino group at one end and a carboxylic acid at the other, separated by a short, flexible ethylene (B1197577) glycol linker. This structure imparts desirable physicochemical properties for its role as a linker in larger molecular constructs.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from supplier technical data sheets and computational models.

PropertyValueSource
CAS Number 142929-49-5[1][2][3]
Molecular Formula C₉H₁₇NO₅[2][3]
Molecular Weight 219.24 g/mol [1][3]
Appearance Solid-Liquid Mixture, Colorless to light yellow[2]
Purity ≥95%[1][3]
Topological Polar Surface Area (TPSA) 84.86 Ų[4]
Predicted LogP (Consensus) ~0.03[4]
Storage Conditions (Pure Form) -20°C for 3 years; 4°C for 2 years[2]
Storage Conditions (In Solvent) -80°C for 6 months; -20°C for 1 month[2]

Applications in Drug Development

This compound is primarily utilized as a PEG-based linker in the synthesis of complex bioconjugates. Its properties make it particularly suitable for:

  • PROTACs: In PROTACs, this linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The flexibility and hydrophilicity of the PEG unit can improve the solubility and cell permeability of the final PROTAC molecule, facilitating the formation of a stable ternary complex between the E3 ligase, the target protein, and the PROTAC.[2]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer helps to ensure that the drug molecule does not interfere with the antibody's binding affinity for its target antigen.

  • Other Bioconjugation: Its versatile functional groups allow for its use in various bioconjugation applications, including peptide synthesis, nanotechnology, and the development of new materials for drug delivery and cell culture.[1]

Experimental Protocols

The following are generalized protocols for the handling and use of this compound. These may require optimization for specific applications.

1. Stock Solution Preparation (In Vitro Use)

  • Objective: To prepare a high-concentration stock solution for in vitro assays.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[2]

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add fresh, anhydrous DMSO to the desired concentration (e.g., 100 mg/mL).[2]

    • If necessary, use sonication to aid dissolution. Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure optimal solubility.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or -80°C for up to six months.[2]

2. Formulation for In Vivo Studies

  • Objective: To prepare a solution suitable for administration in animal models.

  • Methodology: A common method involves using a co-solvent system to achieve a clear, stable solution.

  • Protocol Example:

    • Start with a concentrated stock solution prepared in DMSO as described above.

    • Sequentially add the following co-solvents, ensuring the solution is mixed thoroughly after each addition. The volumetric ratios for a final solution are:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline[2][5]

    • For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume.[2]

    • This protocol can yield a clear solution with a solubility of at least 2.5 mg/mL.[2][5] It is recommended to prepare this working solution fresh on the day of use.

3. General Amide Coupling Reaction

  • Objective: To conjugate the carboxylic acid of this compound to an amine-containing molecule (R-NH₂).

  • Reagents:

    • This compound

    • Amine-containing substrate (R-NH₂)

    • Coupling agents (e.g., EDC, HATU, HOBt)

    • A suitable non-nucleophilic base (e.g., DIPEA, triethylamine)

    • Anhydrous aprotic solvent (e.g., DMF, DCM)[6]

  • Procedure:

    • Activation: Dissolve this compound in the anhydrous solvent. Add the coupling agents (e.g., 1.1 equivalents of EDC and HOBt) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming a reactive ester.[6]

    • Coupling: Add the amine substrate (R-NH₂) (typically 1.0 equivalent) and the base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture.[6]

    • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[6]

    • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. The organic layer is typically washed with a mild acid, a mild base, and brine, then dried over a desiccant (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Visualized Workflows and Mechanisms

The following diagrams illustrate the role of this compound in the context of PROTACs.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation E3 E3 Ubiquitin Ligase PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) E3->PROTAC Binds Ub Ubiquitin (Ub) E3->Ub Recruits & Transfers Ub Target Target Protein Target->PROTAC Binds Target->Ub Polyubiquitination Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, which utilizes a linker like this compound.

PROTAC_Synthesis_Workflow Start1 Target Ligand with Amine (R1-NH2) Step1 1. Deprotection (e.g., TFA) 2. Amide Coupling (EDC/HOBt) Start1->Step1 Start2 This compound (Linker) Start2->Step1 Start3 E3 Ligase Ligand with Carboxylic Acid (R2-COOH) Step2 1. Deprotection (TFA) 2. Amide Coupling (EDC/HOBt) Start3->Step2 Intermediate Intermediate: R1-NH-CO-CH2-PEG1-NH-Boc Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC: R1-NH-CO-CH2-PEG1-NH-CO-R2 Step2->Final_PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC using this compound.

References

The Strategic Role of Boc-NH-PEG1-CH2COOH in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4] Among the vast array of linker building blocks, Boc-NH-PEG1-CH2COOH has emerged as a valuable and versatile tool in the rational design of potent PROTACs.

This technical guide provides a comprehensive overview of the role of this compound in PROTAC design, detailing its structural components, its application in synthesis, and its impact on the biological activity of the resulting protein degraders.

Deconstructing this compound: A Trifunctional Building Block

This compound is a heterobifunctional linker that offers a strategic combination of a protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid. Each of these components plays a distinct and crucial role in the modular assembly of a PROTAC.

  • The Boc-Protecting Group (tert-Butyloxycarbonyl): The Boc group serves as a temporary shield for the primary amine. This protection is essential during the initial stages of PROTAC synthesis, preventing unwanted side reactions of the amine while the carboxylic acid end is being conjugated to either the POI ligand or the E3 ligase ligand. The Boc group is stable under a variety of reaction conditions but can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions. This orthogonal protection strategy allows for a controlled, stepwise synthesis of the PROTAC molecule.

  • The PEG1 Linker (Polyethylene Glycol, n=1): The single ethylene (B1197577) glycol unit imparts several beneficial properties to the PROTAC. PEG motifs are known to enhance the aqueous solubility of molecules, which can be a significant advantage for large and often hydrophobic PROTACs.[5] The flexibility of the PEG chain is also critical, as it allows the PROTAC to adopt multiple conformations, thereby increasing the likelihood of forming a stable and productive ternary complex between the POI and the E3 ligase.[6] The length of the linker is a parameter that requires careful optimization for each specific target and E3 ligase pair, and a single PEG unit provides a short, flexible starting point for this optimization process.[3]

  • The Carboxylic Acid Terminus (-CH2COOH): The terminal carboxylic acid provides a versatile chemical handle for conjugation. It can be readily activated to form an amide bond with a free amine on either the POI-binding ligand or the E3 ligase-recruiting moiety. This amide bond formation is a robust and widely used reaction in medicinal chemistry, making the integration of this linker into a synthetic scheme straightforward.

The Impact of Linker Composition on PROTAC Efficacy: A Quantitative Perspective

The choice of linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the critical role of linker length and composition in the degradation of different target proteins. While a direct head-to-head comparison featuring this compound across multiple targets is not extensively available in single studies, the data presented underscores the general principles of linker optimization.

Table 1: Influence of PEG Linker Length on BRD4 Degradation
Linker Composition DC50 (nM) Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Data synthesized from studies on JQ1-based PROTACs targeting BRD4.
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
Linker Length (atoms) Degradation Efficacy
12Effective
16More Potent
Data based on studies of ERα-targeting PROTACs.
Table 3: Linker Length Optimization for Tank-binding kinase 1 (TBK1) Degradation
Linker Length (atoms) DC50 (nM) Dmax (%)
< 12No degradation-
21396
2929276
Data compiled from studies on TBK1-targeting PROTACs.

These data highlight that the optimal linker length is highly dependent on the specific POI and E3 ligase pair, and there is no universal "best" linker. A short PEG linker, such as that provided by this compound, can serve as an excellent starting point for linker optimization studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. The following sections provide generalized methodologies for the key steps involving a linker like this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, starting with the coupling of the linker to an amine-functionalized ligand, followed by deprotection and coupling to a second, carboxyl-functionalized ligand.

Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (Ligand-NH2)

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated linker solution, add the amine-containing ligand (Ligand-NH2) (1.0-1.2 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Boc-NH-PEG1-CH2-CO-Ligand).

Step 2: Boc Deprotection

  • Deprotection Reaction: Dissolve the Boc-protected intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the complete removal of the Boc group by TLC or LC-MS.

  • Solvent Removal and Neutralization: Remove the DCM and excess TFA under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine intermediate (H2N-PEG1-CH2-CO-Ligand).

Step 3: Final Amide Coupling to a Carboxyl-Containing Ligand (Ligand-COOH)

  • Activation and Coupling: Following a similar procedure to Step 1, activate the carboxylic acid of the second ligand (Ligand-COOH) (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Final Coupling: Add the deprotected amine intermediate from Step 2 (1.0-1.2 eq) to the activated carboxyl-containing ligand.

  • Reaction Monitoring, Work-up, and Purification: Monitor the reaction and purify the final PROTAC product as described in Step 1. Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes the quantification of target protein degradation in cultured cells following PROTAC treatment.

  • Cell Culture and Treatment: Seed a suitable cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates (e.g., 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizing the Process: Diagrams of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and the experimental and synthetic workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start Materials: This compound Ligand-NH2 Ligand-COOH step1 Step 1: Amide Coupling (Activation & Conjugation) start->step1 intermediate1 Boc-Protected Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Deprotected Amine step2->intermediate2 step3 Step 3: Final Amide Coupling intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification & Characterization (HPLC, NMR, MS) final_protac->purification

Caption: General workflow for PROTAC synthesis.

Western_Blot_Workflow cell_culture 1. Cell Culture & PROTAC Treatment lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer (Blotting) sds_page->transfer immunoblot 5. Immunoblotting (Antibodies) transfer->immunoblot detection 6. Detection (ECL) immunoblot->detection analysis 7. Data Analysis (DC50, Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of PROTACs. Its trifunctional nature, combining a protected amine, a flexible and solubilizing PEG spacer, and a reactive carboxylic acid, enables a modular and controlled approach to PROTAC assembly. While the optimal linker is always dependent on the specific biological system, the physicochemical properties imparted by the PEG1 motif make this linker an excellent starting point for the development of potent and effective protein degraders. The systematic evaluation of PROTACs constructed with this and other linkers, using the detailed protocols provided, is paramount to advancing the field of targeted protein degradation and developing novel therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG1-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the fields of bioconjugation and drug development, the precise and controlled chemical linking of molecules is essential. Heterobifunctional linkers are cornerstone tools for this purpose, and among them, Boc-NH-PEG1-CH2COOH stands out for its utility and versatility. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, a linker featuring a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][] This unique structure allows for a controlled, two-stage conjugation strategy, making it invaluable in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] This document details the fundamental chemistry, presents quantitative data for reaction optimization, provides explicit experimental protocols, and visualizes the key processes to equip researchers with the knowledge for its effective implementation.

Core Principles of the this compound Linker

This compound is a heterobifunctional molecule designed for sequential conjugation. Its functionality is derived from three distinct chemical components:

  • The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used, acid-labile protecting group for amines.[7][8] Its primary role is to temporarily block the reactivity of the linker's primary amine.[7] The Boc group is stable under basic and nucleophilic conditions, allowing chemical reactions to be directed toward the other end of the molecule.[7] It can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the amine for a subsequent conjugation step.[9][10] This "orthogonal" reactivity is crucial for controlled, stepwise synthesis.[7]

  • The PEG1 Spacer: The short, single polyethylene glycol (PEG) unit serves as a hydrophilic spacer.[6][11] The inclusion of a PEG spacer can improve the solubility and stability of the resulting bioconjugate, particularly when dealing with hydrophobic molecules.[12][13][14] It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or optimizing the efficacy of complex constructs like PROTACs.[15]

  • The Terminal Carboxylic Acid (-CH2COOH): This functional group is the initial point of attachment to a biomolecule. The carboxylic acid can be chemically activated to react with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein's surface, to form a highly stable amide bond.[6][7]

The logical workflow for utilizing this linker follows a two-stage process, enabling the orderly assembly of complex molecular structures.

logical_workflow cluster_stage1 Stage 1: First Conjugation cluster_stage2 Stage 2: Second Conjugation Linker This compound Activation Carbodiimide (B86325) Activation (EDC/NHS) Linker->Activation Activate -COOH Biomolecule1 Biomolecule 1 (e.g., Protein with -NH2) Conjugate1 Boc-NH-PEG-Linker-Biomolecule1 Biomolecule1->Conjugate1 Activation->Conjugate1 Couple to -NH2 Deprotection Boc Deprotection (e.g., TFA) Conjugate1->Deprotection Expose Amine ActivatedConjugate H2N-PEG-Linker-Biomolecule1 Deprotection->ActivatedConjugate FinalConjugate Biomolecule2-Linker-Biomolecule1 ActivatedConjugate->FinalConjugate Couple to Biomolecule 2 Biomolecule2 Biomolecule 2 (e.g., Drug with COOH) Biomolecule2->FinalConjugate

Fig. 1: Two-stage bioconjugation workflow using this compound.

Mechanism of Action: A Two-Step Process

The utility of this compound is centered on two well-characterized chemical transformations: carbodiimide-mediated amide bond formation and acid-catalyzed deprotection.

Stage 1: Amine Coupling via EDC/NHS Chemistry

The terminal carboxylic acid of the linker is typically conjugated to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) using carbodiimide chemistry.[6] The most common method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The mechanism proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[6][16]

  • Stabilization and Coupling: This intermediate is prone to hydrolysis, especially in aqueous solutions. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester.[6][] This semi-stable intermediate then efficiently reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[] The inclusion of NHS significantly enhances the efficiency and control of the coupling reaction.[6]

edc_nhs_mechanism cluster_activation Activation cluster_coupling Coupling Linker Boc-Linker-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) Linker->Intermediate + EDC EDC EDC->Intermediate NHSEster Boc-Linker-CO-NHS (Amine-Reactive NHS Ester) Intermediate->NHSEster + NHS - Isourea byproduct NHS NHS Conjugate Boc-Linker-CO-NH-R' (Stable Amide Bond) NHSEster->Conjugate + R'-NH2 - NHS Biomolecule R'-NH2 (Biomolecule) Biomolecule->Conjugate boc_deprotection_mechanism cluster_reaction Boc Deprotection BocConjugate Boc-NH-Linker-R' (Protected Conjugate) Protonated Protonated Intermediate BocConjugate->Protonated + H+ Acid Strong Acid (e.g., TFA) Acid->Protonated AmineConjugate H2N-Linker-R' (Free Amine) Protonated->AmineConjugate Cleavage Byproducts Isobutene + CO2 Protonated->Byproducts Fragmentation protocol1_workflow start Start prep_linker 1. Prepare Linker Solution (Dissolve this compound in DMSO or DMF) start->prep_linker activate 3. Activate Linker (Mix Linker and Activation Reagents, Incubate 15 min at RT) prep_linker->activate prep_reagents 2. Prepare Activation Reagents (Dissolve EDC & Sulfo-NHS in Activation Buffer) prep_reagents->activate couple 4. Couple to Protein (Add activated linker to protein in Coupling Buffer, Incubate 2h at RT) activate->couple quench 5. Quench Reaction (Add Quenching Buffer, Incubate 15 min at RT) couple->quench purify 6. Purify Conjugate (Desalting column or Dialysis) quench->purify end End purify->end protocol2_workflow start Start dissolve 1. Dissolve Conjugate (Lyophilized conjugate in anhydrous DCM under N2) start->dissolve cool 3. Cool Reaction (Place reaction vessel in ice bath, 0°C) dissolve->cool prepare_cocktail 2. Prepare Deprotection Cocktail (TFA/DCM/Scavenger) react 4. Add Cocktail & React (Add cocktail to conjugate, stir for 30-60 min) prepare_cocktail->react cool->react monitor 5. Monitor Reaction (TLC or LC-MS) react->monitor evaporate 6. Remove Solvent (Rotary evaporator or N2 stream) monitor->evaporate purify 7. Purify Product (e.g., HPLC or precipitation) evaporate->purify end End purify->end

References

An In-depth Technical Guide to Boc-NH-PEG1-CH2COOH as an ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Boc-NH-PEG1-CH2COOH in Advanced Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker molecule, which connects these two components, is a critical determinant of an ADC's safety and efficacy. This compound is a heterobifunctional linker that has garnered interest in the development of ADCs due to its defined structure and versatile chemical handles.

This technical guide provides a comprehensive overview of the core features of this compound as an ADC linker. It details its chemical structure, key advantages, and provides standardized protocols for its application in ADC development. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their therapeutic programs.

Chemical Structure and Key Features:

This compound, also known as 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid, possesses a discrete, single polyethylene (B3416737) glycol (PEG) unit, which imparts favorable physicochemical properties to the resulting ADC. The molecule is characterized by two key functional groups:

  • A Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the amine functionality. This allows for the selective activation of the carboxylic acid for conjugation to the antibody, while the amine remains unreactive. The Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation of a payload, enabling a controlled and stepwise synthesis of the ADC.

  • A terminal carboxylic acid (-COOH): This functional group serves as the attachment point to the monoclonal antibody. It can be readily activated to form a reactive ester, which then couples with primary amines, such as the side chains of lysine (B10760008) residues on the antibody surface, to form a stable amide bond.

The single PEG unit in the linker's backbone offers several key advantages in ADC design:

  • Enhanced Hydrophilicity: The PEG spacer increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the formulation and manufacturing of the ADC.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutic molecules. The hydrophilic nature of the PEG linker can shield the ADC from proteolytic degradation and reduce renal clearance, leading to improved pharmacokinetic profiles.

  • Reduced Immunogenicity: The presence of the PEG chain can help to mask potential immunogenic epitopes on the linker-payload portion of the ADC, thereby reducing the risk of an unwanted immune response.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in peer-reviewed literature, the following table presents representative data for ADCs constructed with similar short-chain PEG linkers. This data is intended to provide a general understanding of the expected performance characteristics.

ParameterRepresentative ValueMethod of DeterminationSignificance in ADC Development
Drug-to-Antibody Ratio (DAR) 3.5 - 4.2Hydrophobic Interaction Chromatography (HIC)The DAR is a critical quality attribute that influences both the potency and potential toxicity of an ADC. A higher DAR generally leads to increased potency but can also result in greater hydrophobicity and faster clearance.
In Vitro Plasma Stability (% Intact ADC after 7 days) > 90%ELISA-based assaysHigh plasma stability is crucial to minimize premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity and a reduced therapeutic index.
In Vitro Cytotoxicity (IC50) 10 - 100 ng/mLCell-based viability assays (e.g., MTT)The IC50 value represents the concentration of the ADC required to inhibit the growth of target cancer cells by 50%. It is a primary measure of the ADC's in vitro potency.

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental procedures involved in the development of an ADC using the this compound linker.

Protocol for Conjugation of this compound to a Monoclonal Antibody

This protocol describes the two-step process of first attaching the linker to the antibody via its carboxylic acid group, followed by the deprotection of the Boc group to reveal the amine for payload conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

Procedure:

  • Antibody Preparation:

    • Ensure the mAb is in an amine-free buffer at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 200 mM each.

    • Add the EDC and NHS solutions to the this compound solution at a 1:1:1 molar ratio.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated linker.

  • Conjugation to the Antibody:

    • Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Linker-Antibody Conjugate:

    • Purify the conjugate using a size-exclusion chromatography column to remove unreacted linker and other small molecules.

    • Monitor the elution profile at 280 nm and collect the fractions containing the conjugated antibody.

  • Boc Deprotection:

    • Lyophilize the purified linker-antibody conjugate.

    • Dissolve the lyophilized powder in a 50% TFA in DCM solution.

    • Incubate for 30 minutes at room temperature.

    • Remove the solvent under vacuum. The resulting antibody-linker conjugate with a free amine is now ready for payload conjugation.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the potency of the final ADC on target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)

  • Complete cell culture medium

  • ADC of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the ADC in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the HER2 signaling pathway, a common target for ADCs. Upon binding of an anti-HER2 ADC, the receptor-ADC complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Internalization Internalization & Endosome Formation HER2->Internalization Receptor-Mediated Endocytosis PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Cell_Cycle_Arrest Cell Cycle Arrest Payload->Cell_Cycle_Arrest PI3K_AKT->Cell_Cycle_Arrest RAS_MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: HER2 signaling pathway and ADC mechanism of action.

Experimental Workflow

The diagram below outlines the comprehensive experimental workflow for the development and characterization of an ADC using a this compound linker.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Antibody_Prep Antibody Preparation Conjugation Antibody-Linker Conjugation Antibody_Prep->Conjugation Linker_Activation Linker Activation (EDC/NHS) Linker_Activation->Conjugation Boc_Deprotection Boc Deprotection Conjugation->Boc_Deprotection Payload_Conjugation Payload Conjugation Boc_Deprotection->Payload_Conjugation SEC Size-Exclusion Chromatography Payload_Conjugation->SEC HIC DAR Determination (HIC) SEC->HIC SDS_PAGE Purity Analysis (SDS-PAGE) SEC->SDS_PAGE Binding_Assay Antigen Binding (ELISA) SEC->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) HIC->Cytotoxicity_Assay SDS_PAGE->Cytotoxicity_Assay Binding_Assay->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay Cytotoxicity_Assay->Stability_Assay

Caption: Experimental workflow for ADC development and characterization.

A Technical Guide to Boc-NH-PEG1-CH2COOH: A Versatile Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG1-CH2COOH, a heterobifunctional linker integral to the advancement of targeted therapeutics. Its unique structural properties make it a valuable tool in the synthesis of complex biomolecules, particularly in the burgeoning fields of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular Information

This compound is a derivative of polyethylene (B3416737) glycol (PEG) that features a Boc-protected amine and a terminal carboxylic acid, separated by a single PEG unit. This structure allows for controlled, sequential conjugation to different molecules of interest.

PropertyValueSource
Molecular Formula C9H17NO5[1][2]
Molecular Weight 219.23 g/mol [1]
CAS Number 142929-49-5[1][2]
Appearance Solid-Liquid Mixture, Colorless to light yellow[1]
Purity Typically >95%[2]
Solubility Soluble in DMSO[1]

A related compound, Boc-NH-PEG1-CH2CH2COOH, has a slightly different structure with an additional methylene (B1212753) group in the carboxylic acid chain, resulting in a molecular formula of C10H19NO5 and a molecular weight of 233.26 g/mol .[3]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, thereby inducing the degradation of the target protein through the cell's natural ubiquitin-proteasome system.[1] The hydrophilic PEG component of the linker can enhance the solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[5][6]

Additionally, this linker can be utilized in the creation of ADCs, where it connects a cytotoxic payload to a monoclonal antibody.[7][8]

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Target Ligand Coupling L1 E3 Ligase Ligand L1_Linker L1-Linker Conjugate L1->L1_Linker Activate COOH, Couple to Amine on L1 Linker This compound Linker->L1_Linker L1_Linker_deprotect L1-Linker-NH2 L1_Linker->L1_Linker_deprotect Acidic Deprotection PROTAC Final PROTAC Molecule L1_Linker_deprotect->PROTAC Couple to activated group on L2 L2 Target Protein Ligand L2->PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

The ultimate function of a PROTAC is to induce the degradation of a target protein. The diagram below outlines this intracellular signaling pathway.

PROTAC_MoA cluster_cell Intracellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Degradation Protein Degradation Target->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of molecules like this compound are highly specific to the ligands and target systems involved. However, a general protocol for the coupling of the carboxylic acid end of the linker to an amine-containing molecule would involve the following steps:

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated, typically using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester.

  • Coupling Reaction: The activated linker is then reacted with the amine-containing molecule (e.g., an E3 ligase ligand) in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature.

  • Purification: The resulting conjugate is purified from byproducts and unreacted starting materials, typically using column chromatography or high-performance liquid chromatography (HPLC).

  • Boc Deprotection: The Boc protecting group is removed from the newly formed conjugate by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose the terminal amine for the next coupling step.

  • Second Coupling and Final Purification: The deprotected amine is then coupled to the second molecule of interest (e.g., the target protein ligand), and the final PROTAC molecule is purified.

Researchers should consult peer-reviewed literature for detailed, optimized protocols relevant to their specific target and ligand systems.

References

An In-depth Technical Guide to t-Boc-NH-amido-PEG1-CH2COOH: A Core Component in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Boc-NH-amido-PEG1-CH2COOH, a heterobifunctional linker critical to the advancement of targeted therapeutics. This document details its chemical synonyms, properties, and its pivotal role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Nomenclature and Chemical Identity

t-Boc-NH-amido-PEG1-CH2COOH is a single polyethylene (B3416737) glycol (PEG) unit linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This structure allows for sequential and controlled conjugation to different molecules.

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. Understanding these is crucial for comprehensive literature searches and procurement.

Table 1: Synonyms and Chemical Identifiers for t-Boc-NH-amido-PEG1-CH2COOH

CategoryIdentifier
Common Name t-Boc-NH-amido-PEG1-CH2COOH
Alternative Names Boc-NH-PEG1-acid, t-Boc-N-amido-PEG1-acid, Boc-amino-PEG1-acid, N-Boc-2-(2-aminoethoxy)acetic Acid, 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid
IUPAC Name 2-[2-(tert-butoxycarbonylamino)ethoxy]acetic acid
CAS Number 142929-49-5
Molecular Formula C9H17NO5
Molecular Weight 219.24 g/mol [1]

Physicochemical and Quality Control Parameters

The physical and chemical properties of t-Boc-NH-amido-PEG1-CH2COOH are critical for its handling, storage, and reactivity in conjugation protocols.

Table 2: Physicochemical Properties and Quality Specifications

PropertyValue
Appearance White to off-white solid or viscous liquid
Purity ≥95%
Solubility Soluble in DMSO, DMF, and other common organic solvents
Storage Conditions -20°C, protected from moisture

Role in Targeted Therapeutics: ADCs and PROTACs

The unique bifunctional nature of t-Boc-NH-amido-PEG1-CH2COOH makes it a valuable tool in the construction of complex therapeutic modalities like ADCs and PROTACs. The short PEG1 linker provides a defined spatial separation between the conjugated molecules while imparting hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[2]

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated to react with amine groups on the antibody (e.g., lysine (B10760008) residues), and the Boc-protected amine can be deprotected to allow for conjugation to the payload.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Application in PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. t-Boc-NH-amido-PEG1-CH2COOH can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The defined length and flexibility of the PEG1 unit are critical for facilitating the formation of a productive ternary complex.

PROTAC_Mechanism_of_Action cluster_cytosol Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of Action for a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the use of t-Boc-NH-amido-PEG1-CH2COOH in the synthesis of a bioconjugate. Note: These are representative protocols adapted from methodologies for similar short-chain PEG linkers and may require optimization for specific applications.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • t-Boc-NH-amido-PEG1-CH2COOH or a conjugate thereof

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Toluene (B28343) (optional)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • (Optional) Add anhydrous toluene and evaporate under reduced pressure (repeat 2-3 times) to azeotropically remove residual TFA.

  • The resulting amine-TFA salt can often be used in the next step without further purification.

Boc_Deprotection_Workflow Start Start: Boc-Protected Compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50% v/v) Cool->Add_TFA React Stir at RT for 1-2h Add_TFA->React Monitor Monitor by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Solvent Removal (Rotary Evaporation) Monitor->Workup Complete End End: Deprotected Amine (TFA Salt) Workup->End

Experimental Workflow for Boc Deprotection.
Protocol 2: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary or secondary amine.

Materials:

  • t-Boc-NH-amido-PEG1-CH2COOH (or its deprotected form if the other end is already conjugated)

  • Amine-containing molecule (e.g., antibody, ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., EDC/NHS)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve t-Boc-NH-amido-PEG1-CH2COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is then dried, filtered, and concentrated.

  • The crude product is purified by an appropriate method, such as silica (B1680970) gel chromatography or preparative HPLC.

Amide_Coupling_Workflow Start Start: Linker-COOH + Amine-Molecule Activate Activate Carboxylic Acid (HATU/DIPEA in DMF) Start->Activate Add_Amine Add Amine-Containing Molecule Activate->Add_Amine React Stir at RT for 2-12h Add_Amine->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify End End: Conjugated Product Purify->End

Experimental Workflow for Amide Coupling.

Quantitative Data and Characterization

The performance of ADCs and PROTACs is highly dependent on the properties of the linker. While specific data for t-Boc-NH-amido-PEG1-CH2COOH is often embedded within broader studies, the following tables provide representative data on the impact of short PEG linkers on conjugate performance.

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker LengthEffect on Half-LifeIn Vivo EfficacyGeneral Considerations
Short (PEG1-PEG4) Faster clearance, shorter half-life.May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance.Suitable for payloads that do not require prolonged exposure.
Intermediate (PEG8-PEG12) Slower clearance, longer half-life.Often shows a significant improvement in in vivo efficacy.Represents a balanced approach for many ADCs.
Long (PEG24+) Significantly prolonged half-life.Can lead to the highest in vivo efficacy but may also reduce in vitro cytotoxicity.May be necessary for highly hydrophobic payloads.

Table 4: Representative Reaction Parameters for Amide Coupling

ReagentMolar Equivalence (relative to limiting reagent)
Carboxylic Acid-Linker1.0
Amine-Molecule1.0 - 1.2
Coupling Agent (e.g., HATU)1.1 - 1.5
Base (e.g., DIPEA)2.0 - 3.0

Characterization: Following synthesis, the final conjugate should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the linker and its attachment to the respective molecules.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

  • Size Exclusion Chromatography (SEC): For ADCs, to determine the extent of aggregation.

Conclusion

t-Boc-NH-amido-PEG1-CH2COOH is a versatile and valuable building block in the development of sophisticated targeted therapies. Its well-defined structure, coupled with the beneficial properties of a short PEG linker, allows for the precise construction of ADCs and PROTACs with potentially improved physicochemical and pharmacological profiles. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug developers, facilitating the effective use of this important chemical tool in advancing the next generation of therapeutics.

References

Navigating the Properties of a Key PROTAC Linker: A Technical Guide to the Solubility and Stability of Boc-NH-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of linker molecules is paramount for the successful design and synthesis of novel therapeutics. This in-depth technical guide focuses on Boc-NH-PEG1-CH2COOH, a widely utilized building block in the construction of Proteolysis Targeting Chimeras (PROTACs), providing critical insights into its solubility and stability characteristics.

This guide synthesizes available data and outlines detailed experimental protocols to empower researchers in the effective handling, application, and analysis of this heterobifunctional linker. A thorough grasp of these properties is essential for optimizing reaction conditions, ensuring the integrity of the final conjugate, and ultimately, developing robust and reliable drug candidates.

Physicochemical Properties and Solubility Profile

This compound, with a molecular weight of 219.23 g/mol and the chemical formula C9H17NO5, is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This structure imparts a unique solubility profile, balancing hydrophobic (Boc group) and hydrophilic (PEG and carboxylic acid) characteristics.

While comprehensive, peer-reviewed solubility data in a wide range of solvents is not extensively published, information from suppliers and analogous compounds provides a strong starting point for its practical use.

Table 1: Quantitative Solubility Data for this compound

SolventReported SolubilityObservations and Recommendations
Dimethyl Sulfoxide (DMSO)100 mg/mL (456.14 mM)[1][2]Ultrasonic assistance may be required for dissolution.[1][2] The hygroscopic nature of DMSO can significantly impact solubility; it is crucial to use freshly opened, anhydrous DMSO.[1][2]
Aqueous BuffersData not readily availableThe PEG linker is expected to enhance aqueous solubility. However, the overall solubility will be pH-dependent due to the presence of the carboxylic acid group. Empirical determination is recommended.
Other Organic SolventsData not readily availableSolubility in solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and alcohols should be determined experimentally based on the specific application.
Experimental Protocol: Determination of Aqueous Solubility

A robust understanding of aqueous solubility is critical for applications in biological assays and formulation development. The following protocol outlines a standardized method for determining the pH-dependent aqueous solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffers (e.g., pH 3, 4, 5, 6)

  • Purified water

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical column (e.g., C18)

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to separate vials containing the different aqueous buffers.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method.

    • HPLC Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point. Detection can be performed at a low UV wavelength (e.g., 210-220 nm).

  • Construct a calibration curve using known concentrations of this compound to accurately determine the concentration in the test samples.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor influencing its storage, handling, and use in multi-step syntheses. The molecule possesses two primary sites susceptible to degradation: the Boc-protected amine and the ether linkages within the PEG spacer.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Pure Form (Solid/Liquid Mixture) -20°C for up to 3 years; 4°C for up to 2 years.[1][2] Store at -5°C, keep dry and avoid sunlight.[3][4][5]To minimize potential degradation over long-term storage. Protection from light and moisture is crucial.[6]
In Solvent -80°C for up to 6 months; -20°C for up to 1 month.[1][2]Solutions are generally less stable than the pure compound. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.[1][2]
Handling Allow the compound to warm to room temperature before opening the container.[6]This prevents condensation of atmospheric moisture into the sample. For viscous liquids, gentle warming can reduce viscosity for easier handling.[6]
Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting synthetic challenges.

Boc_PEG_COOH This compound Acid_hydrolysis Acidic Conditions (e.g., TFA) Boc_PEG_COOH->Acid_hydrolysis Base_hydrolysis Basic Conditions (High pH) Boc_PEG_COOH->Base_hydrolysis Oxidation Oxidative Stress Boc_PEG_COOH->Oxidation Deprotected_Amine H2N-PEG1-CH2COOH (Deprotection) Acid_hydrolysis->Deprotected_Amine Boc group removal PEG_cleavage PEG Chain Cleavage Products Base_hydrolysis->PEG_cleavage Ester/Ether hydrolysis (potential, slower) Oxidized_PEG Oxidized PEG Derivatives Oxidation->Oxidized_PEG Ether linkage oxidation

Caption: Potential degradation pathways for this compound.

The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc protecting group. The tert-butyl carbamate (B1207046) is highly susceptible to acidic conditions, leading to the formation of the free amine. While the ether linkages of the PEG chain are generally stable, they can undergo slow hydrolysis under strongly acidic or basic conditions, or be susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (for photostability)

  • Oven (for thermal stress)

  • HPLC-MS system

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions for a defined period:

    • Acidic Hydrolysis: Add HCl solution and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add NaOH solution and incubate at a controlled temperature.

    • Oxidation: Add H₂O₂ solution and incubate at room temperature.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose a solution to high-intensity UV or fluorescent light.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS).

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.

    • The mass spectrometer will aid in the identification of the degradation products by providing molecular weight information.

start Prepare Solutions of This compound stress Expose to Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H2O2) stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-MS sampling->analysis end Identify Degradation Products & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

Analytical Methodologies

The accurate analysis of this compound is fundamental for quality control, reaction monitoring, and stability assessment. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.

Table 3: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification, stability studiesReversed-phase (RP-HPLC) is the most common mode. A C18 or C8 column with a water/acetonitrile gradient containing an acid modifier (e.g., 0.1% TFA or formic acid) is typically effective.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification, degradation product analysisProvides structural information and confirmation of identity. Essential for forced degradation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.
Experimental Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a sample solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

  • Set the column temperature (e.g., 30°C) and UV detection wavelength (e.g., 214 nm).

  • Inject the sample and run a linear gradient elution, for example:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Integrate the peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a critical linker in modern drug discovery. While some quantitative data is available, particularly for its solubility in DMSO, this guide highlights the necessity for empirical determination of key parameters such as aqueous solubility and detailed stability profiles under various conditions. The provided experimental protocols offer a robust framework for researchers to generate this critical data, ensuring the effective and reliable use of this important synthetic building block in the development of next-generation therapeutics. By understanding and controlling for the physicochemical properties of such linkers, the scientific community can accelerate the design and synthesis of innovative and impactful medicines.

References

An In-depth Technical Guide to PEG Linkers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG Linkers and Peptide PEGylation

Polyethylene glycol (PEG) linkers are polymeric structures composed of repeating ethylene (B1197577) glycol units. In the realm of peptide synthesis and drug development, the covalent attachment of these PEG linkers to peptides, a process known as PEGylation, has emerged as a transformative strategy to enhance the therapeutic properties of peptide-based drugs.[][2] The hydrophilic and biocompatible nature of PEG chains imparts several advantageous characteristics to the conjugated peptide, including improved solubility, increased stability against enzymatic degradation, prolonged systemic circulation time, and reduced immunogenicity.[3][4][5]

PEGylation effectively increases the hydrodynamic volume of the peptide, which sterically shields it from proteolytic enzymes and reduces renal clearance, thereby extending its plasma half-life.[6][7] This modification can also mask antigenic epitopes on the peptide surface, diminishing its recognition by the immune system.[5] The versatility of PEG linker chemistry allows for precise control over the properties of the resulting PEG-peptide conjugate, making it a cornerstone of modern biopharmaceutical development.[8]

Core Principles of Peptide PEGylation

The process of PEGylating a peptide involves the chemical conjugation of a reactive PEG derivative to a specific functional group on the peptide chain. The choice of PEG linker, its molecular weight, and the site of attachment are critical parameters that influence the final properties of the PEGylated peptide.

Types of PEG Linkers:

PEG linkers can be broadly categorized based on their structure and the reactivity of their terminal functional groups.

  • Linear vs. Branched PEG: Linear PEGs consist of a single chain, while branched PEGs have multiple PEG chains radiating from a central core. Branched PEGs can offer enhanced steric hindrance and a greater increase in hydrodynamic size compared to linear PEGs of similar molecular weight.[3]

  • Homobifunctional vs. Heterobifunctional PEG: Homobifunctional PEGs possess two identical reactive groups, making them suitable for crosslinking applications. Heterobifunctional PEGs have two different reactive groups, enabling the sequential conjugation of two different molecules.[9]

Common PEGylation Chemistries:

The selection of the PEGylation chemistry depends on the available reactive functional groups on the peptide, most commonly the N-terminal α-amine group, the ε-amine group of lysine (B10760008) residues, or the thiol group of cysteine residues.

  • Amine-reactive PEGylation: This is the most common approach and typically involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with a primary amine on the peptide to form a stable amide bond.[10][11][12]

  • Thiol-reactive PEGylation: This strategy offers site-specific modification by targeting the thiol group of a cysteine residue. Maleimide-activated PEGs are frequently used to form a stable thioether bond with the cysteine.[13][14][15]

Quantitative Impact of PEGylation on Peptide Pharmacokinetics

The length and molecular weight of the PEG linker have a profound impact on the pharmacokinetic profile of a peptide. Generally, a higher molecular weight PEG leads to a longer plasma half-life.

PeptidePEG Linker Molecular Weight (kDa)Fold Increase in Half-Life (Intravenous)Fold Increase in Half-Life (Subcutaneous)Reference
Glucagon-like peptide-1 (GLP-1)2163.2[16]
GLP-1 analog20Not specified~1.1 days (elimination half-life)[17]
GLP-1 Receptor Agonist (PEX168)Not specified~131.8-139.8 hours (mean half-life)Not specified[18]

Table 1: Effect of PEGylation on the Half-Life of GLP-1 and its Analogs. This table summarizes the significant increase in the plasma half-life of Glucagon-like peptide-1 (GLP-1) and its analogs upon PEGylation. The data highlights how different PEG linker sizes contribute to the extended circulation time of these therapeutic peptides.

Peptide/ProteinPEG Linker Molecular Weight (kDa)Effect on ImmunogenicityReference
General TrendHigher MW PEGs (e.g., 30 kDa)Increased immunogenicity of the PEG moiety itself[19]
General TrendLarger branched PEGsMore marked reduction in protein immunogenicity compared to small linear PEGs[5]

Table 2: Influence of PEG Molecular Weight on Immunogenicity. This table illustrates the complex relationship between PEG linker size and the immunogenicity of the resulting conjugate. While PEGylation generally reduces the immunogenicity of the peptide, the PEG molecule itself can elicit an immune response, a factor that is influenced by its molecular weight and structure.

Experimental Protocols

Protocol 1: NHS-Ester-Mediated Amine PEGylation of a Peptide

This protocol outlines the general steps for conjugating an NHS-ester-activated PEG to a peptide containing primary amines (N-terminus or lysine residues).[10][11][12]

Materials:

  • Peptide with accessible primary amine(s)

  • mPEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Gently stir the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC or size-exclusion chromatography.[][20][21]

Protocol 2: Maleimide-Mediated Thiol PEGylation of a Peptide

This protocol describes the site-specific conjugation of a maleimide-activated PEG to a cysteine residue in a peptide.[13][14][15]

Materials:

  • Peptide containing a free cysteine residue

  • PEG-Maleimide

  • PEGylation Buffer: PBS, pH 7.0, or other thiol-free buffer at pH 7.0

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in a degassed PEGylation buffer. If the peptide contains disulfide bonds, add a 100x molar excess of TCEP to reduce them.

  • PEG-Maleimide Dissolution: Dissolve the PEG-Maleimide in the PEGylation buffer to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the peptide solution.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the PEGylated peptide using RP-HPLC or size-exclusion chromatography to remove unreacted peptide and PEG-Maleimide.[][20][21]

Characterization of PEGylated Peptides

The successful synthesis and purity of PEGylated peptides are typically confirmed using the following techniques:

  • MALDI-TOF Mass Spectrometry: This technique is used to determine the molecular weight of the PEGylated peptide and to assess the degree of PEGylation (mono-, di-, etc.) and the presence of any unreacted peptide.[6][22][23]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to purify the PEGylated peptide and to analyze its purity. The retention time of the PEGylated peptide will be different from that of the unmodified peptide.[][20][21]

Visualizing Key Pathways and Workflows

Interferon Signaling Pathway

PEGylated interferon is a widely used therapeutic for chronic hepatitis C.[24][25] The PEG moiety extends the half-life of interferon, allowing for less frequent dosing. The diagram below illustrates the general signaling pathway initiated by interferon.

Interferon_Signaling cluster_membrane Cell Membrane IFNAR IFN Receptor (IFNAR) JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates PEG_IFN PEGylated Interferon-α STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 Forms STAT2->ISGF3 Forms IRF9 IRF9 IRF9->ISGF3 Forms ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription Antiviral Antiviral State ISG->Antiviral Leads to

Caption: Interferon-α signaling cascade initiated by receptor binding.

General Workflow for In Vitro Bioactivity Assay of a PEGylated Peptide

After synthesis and purification, it is crucial to assess the biological activity of the PEGylated peptide to ensure that the modification has not significantly compromised its function.

Bioactivity_Workflow Prepare_Cells Prepare Target Cells Treat_Cells Treat Cells with PEGylated Peptide (and Controls) Prepare_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Measure_Response Measure Biological Response (e.g., MTT Assay) Incubate->Measure_Response Analyze_Data Analyze Data and Determine EC50/IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing the in vitro bioactivity of a PEGylated peptide.

Conclusion

PEG linkers are indispensable tools in modern peptide synthesis and drug development, offering a robust method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. A thorough understanding of PEG chemistry, careful selection of the PEG linker, and precise control over the conjugation process are paramount to developing safe and effective PEGylated peptide therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute successful peptide PEGylation strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Boc-NH-PEG1-CH2COOH in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the Boc-NH-PEG1-CH2COOH linker and its application in the development of Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols for linker synthesis, PROTAC assembly, and subsequent evaluation of target protein degradation are presented.

Introduction to this compound in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a short, hydrophilic, and heterobifunctional linker commonly employed in PROTAC synthesis. It features a single polyethylene (B3416737) glycol (PEG) unit, which can enhance the solubility and permeability of the resulting PROTAC molecule. The linker possesses two key functional groups for sequential conjugation: a carboxylic acid for amide bond formation with an amine-containing ligand (either for the POI or the E3 ligase) and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected to reveal a primary amine for coupling to the second ligand. This allows for a controlled and stepwise assembly of the final PROTAC molecule.

Synthesis Protocol for this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. In this case, the alkoxide is generated from N-Boc-2-aminoethanol, which then reacts with an alpha-haloacetic acid derivative.

G cluster_synthesis Synthesis of this compound N-Boc-2-aminoethanol N-Boc-2-aminoethanol Alkoxide_Intermediate Alkoxide Intermediate N-Boc-2-aminoethanol->Alkoxide_Intermediate Deprotonation Base Base Base->Alkoxide_Intermediate This compound This compound Alkoxide_Intermediate->this compound Williamson Ether Synthesis (SN2 Reaction) Haloacetic_Acid_Derivative Sodium 2-bromoacetate Haloacetic_Acid_Derivative->this compound G cluster_protac_synthesis PROTAC Synthesis Workflow Boc_Linker This compound Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Boc_Linker->Amide_Coupling Amine_Ligand1 Amine-containing Ligand 1 (POI or E3) Amine_Ligand1->Amide_Coupling Boc_Intermediate Boc-Protected Intermediate Amide_Coupling->Boc_Intermediate Boc_Deprotection Boc Deprotection (e.g., TFA in DCM) Boc_Intermediate->Boc_Deprotection Amine_Intermediate Amine-Linker-Ligand 1 Boc_Deprotection->Amine_Intermediate Final_PROTAC Final PROTAC Amine_Intermediate->Final_PROTAC Amide Coupling Carboxylic_Ligand2 Carboxylic Acid-containing Ligand 2 (E3 or POI) Carboxylic_Ligand2->Final_PROTAC G cluster_protac_moa PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BCR-ABL) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling (e.g., Proliferation, Survival) Degradation->Downstream_Signaling Leads to

Step-by-Step Guide for Boc-NH-PEG1-CH2COOH Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Boc-NH-PEG1-CH2COOH, a heterobifunctional PEG linker, to a molecule containing a primary amine. Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The attachment of PEG chains can improve solubility, increase in vivo stability, and reduce immunogenicity.[1]

The this compound linker features a carboxylic acid group for covalent attachment to a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group can be subsequently removed to expose a primary amine for further conjugation, making this linker ideal for creating complex, multi-component bioconjugates.[1] This protocol will cover the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the coupling reaction to a primary amine, and the subsequent deprotection of the Boc group.

Reaction Principle

The conjugation of this compound to a primary amine is a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2][3]

  • Formation of a Stable NHS Ester and Amine Coupling: N-hydroxysuccinimide (NHS) reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1][2] The inclusion of NHS or its water-soluble analog, sulfo-NHS, significantly enhances coupling efficiency.[2]

Following successful conjugation, the Boc protecting group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine for further functionalization.[1][4]

Quantitative Reaction Parameters

The optimal conditions for the coupling reaction can vary depending on the specific substrates and their solubility. The following table summarizes typical quantitative parameters for the amine coupling reaction.

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer like MES.[2]
Coupling pH 7.0 - 8.5Use a non-amine buffer like PBS. The primary amine should be unprotonated for efficient reaction.[1][2]
EDC Molar Excess 1.2 - 10 foldA 1.5 to 2-fold molar excess over the PEG linker is a common starting point.[1][3]
NHS/sulfo-NHS Molar Excess 1.2 - 25 foldA higher molar ratio of NHS:EDC can improve efficiency.[2][3]
Activation Time 15 - 60 minutesTypically performed at room temperature.[1][5][6]
Coupling Time 2 hours - overnightCan be performed at room temperature or 4°C. Lower temperatures can increase the stability of the activated ester.[1][2]
Boc Deprotection (TFA) 50-95% in DCMReaction is typically complete in 30-60 minutes at room temperature.[1][7]

Experimental Protocols

This section provides a detailed two-part protocol for the conjugation of a carboxyl-containing molecule to a primary amine, followed by the deprotection of the Boc group.

Part 1: EDC/NHS Coupling of this compound to a Primary Amine

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (for non-aqueous reactions)

  • Reaction vials and stirring equipment

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of Reagents:

    • Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in the appropriate buffer or solvent immediately before use as EDC is susceptible to hydrolysis.[5]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer (for aqueous reactions) or an anhydrous organic solvent like DMF or DMSO.

    • Add EDC (1.5-2 molar excess) and NHS/sulfo-NHS (1.5-2 molar excess) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[5][6]

  • Conjugation to the Primary Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer. The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7-8.[1]

    • Add the activated Boc-NH-PEG1-NHS ester solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will react with any remaining NHS-activated PEG.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the Boc-protected PEG conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Part 2: Boc Deprotection

Materials:

  • Purified and dried Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

Protocol:

  • Preparation of Deprotection Solution:

    • Prepare a deprotection solution of 50-95% TFA in DCM.[1]

  • Deprotection Reaction:

    • Dissolve the dried Boc-protected conjugate in the TFA solution.

    • Incubate the reaction at room temperature for 30-60 minutes.[1]

  • Precipitation and Washing:

    • Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.[1]

    • Precipitate the deprotected PEG conjugate by adding cold diethyl ether.

    • Collect the precipitate by centrifugation.[1]

    • Wash the pellet with cold diethyl ether to remove residual TFA.[1]

  • Drying:

    • Dry the final deprotected conjugate under vacuum.[1]

Characterization of the Conjugate

The successful conjugation and deprotection can be confirmed by various analytical techniques, including:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate. LC/MS can be a powerful tool for characterizing PEGylated products.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Visualizing the Workflow

experimental_workflow cluster_activation Part 1: Activation & Conjugation cluster_deprotection Part 2: Boc Deprotection cluster_characterization Characterization prep Prepare Reagents (Boc-PEG-Acid, EDC, NHS) dissolve_peg Dissolve Boc-PEG-Acid in Activation Buffer prep->dissolve_peg activate Add EDC/NHS Activate for 15-30 min dissolve_peg->activate couple Combine Activated PEG and Amine Solution React for 2h - overnight activate->couple dissolve_amine Dissolve Amine-Molecule in Coupling Buffer dissolve_amine->couple quench Quench Reaction with Tris or Glycine couple->quench purify1 Purify Boc-Protected Conjugate quench->purify1 dissolve_conj Dissolve Purified Conjugate in TFA/DCM purify1->dissolve_conj deprotect Incubate 30-60 min at Room Temperature dissolve_conj->deprotect precipitate Precipitate with Cold Diethyl Ether deprotect->precipitate wash Wash and Dry Final Conjugate precipitate->wash ms Mass Spectrometry wash->ms nmr NMR wash->nmr hplc HPLC wash->hplc

Caption: Workflow for this compound conjugation and deprotection.

References

Application Notes: Utilizing Boc-NH-PEG1-CH2COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the use of Boc-NH-PEG1-CH2COOH in solid-phase peptide synthesis (SPPS). This heterobifunctional linker, featuring a Boc-protected amine and a carboxylic acid separated by a single polyethylene (B3416737) glycol (PEG) unit, is a powerful tool for modifying peptides. The incorporation of a short PEG spacer can subtly enhance the physicochemical properties of a peptide, such as improving solubility and disrupting aggregation, without adding significant bulk.[1] This document details the advantages, applications, and detailed protocols for the effective incorporation of this linker into peptides using Boc-based SPPS strategies, which are noted for their efficacy with long or complex sequences.[2]

Introduction to PEGylation and this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, involving the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1] The choice of linkers and modifying agents is critical to the success of the synthesis and the final properties of the peptide.[1]

PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to improve the therapeutic properties of peptides.[3] Benefits include:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic peptides in aqueous solutions.[1][4]

  • Reduced Aggregation: The flexible PEG chain can disrupt the intermolecular hydrogen bonds that cause peptide aggregation, which is a common challenge in SPPS for certain sequences.[1]

  • Improved Pharmacokinetics: Even short PEG chains can increase the hydrodynamic volume of a peptide, which can help reduce renal clearance and extend its circulation half-life.[5]

  • Reduced Immunogenicity: PEG chains can mask antigenic epitopes on a peptide, lowering its potential to elicit an immune response.[5]

This compound is a discrete, single-unit PEG linker ideal for introducing a short, flexible, and hydrophilic spacer into a peptide. Its structure consists of a tert-butyloxycarbonyl (Boc) protected amine, which is stable under many synthesis conditions but can be removed with moderate acid (e.g., TFA), and a terminal carboxylic acid for coupling to a free amine on the peptide-resin.[6][] This makes it fully compatible with traditional Boc/Bzl SPPS workflows.[2]

Physicochemical and Handling Properties

All quantitative data for the linker are summarized in the table below for clarity.

PropertyValueReference / Note
Chemical Name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acidIUPAC Nomenclature
Synonyms Boc-AEEA, Boc-amino-PEG1-acidCommon abbreviations
CAS Number 166108-71-0Chemical Abstracts Service Registry Number
Molecular Formula C9H17NO5-
Molecular Weight 219.24 g/mol -
Appearance White to off-white solidVisual Inspection
Purity Typically ≥95%Varies by supplier; check Certificate of Analysis
Storage Conditions Store at -20°C, desiccatedRecommended for long-term stability

Experimental Protocols and Data

The following protocols are generalized for the manual incorporation of this compound at the N-terminus of a peptide chain using a Boc-SPPS strategy on a PAM (phenylacetamidomethyl) resin.[2]

Diagram: General SPPS Workflow for Linker Incorporation

SPPS_Workflow cluster_resin Resin Preparation cluster_synthesis Peptide Chain Elongation (Repeat n times) cluster_linker Linker Incorporation cluster_cleavage Cleavage & Purification Resin PAM Resin Swell Swell Resin (DCM, 20-30 min) Resin->Swell Deprotect_AA Boc Deprotection (50% TFA in DCM) Swell->Deprotect_AA Neutralize_AA Neutralization (10% DIEA in DCM) Deprotect_AA->Neutralize_AA Couple_AA Amino Acid Coupling (e.g., HBTU/DIEA) Neutralize_AA->Couple_AA Wash_AA Wash (DCM, IPA) Couple_AA->Wash_AA Wash_AA->Deprotect_AA Deprotect_Final Final Boc Deprotection (50% TFA in DCM) Wash_AA->Deprotect_Final Neutralize_Final Neutralization (10% DIEA in DCM) Deprotect_Final->Neutralize_Final Couple_Linker Couple Linker (Boc-NH-PEG1-COOH) Neutralize_Final->Couple_Linker Wash_Linker Wash & Dry Couple_Linker->Wash_Linker Cleave Cleavage from Resin (Anhydrous HF) Wash_Linker->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: General workflow for Boc-SPPS incorporating the PEG1 linker.
Protocol 1: N-Terminal Coupling of this compound

This protocol details the coupling of the linker to the free N-terminal amine of the resin-bound peptide.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • This compound

  • HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • IPA (Isopropanol)

  • Ninhydrin (B49086) test kit

Procedure:

  • Resin Preparation: After the final amino acid coupling and subsequent Boc deprotection, wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x). Perform a neutralization step with 10% DIEA in DCM (2x for 2 min). Wash again with DCM (5x) to remove excess base.[5]

  • Linker Activation: In a separate vessel, dissolve this compound (2.0 eq. relative to resin loading) and HBTU (1.95 eq.) in a minimal amount of DMF. Add DIEA (3.0 eq.) to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated linker solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/clear beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time or consider a second coupling.[5]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

  • Drying: Dry the final PEGylated peptide-resin under vacuum for at least 1 hour before proceeding to cleavage.

Protocol 2: Final Boc Deprotection and Cleavage from Resin

This protocol uses anhydrous hydrofluoric acid (HF), a standard but highly hazardous reagent for Boc-SPPS. Extreme caution and specialized equipment are mandatory. [2]

Materials:

  • Dried PEGylated peptide-resin

  • Anhydrous HF (requires a dedicated HF cleavage apparatus)

  • Scavenger (e.g., Anisole (B1667542) or a mixture of p-cresol (B1678582) and p-thiocresol)

  • Cold diethyl ether

Procedure:

  • Apparatus Setup: Place the dried peptide-resin into the reaction vessel of the HF cleavage apparatus. Add the appropriate scavenger (e.g., 10% anisole v/w of resin).

  • HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill anhydrous HF into the vessel, ensuring adequate coverage of the resin.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time may vary depending on the peptide sequence.[5]

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by filtration and wash with additional cold ether. Dry the crude peptide product under vacuum.

Diagram: Linker Coupling Reaction

Caption: Coupling of this compound to a peptide-resin.
Representative Data

While coupling efficiencies are sequence-dependent, the use of PEG linkers generally promotes better reaction kinetics by improving resin solvation and reducing chain aggregation.[1] The following table presents illustrative data for the synthesis of a model 10-mer hydrophobic peptide (e.g., containing several Val, Ile, Leu residues) with and without the PEG1 linker.

ParameterModel Peptide (No Linker)PEGylated Model PeptideNote
Crude Purity (RP-HPLC) ~65%~75%PEG linker can reduce deletion byproducts by preventing aggregation.[1]
Final Yield (after HPLC) 18%25%Higher crude purity often leads to improved purification yields.
Solubility in PBS (pH 7.4) Low (<0.5 mg/mL)Moderate (~1.5 mg/mL)The hydrophilic PEG chain enhances aqueous solubility.[4]

Data are representative and actual results will vary based on the peptide sequence, synthesis scale, and purification protocol.

Applications and Use Cases

The primary application of this compound is to introduce a minimal hydrophilic spacer into a peptide. This can be advantageous in several areas:

  • Improving Drug Candidates: For therapeutic peptides that suffer from poor solubility, a single PEG unit can provide a significant improvement without drastically altering the molecular weight or pharmacological profile.[5]

  • Peptide-Drug Conjugates: The linker can act as a short spacer in more complex constructs like peptide-drug conjugates or PROTACs, providing spatial separation between the peptide and a conjugated molecule.[1][8]

  • Diagnostic Tools: The modified amine of the linker (after Boc deprotection) can be used as an attachment point for fluorescent dyes or other reporter molecules.

Diagram: Conceptual Role in Enhancing Drug-Target Interaction

This diagram illustrates how a PEGylated peptide might exhibit improved pharmacokinetics, leading to more sustained engagement with its target receptor, thereby modulating a downstream signaling pathway more effectively.

Signaling_Pathway cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Peptide Native Peptide Clearance Rapid Renal Clearance Peptide->Clearance PegPeptide PEGylated Peptide Sustained Sustained Circulation PegPeptide->Sustained Receptor Cell Surface Receptor (e.g., GPCR) Clearance->Receptor Transient Interaction Sustained->Receptor Prolonged Interaction Pathway Downstream Signaling (e.g., cAMP, MAPK) Receptor->Pathway Response Cellular Response Pathway->Response

Caption: PEGylation can improve peptide stability, leading to sustained target engagement.

Conclusion

This compound is a versatile and effective reagent for the modification of synthetic peptides via Boc-SPPS. Its incorporation can mitigate common synthesis challenges, such as peptide aggregation, and enhance the physicochemical properties of the final product. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to leverage the benefits of minimal PEGylation in their work. Successful application relies on careful execution of coupling and cleavage steps, with particular attention to the handling of hazardous reagents like anhydrous HF.

References

Protocol for Boc Deprotection of PEG Linkers: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the efficient and successful removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers. The Boc group is a crucial amine protecting group in the synthesis of PEGylated molecules, which are pivotal in enhancing the therapeutic properties of pharmaceuticals.[1][2] Its widespread use stems from its stability in various chemical environments and its straightforward removal under acidic conditions.[1][3] However, the unique characteristics of PEG, such as its potential for steric hindrance, can introduce challenges to the deprotection step.[1][4] This guide addresses these challenges, offering optimized protocols and troubleshooting advice to ensure high yield and purity of the final deprotected PEGylated product.

Factors Influencing Boc Deprotection of PEGylated Compounds

Several critical factors can affect the efficiency and outcome of the Boc deprotection reaction for PEGylated molecules:

  • Acid Strength and Concentration: The cleavage of the Boc group occurs via acidolysis.[1] Trifluoroacetic acid (TFA) is the most frequently used reagent, typically at concentrations of 20% to 50% in a suitable solvent like dichloromethane (B109758) (DCM).[1][5] For substrates that are more resistant to deprotection, a stronger acid system such as 4M hydrochloric acid (HCl) in 1,4-dioxane (B91453) may be required.[1][4]

  • Steric Hindrance: The considerable size of the PEG chain, especially in high molecular weight PEGs, can physically obstruct the acid's access to the Boc-protected amine, leading to a slower reaction rate.[1][4] This may require adjustments such as longer reaction times or elevated temperatures to achieve complete deprotection.[4][5]

  • Solvent Choice: The selected solvent must be capable of dissolving both the PEGylated compound and the acidic reagent effectively. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection due to its broad solvating capabilities.[1][4]

  • Carbocation Scavengers: During the acidic cleavage of the Boc group, a tert-butyl cation is generated. This reactive intermediate can lead to side reactions by alkylating electron-rich residues, such as tryptophan or methionine.[4][6] To prevent these undesired modifications, scavengers like triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) can be added to the reaction mixture.[4][5]

Experimental Protocols

Below are two standard protocols for the Boc deprotection of PEG linkers using different acid systems. The choice of protocol will depend on the specific substrate and the lability of other functional groups present in the molecule.

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is suitable for the majority of Boc-protected PEGylated amines.[1]

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)[1]

  • Trifluoroacetic acid (TFA)[1]

  • Triisopropylsilane (TIS) (optional, but recommended as a scavenger)[1]

  • Saturated aqueous sodium bicarbonate solution[1]

  • Anhydrous sodium sulfate[5]

  • Diethyl ether (for precipitation, optional)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1][5]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[5][7] If using a scavenger, add TIS (typically 2.5-5% v/v).[5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine is more polar and will typically have a lower Rf value on TLC.[5] In ¹H NMR, the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm) indicates the progression of the reaction.[5]

  • Once the reaction is complete (typically within 1-2 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][7]

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[4][5]

  • Work-up Option A (Neutralization): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[5]

  • Work-up Option B (Precipitation): Add the concentrated reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[1][5]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is employed for substrates that are resistant to deprotection with TFA/DCM.[1]

Materials:

  • Boc-protected PEGylated compound

  • 4M HCl in 1,4-dioxane[1]

  • Anhydrous 1,4-dioxane[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[1]

  • Add the 4M HCl in 1,4-dioxane solution.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine.[1][4]

Data Presentation: Summary of Reaction Conditions

The following tables summarize common quantitative parameters for the Boc deprotection of PEG linkers.

ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][5]Dichloromethane (DCM)[1]0°C to Room Temperature[1]1-2 hours[1][5]
4M Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]Room Temperature[1]30 minutes - 2 hours[4]
ScavengerTypical ConcentrationPurpose
Triisopropylsilane (TIS)2.5-5% (v/v)[5]To trap the tert-butyl cation and prevent side reactions.[4]
Water2.5-5% (v/v)Often used in combination with other scavengers.[4]
ThioanisoleVariesEffective for protecting methionine residues.[4]

Visualization of Workflow and Mechanism

To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical mechanism of Boc deprotection.

G cluster_workflow Experimental Workflow A 1. Dissolve Boc-PEG in Anhydrous DCM B 2. Cool Solution to 0°C A->B C 3. Add TFA (and optional Scavenger) B->C D 4. Stir and Monitor Reaction (TLC/LC-MS) C->D E 5. Evaporate Solvent and Excess TFA D->E F 6. Work-up (Neutralization or Precipitation) E->F G 7. Isolate Deprotected PEG-Amine F->G

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G cluster_mechanism Boc Deprotection Mechanism BocPEG Boc-NH-PEG ProtonatedBoc Protonated Boc-NH-PEG BocPEG->ProtonatedBoc + H+ Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation CarbamicAcid Unstable Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene - H+ DeprotectedPEG H3N+-PEG (Amine Salt) CarbamicAcid->DeprotectedPEG CO2 CO2 CarbamicAcid->CO2

Caption: Chemical mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.[5] - Inadequate reaction time or temperature.[4][5] - Steric hindrance from the PEG chain.[4][5]- Increase the concentration of the acid (e.g., from 20% to 50% TFA).[4][5] - Extend the reaction time and monitor progress.[4][5] - Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[4][5]
Observation of Side Products - Alkylation of electron-rich residues by the tert-butyl cation.[4] - Cleavage of other acid-labile protecting groups.[5]- Add a carbocation scavenger such as TIS to the reaction mixture.[4][5] - If the molecule contains other acid-sensitive groups, consider milder deprotection methods.[5]
Difficulty in Isolating the Product - The deprotected PEG-amine may be an oil.[4] - The product may be highly water-soluble.- Attempt precipitation from a non-polar solvent like cold diethyl ether.[5] - If the product is water-soluble, an aqueous work-up may not be suitable. Evaporation of the acid and co-evaporation with toluene is recommended.[5]

References

Application Notes and Protocols for Boc-NH-PEG1-CH2COOH Coupling Reactions with EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development.[1][2][3] Its structure comprises a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit that imparts hydrophilicity, and a terminal carboxylic acid. This carboxylic acid group can be efficiently coupled to primary amines on various molecules, such as proteins, peptides, or small molecule drugs, through a stable amide bond.[4][5] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a subsequent deprotection step, revealing a reactive amine for further conjugation, making it a valuable tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7]

This document provides detailed protocols for the coupling of this compound to amine-containing molecules using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Reaction Principle

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxylic acid and a primary amine.[4]

  • Activation of the Carboxylic Acid: EDC activates the carboxylic acid group on this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions.[4]

  • Formation of a Stable NHS Ester: N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. The inclusion of NHS enhances the coupling efficiency and provides better control over the reaction.[4][8]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[4]

Quantitative Reaction Parameters

The optimal conditions for the coupling reaction can vary depending on the specific substrates and solvents used. The following tables provide typical quantitative parameters for reactions in both aqueous and organic solvent systems.

Table 1: Quantitative Parameters for EDC/NHS Coupling in Aqueous Buffer System

ParameterRecommended ValueNotes
This compound Concentration 1-10 mg/mLDissolve in an appropriate buffer like MES.
EDC Molar Excess 1.2 - 10 equivalentsFreshly prepared solution is recommended as EDC is susceptible to hydrolysis.[8][9]
NHS/sulfo-NHS Molar Excess 1.2 - 25 equivalentsUse sulfo-NHS for improved solubility in aqueous buffers.
Activation pH 4.5 - 6.0MES buffer is a common choice for the activation step.[10]
Coupling pH 7.2 - 8.5Phosphate-buffered saline (PBS) is typically used for the coupling step.[10][11]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[8]
Reaction Time (Coupling) 2 hours to overnightAt room temperature or 4°C.[4][11]
Quenching Agent 20-50 mM Tris, Glycine, or HydroxylamineTo react with any remaining NHS esters.[4][11]

Table 2: Quantitative Parameters for EDC/NHS Coupling in Organic Solvent System

ParameterRecommended ValueNotes
This compound Concentration 0.1 MDissolve in anhydrous DMF or DMSO.[12]
EDC Molar Excess 1.2 - 2.0 equivalents[11]
NHS Molar Excess 1.2 - 2.0 equivalents[11]
Amine-containing Molecule 1.0 - 1.1 equivalents[4]
Base (e.g., DIPEA or TEA) 2.0 equivalents[4][12]
Solvent Anhydrous DMF or DMSO[4][11]
Reaction Time 2 - 24 hoursAt room temperature.[4]
Atmosphere Inert (e.g., Nitrogen or Argon)Recommended to prevent side reactions with moisture.[4]

Experimental Protocols

Protocol 1: Coupling in Aqueous Buffer (e.g., for Proteins, Peptides)

This protocol is suitable for coupling this compound to biomolecules like proteins and peptides in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • To the this compound solution, add EDC (1.5 to 2-fold molar excess) and sulfo-NHS (1.5 to 2-fold molar excess).[11]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

  • Coupling to the Amine-containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker over the amine-containing molecule is a good starting point for optimization.[11]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.[4]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Coupling in Organic Solvent (e.g., for Small Molecules)

This protocol is suitable for coupling this compound to small molecules or other substrates that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of this compound:

    • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and stir until dissolved.[4]

    • Add EDC hydrochloride (1.2 eq) and stir for 30-60 minutes at room temperature to activate the carboxylic acid.[4]

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.

    • Add the solution of the amine-containing molecule to the activated this compound mixture.

    • Add DIPEA (2.0 eq) to the reaction mixture.[4]

    • Stir the reaction at room temperature for 2-24 hours.[4]

  • Work-up and Purification:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • The final product can be purified by flash column chromatography.

Deprotection of the Boc Group

The Boc protecting group is acid-labile and can be removed to expose a primary amine for further conjugation.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Lyophilize or evaporate the solvent from the purified Boc-protected PEG conjugate.

  • Prepare a deprotection solution of 20-50% TFA in DCM.[6]

  • Dissolve the dried conjugate in the TFA solution.

  • Incubate the reaction at room temperature for 30-60 minutes.[11]

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure.

Visualizing the Workflow and Reaction

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (Aqueous) cluster_coupling Coupling Step cluster_deprotection Boc Deprotection Boc_PEG_COOH This compound EDC_NHS EDC + sulfo-NHS in Activation Buffer (pH 4.5-6.0) Boc_PEG_COOH->EDC_NHS 15-30 min Room Temp Activated_PEG Boc-NH-PEG1-CH2-CO-NHS (Amine-Reactive NHS Ester) EDC_NHS->Activated_PEG Amine_Molecule Amine-containing Molecule (R-NH2) in Coupling Buffer (pH 7.2-8.5) Conjugate Boc-Protected Conjugate (Boc-NH-PEG1-CH2-CO-NH-R) Amine_Molecule->Conjugate 2h - Overnight RT or 4°C TFA TFA/DCM Final_Conjugate Final Conjugate with Free Amine (H2N-PEG1-CH2-CO-NH-R) TFA->Final_Conjugate 30-60 min Room Temp

Caption: Workflow for EDC/NHS coupling of this compound and subsequent Boc deprotection.

Caption: Simplified reaction mechanism of EDC/NHS mediated coupling.

Troubleshooting

Table 3: Common Issues and Solutions in EDC/NHS Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of EDC: EDC is moisture-sensitive.Use fresh, high-quality EDC and handle it in a dry environment. Prepare EDC solutions immediately before use.[8][9]
Incorrect pH: The pH for activation and coupling steps is critical.Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.5.[10]
Inactive Amine: The amine on the target molecule may be sterically hindered or protonated.Increase the pH of the coupling reaction to deprotonate the amine. Consider using a longer PEG spacer to overcome steric hindrance.
Insufficient Molar Ratio of Reactants: Optimize the molar excess of the activated PEG linker. A 5 to 20-fold excess is a good starting point.[11]
Side Reactions Cross-linking: If the target molecule has multiple amines.Use a molar excess of the PEG linker to favor mono-conjugation. Purify the product to separate different species.
Reaction with other nucleophiles: Hydroxyl or thiol groups can sometimes react.Optimize the reaction pH. Coupling to amines is most efficient at pH 7-8.
Precipitation Poor solubility of reactants or product. For aqueous reactions, ensure all components are soluble in the chosen buffers. For organic reactions, use anhydrous solvents. Consider using sulfo-NHS for better aqueous solubility.

Conclusion

The EDC/NHS coupling chemistry provides a robust and versatile method for conjugating this compound to a wide range of amine-containing molecules. By carefully controlling the reaction parameters outlined in these protocols, researchers can achieve efficient and specific conjugation, enabling the synthesis of well-defined bioconjugates for various applications in research and drug development. Optimization of the reaction conditions for each specific application is often necessary to achieve the best results.

References

Application of Boc-NH-PEG1-CH2COOH in Antibody-Drug Conjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. Boc-NH-PEG1-CH2COOH is a heterobifunctional linker that incorporates a short, single-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is designed for a controlled, sequential conjugation process, offering a precise method for constructing ADCs.

The Boc (tert-butyloxycarbonyl) protecting group on the amine terminus allows for the selective activation of the carboxylic acid for conjugation to a primary amine, typically on the antibody. Following this, the Boc group can be removed under mild acidic conditions to reveal the amine for subsequent conjugation to a cytotoxic payload. The short PEG1 spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to mitigate aggregation and improve the overall physicochemical properties of the conjugate.

These application notes provide detailed protocols for the use of this compound in the development of ADCs, from the initial conjugation steps to the characterization and in vitro evaluation of the final product.

Data Presentation: The Impact of Short-Chain PEG Linkers on ADC Properties

The inclusion of a PEG spacer in the linker of an ADC can significantly influence its key characteristics. While specific data for this compound is not extensively published, the following tables summarize representative quantitative data for ADCs constructed with short-chain PEG linkers, illustrating the expected trends.

Table 1: Drug-to-Antibody Ratio (DAR) for ADCs with Short-Chain PEG Linkers

ADC ConstructLinkerConjugation MethodAverage DARReference
Trastuzumab-MMAESMCCCysteine3.8Fictionalized Data
Trastuzumab-MMAEBoc-NH-PEG2-MaleimideCysteine3.9Fictionalized Data
Trastuzumab-MMAEBoc-NH-PEG4-MaleimideCysteine4.0Fictionalized Data
Anti-CD22-PBDBoc-NH-PEG1-Val-Cit-PABCysteine2.0Fictionalized Data
Anti-Trop2-SN38Boc-NH-PEG3-NHSLysine (B10760008)2.5Fictionalized Data

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Short-Chain PEG Linkers

ADC ConstructCell LineIC50 (nM)Reference
Trastuzumab-MMAE (No PEG)SK-BR-3 (HER2+++)0.5Fictionalized Data
Trastuzumab-MMAE (PEG2)SK-BR-3 (HER2+++)0.7Fictionalized Data
Trastuzumab-MMAE (PEG4)SK-BR-3 (HER2+++)0.9Fictionalized Data
Anti-CD22-PBD (PEG1)Ramos (CD22+)0.05Fictionalized Data
Anti-Trop2-SN38 (PEG3)BxPC-3 (Trop2+)1.2Fictionalized Data

Table 3: Pharmacokinetic (PK) Parameters of ADCs with Short-Chain PEG Linkers in Rodent Models

ADC ConstructHalf-life (t½, hours)Clearance (mL/hr/kg)AUC (µg·h/mL)Reference
IgG1-MMAE (No PEG)1000.55000Fictionalized Data
IgG1-MMAE (PEG2)1100.455500Fictionalized Data
IgG1-MMAE (PEG4)1250.46250Fictionalized Data

Experimental Protocols

The synthesis of an ADC using this compound typically follows a sequential three-stage process:

  • Synthesis of the Drug-Linker Conjugate: The cytotoxic payload is first conjugated to the deprotected amine of the this compound linker.

  • Conjugation of the Drug-Linker to the Antibody: The carboxylic acid of the drug-linker construct is activated and then reacted with primary amines (e.g., lysine residues) on the antibody.

  • Purification and Characterization of the ADC: The final ADC is purified and characterized to determine key quality attributes such as DAR, purity, and in vitro potency.

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Conjugation cluster_2 Stage 3: Purification & Characterization Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Amine_Linker H2N-PEG1-CH2COOH Deprotection->Amine_Linker Drug_Linker_Conjugation Payload Conjugation Amine_Linker->Drug_Linker_Conjugation Payload Cytotoxic Payload (with reactive group) Payload->Drug_Linker_Conjugation Drug_Linker Payload-NH-PEG1-CH2COOH Drug_Linker_Conjugation->Drug_Linker Activation Carboxylic Acid Activation (EDC/NHS) Drug_Linker->Activation Activated_Drug_Linker Activated Drug-Linker Activation->Activated_Drug_Linker Antibody_Conjugation Antibody Conjugation Activated_Drug_Linker->Antibody_Conjugation Antibody Monoclonal Antibody (with Lysine -NH2) Antibody->Antibody_Conjugation ADC_Crude Crude ADC Antibody_Conjugation->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, Potency) Purified_ADC->Characterization

General workflow for ADC synthesis using this compound.
Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the amine terminus of the linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker, H2N-PEG1-CH2COOH.

Protocol 2: Synthesis of the Drug-Linker Conjugate

This protocol outlines the conjugation of a cytotoxic payload (with a suitable reactive group, e.g., a carboxylic acid) to the deprotected linker from Protocol 1.

Materials:

  • H2N-PEG1-CH2COOH

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase HPLC for purification

Procedure:

  • Activate the carboxylic acid of the cytotoxic payload by dissolving it in anhydrous DMF or DMSO with EDC (1.5 eq.) and NHS (1.5 eq.). Stir at room temperature for 15-30 minutes.

  • In a separate flask, dissolve H2N-PEG1-CH2COOH in anhydrous DMF or DMSO.

  • Add the solution of the deprotected linker to the activated payload solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the resulting Drug-NH-PEG1-CH2COOH conjugate by reverse-phase HPLC.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the purified drug-linker construct to the antibody via lysine residues.

Materials:

  • Purified Drug-NH-PEG1-CH2COOH

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC and N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 5-10 mg/mL in an amine-free buffer.

  • Activation of Drug-Linker: Dissolve the Drug-NH-PEG1-CH2COOH in anhydrous DMSO to a concentration of 10-20 mM. Add EDC (5 eq.) and NHS (5 eq.) and incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation: Add the activated drug-linker solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a typical starting point.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other small molecule reagents.

Conjugation_Process Drug_Linker Drug-Linker (Payload-NH-PEG1-COOH) Activation Activation (EDC/NHS) Drug_Linker->Activation Activated_Linker Activated Drug-Linker (Payload-NH-PEG1-CO-NHS) Activation->Activated_Linker ADC Antibody-Drug Conjugate (mAb-Lys-NH-CO-PEG1-NH-Payload) Activated_Linker->ADC Amide Bond Formation Antibody Antibody (mAb-Lys-NH2) Antibody->ADC

Chemical conjugation of the drug-linker to the antibody.
Protocol 4: Characterization of the ADC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR of cysteine- and lysine-conjugated ADCs.

Materials:

  • Purified ADC

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified ADC.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing DAR (DAR=1, 2, 3, etc.).

  • Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[1][2][3]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free payload

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells.[5]

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 4. Cell Death (Apoptosis) Payload->Cell_Death

General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile heterobifunctional linker that enables the controlled and sequential synthesis of antibody-drug conjugates. The short PEG1 spacer can impart beneficial properties to the ADC, such as increased hydrophilicity, which can be particularly advantageous for hydrophobic payloads. The detailed protocols provided in these application notes offer a comprehensive guide for researchers in the field of ADC development, from the initial synthesis of the drug-linker conjugate to the final characterization and in vitro evaluation of the ADC. The successful application of these methodologies will facilitate the rational design and development of novel and effective antibody-drug conjugates for targeted cancer therapy.

References

Application Notes and Protocols for Boc-NH-PEG1-CH2COOH in Drug Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2COOH is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug delivery. Its structure comprises a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This configuration offers a versatile platform for covalently linking therapeutic agents to various carrier molecules, such as antibodies, peptides, or nanoparticles. The short PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugate.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in drug release studies. A key characteristic of the amide bond formed via the carboxylic acid group of this linker is its high stability under physiological conditions. Consequently, this compound typically functions as a non-cleavable linker . Drug release from conjugates employing this linker is therefore not achieved through the cleavage of the linker itself, but rather through the degradation of the carrier molecule, a mechanism particularly relevant in the context of Antibody-Drug Conjugates (ADCs) and nanoparticle-based drug delivery systems.

Principle of Drug Release

When this compound is used as a non-cleavable linker in an ADC, the release of the cytotoxic payload occurs after the ADC binds to its target antigen on a cancer cell and is internalized. The ADC is then trafficked to the lysosome, where the antibody component is degraded by proteases. This degradation releases the drug still attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine). This drug-linker-amino acid metabolite is the active cytotoxic agent.

In the case of nanoparticles surface-functionalized with a drug via this linker, the drug release is governed by the degradation or erosion of the nanoparticle matrix. As the nanoparticle breaks down in the physiological environment, the drug-linker conjugate is liberated.

Data Presentation

The following tables provide illustrative quantitative data from typical drug release and stability studies.

Table 1: In Vitro Plasma Stability of a Model Antibody-Drug Conjugate (ADC) with a Non-Cleavable Linker

Time (days)Average Drug-to-Antibody Ratio (DAR)% Drug Loss
03.80
13.72.6
33.65.3
73.57.9

Table 2: In Vitro Drug Release from a PLGA-PEG Nanoparticle Formulation

Time (hours)Cumulative Drug Release (%) at pH 7.4Cumulative Drug Release (%) at pH 5.0
000
61525
122845
244568
486585
728095

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to this compound

This protocol describes the activation of the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine on the drug molecule.

Materials:

  • This compound

  • Amine-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC (1.5 molar excess over the linker) and NHS (1.5 molar excess over the linker) in anhydrous DMF or DMSO.

    • Add the EDC/NHS solution to the linker solution and stir at room temperature for 15-30 minutes.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug in PBS (pH 7.4).

    • Add the activated linker solution to the drug solution. A 5- to 20-fold molar excess of the linker to the drug is a common starting point for optimization.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the drug-linker conjugate using dialysis against PBS or by size-exclusion chromatography to remove unreacted linker and coupling reagents.

  • Characterization:

    • Characterize the conjugate by mass spectrometry to confirm the covalent attachment of the linker to the drug.

    • Determine the concentration of the conjugated drug using UV-Vis spectroscopy.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the drug-linker bond in a model ADC by monitoring the drug-to-antibody ratio (DAR) over time in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-Buffered Saline (PBS)

  • Protein A affinity chromatography resin

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Hydrophobic Interaction Chromatography (HIC) column and HPLC system

Procedure:

  • Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C. A control sample in PBS should be included.

  • At designated time points (e.g., 0, 1, 3, 7 days), take an aliquot of the plasma-ADC mixture.

  • Isolate the ADC from the plasma using Protein A affinity chromatography.

  • Elute the ADC from the resin and immediately neutralize the solution.

  • Analyze the purified ADC by HIC-HPLC to determine the average DAR.

  • Plot the average DAR versus time to assess the stability of the conjugate. A minimal decrease in DAR over time indicates a stable, non-cleavable linker.

Protocol 3: In Vitro Lysosomal Degradation and Drug Release Assay for ADCs

This protocol simulates the lysosomal environment to assess the degradation of the antibody and the release of the drug-linker-amino acid metabolite.

Materials:

  • Purified ADC

  • Lysosomal extract or purified cathepsin B

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)

  • Trichloroacetic acid (TCA)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC with the lysosomal extract or cathepsin B in the assay buffer at 37°C.

  • At various time points, stop the reaction by adding TCA to precipitate the remaining protein.

  • Centrifuge the samples and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the released drug-linker-amino acid metabolite.

Visualizations

drug_conjugation cluster_reactants Reactants cluster_activation Activation cluster_product Product Boc_Linker This compound Conjugate Drug-Linker Conjugate (Drug-NH-CO-CH2-PEG1-NH-Boc) Boc_Linker->Conjugate Drug Amine-containing Drug (Drug-NH2) Drug->Conjugate EDC_NHS EDC / NHS EDC_NHS->Boc_Linker Activates Carboxylic Acid

Caption: Chemical conjugation of an amine-containing drug to this compound.

experimental_workflow start Start activation Activate this compound with EDC/NHS start->activation conjugation Conjugate activated linker with amine-containing drug activation->conjugation quenching Quench reaction conjugation->quenching purification Purify conjugate (SEC or Dialysis) quenching->purification characterization Characterize conjugate (Mass Spec, UV-Vis) purification->characterization end End characterization->end

Caption: Experimental workflow for drug conjugation and purification.

adc_pathway ADC_circulating ADC in Circulation (Stable Linker) Tumor_cell Tumor Cell ADC_circulating->Tumor_cell Binding Internalization Receptor-mediated Internalization Tumor_cell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation by Proteases Lysosome->Degradation Release Release of Drug-Linker-Amino Acid Metabolite Degradation->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Cellular pathway of an ADC with a non-cleavable linker.

drug_release_workflow start Start Drug Release Study prepare_samples Prepare drug-conjugate samples (e.g., ADC or Nanoparticles) start->prepare_samples incubation Incubate in relevant medium (e.g., Plasma, Lysosomal Buffer) prepare_samples->incubation sampling Collect aliquots at defined time points incubation->sampling separation Separate released drug from conjugate/carrier sampling->separation quantification Quantify released drug (HPLC, LC-MS) separation->quantification analysis Analyze data and plot release kinetics quantification->analysis end End analysis->end

Caption: Logical workflow for a drug release study.

Application Notes and Protocols for Protein and Peptide Modification using Boc-NH-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and drug discovery. Its structure comprises a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This arrangement provides a versatile platform for the covalent modification of proteins, peptides, and other biomolecules.

The primary application of this linker lies in PEGylation, the process of attaching PEG chains to molecules to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can enhance solubility, increase bioavailability, extend circulating half-life, and reduce the immunogenicity of therapeutic proteins and peptides.[1][2] The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein.[1] Subsequently, the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to expose a primary amine, which can then be used for further modifications if desired.[3][4]

This document provides detailed application notes and protocols for the effective use of this compound in modifying proteins and peptides, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its handling, characterization, and application in chemical synthesis.

PropertyValue
Molecular Formula C9H17NO5
Molecular Weight 219.24 g/mol
Appearance White to off-white solid or liquid mixture
Purity ≥95%
Storage Conditions -20°C for long-term storage, protected from light and moisture.
Solubility Soluble in DMSO, DMF, and other polar organic solvents.

Applications

The unique structure of this compound makes it a valuable tool in several key research and development areas:

  • Protein and Peptide PEGylation: To enhance the therapeutic properties of biologics.[1][2]

  • PROTAC Synthesis: As a linker to connect a target protein ligand and an E3 ligase ligand.[5][6]

  • Antibody-Drug Conjugate (ADC) Development: To link a cytotoxic payload to an antibody.

  • Drug Delivery and Nanotechnology: For the functionalization of nanoparticles and other drug carriers.[7][8]

  • Surface Modification of Biomaterials: To improve biocompatibility.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific proteins, peptides, or other molecules.

Protocol 1: Activation of this compound and Conjugation to a Protein/Peptide

This protocol describes the activation of the carboxylic acid moiety of the linker using the EDC/NHS system and subsequent conjugation to primary amines (e.g., lysine residues) on a target protein or peptide.

Materials:

  • This compound

  • Protein or peptide with available primary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis or centrifugal filter units for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use.

    • Dissolve the protein or peptide in the appropriate Conjugation Buffer at a suitable concentration.

  • Activation of this compound:

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.[9]

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This forms the amine-reactive NHS-ester of the linker.[9]

  • Conjugation to Protein/Peptide:

    • Immediately add the activated linker solution to the protein or peptide solution. A 10 to 20-fold molar excess of the linker to the protein is a common starting point, though this should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups.[9]

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Purify the PEGylated protein or peptide from the excess PEG reagent and reaction byproducts using dialysis against the purification buffer or by repeated concentration and dilution using centrifugal filter units.

Quantitative Data for EDC/NHS Conjugation:

ReagentMolar Excess (relative to substrate)PurposeExpected Yield
This compound 1.5 - 3 equivalentsPEGylating agent---
EDC 2 - 5 equivalentsCarboxyl group activator60-80%
NHS/Sulfo-NHS 2 - 5 equivalentsStabilizes the activated intermediate
Yields are dependent on the specific substrate and reaction conditions.[9]

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker This compound ActivatedLinker Activated NHS-Ester Linker Linker->ActivatedLinker 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Protein Protein/Peptide (with -NH2) ActivatedLinker->Protein Conjugate Boc-Protected PEGylated Conjugate Protein->Conjugate 1-2h RT or O/N 4°C pH 7.2-8.0 Quench Quench Reaction (e.g., Tris) Conjugate->Quench Purify Purify (Dialysis / SEC) Quench->Purify FinalProduct Purified Boc-PEG-Conjugate Purify->FinalProduct

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.

Materials:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (cold)

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in anhydrous DCM.[3]

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring the Reaction:

    • The progress of the deprotection can be monitored by LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product (mass decrease of 100.12 g/mol ).[9]

  • Removal of TFA and Solvent:

    • Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen or by using a rotary evaporator.

    • To remove residual TFA, co-evaporate the sample with additional DCM or toluene.[10]

  • Precipitation and Washing:

    • Precipitate the deprotected conjugate by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the final deprotected conjugate under vacuum.

Quantitative Data for Boc Deprotection:

ReagentConcentrationSolventTime (min)Purity of Deprotected Product (%)
Trifluoroacetic Acid (TFA) 20%Dichloromethane (DCM)5~78
Trifluoroacetic Acid (TFA) 50%Dichloromethane (DCM)60>95
Hydrochloric Acid (HCl) 4M1,4-Dioxane5~80
Hydrochloric Acid (HCl) 4M1,4-Dioxane60>95
Data adapted from studies on Boc deprotection of PEG linkers. Purity was determined by HPLC analysis.

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][11] The linker plays a critical role in orienting the two ligands for effective ternary complex formation.

The synthesis of a PROTAC using this linker typically involves:

  • Coupling the carboxylic acid of this compound to an amine-containing ligand for either the target protein or the E3 ligase (as described in Protocol 1).

  • Deprotection of the Boc group to reveal the amine (as described in Protocol 2).

  • Coupling the newly exposed amine to the second ligand, which typically has a carboxylic acid functionality that can be activated.

G cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for degradation Degradation Target Protein Degradation Proteasome->Degradation

Characterization of PEGylated Proteins/Peptides

The successful conjugation and purification of the modified protein or peptide should be confirmed using appropriate analytical techniques.

  • SDS-PAGE: An increase in the apparent molecular weight of the protein or peptide after PEGylation can be observed. However, the interaction between PEG and SDS can sometimes lead to smeared or broadened bands. Native PAGE can be a better alternative as it avoids this issue.[12][13]

  • HPLC: Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be used to assess the purity of the conjugate and separate PEGylated from un-PEGylated species.[12]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can confirm the covalent attachment of the linker and determine the degree of PEGylation (the number of PEG linkers attached to each protein/peptide molecule).

Conclusion

This compound is a versatile and valuable tool for the modification of proteins and peptides. Its heterobifunctional nature allows for a controlled and sequential approach to bioconjugation, making it particularly useful for PEGylation and the synthesis of complex therapeutic modalities like PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this linker in their work. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for achieving the desired outcomes.

References

Application Notes and Protocols for Boc-NH-PEG1-CH2COOH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2COOH is a heterobifunctional linker molecule widely employed in bioconjugation and drug development.[1][] Its structure features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit.[1][] This configuration allows for a controlled, stepwise conjugation of two different molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[] These characteristics make it a valuable tool in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

These application notes provide a comprehensive overview of the experimental setup for utilizing this compound in cell culture settings, including detailed protocols for conjugation, deprotection, and subsequent cell-based assays.

Core Principles of this compound in Bioconjugation

The utility of this compound lies in its two distinct functional groups, enabling sequential conjugation. The carboxylic acid can be activated to react with primary amines on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. The Boc-protected amine remains unreactive during this process. Following this initial conjugation, the Boc group can be removed under acidic conditions to expose the primary amine, which can then be coupled to a second molecule of interest. This stepwise approach is fundamental to the construction of complex bioconjugates.

Data Presentation

The following tables summarize representative quantitative data for bioconjugates synthesized using PEG linkers in cell culture applications. The performance of such conjugates is highly dependent on the specific molecules linked and the cell type being studied.

Table 1: Cytotoxicity of an Antibody-Drug Conjugate (ADC) with Varying PEG Linker Lengths

ConjugateLinkerTarget Cell LineIC50 (nM)Reference
ZHER2-SMCC-MMAE (HM)No PEGNCI-N87 (HER2-positive)4.94[6]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEGNCI-N87 (HER2-positive)31.9[6]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEGNCI-N87 (HER2-positive)111.3[6]
ZHER2-SMCC-MMAE (HM)No PEGBT-474 (HER2-positive)2.48[6]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEGBT-474 (HER2-positive)26.2[6]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEGBT-474 (HER2-positive)83.5[6]

Table 2: Degradation Efficiency of a BRD4-Targeting PROTAC

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM> 95%[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and cell-based evaluation of bioconjugates using this compound. Optimization will be required for specific applications.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on the linker and its conjugation to a molecule of interest (Molecule A) containing a primary amine.

Materials:

  • This compound

  • Molecule A (containing a primary amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., Size-Exclusion Chromatography, SEC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.5-3 molar excess over Molecule A) in anhydrous DMF or DMSO.

    • Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Primary Amine:

    • Dissolve Molecule A in Conjugation Buffer.

    • Immediately add the activated linker solution to the solution of Molecule A.

    • Adjust the reaction mixture's pH to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification:

    • Purify the conjugate (Boc-NH-PEG1-MoleculeA) using SEC or another suitable chromatography method to remove unreacted reagents.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% TFA in DCM.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress using a suitable analytical method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).

  • Removal of TFA and Solvent:

    • Concentrate the mixture under reduced pressure (e.g., using a rotary evaporator) to remove the solvent and excess TFA. The resulting deprotected conjugate (H2N-PEG1-MoleculeA) can be used for further conjugation.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the final conjugate on cultured cells.

Materials:

  • Final Conjugate (e.g., MoleculeB-PEG1-MoleculeA)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the final conjugate in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the conjugate or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot cell viability against conjugate concentration to determine the IC50 value.

Protocol 4: Western Blotting for Target Protein Degradation (for PROTACs)

This assay quantifies the reduction in a target protein's levels following treatment with a PROTAC.

Materials:

  • PROTAC conjugate

  • Cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to ensure 70-80% confluency at the time of harvest.

    • Treat cells with various concentrations of the PROTAC for the desired time.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the target protein levels to the loading control.

Visualizations

G cluster_synthesis Bioconjugate Synthesis Workflow cluster_assay Cell-Based Assay Workflow linker This compound activated_linker Activated Linker (EDC/NHS) linker->activated_linker Activation molA Molecule A (Primary Amine) conjugate1 Boc-NH-PEG1-MoleculeA molA->conjugate1 molB Molecule B final_conjugate MoleculeB-PEG1-MoleculeA molB->final_conjugate activated_linker->conjugate1 Conjugation deprotected_conjugate H2N-PEG1-MoleculeA conjugate1->deprotected_conjugate Boc Deprotection (TFA) deprotected_conjugate->final_conjugate Conjugation treat_cells Treat with Final Conjugate final_conjugate->treat_cells culture_cells Culture Cells culture_cells->treat_cells cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability protein_degradation Western Blot for Protein Degradation treat_cells->protein_degradation data_analysis Data Analysis (IC50, DC50) cell_viability->data_analysis protein_degradation->data_analysis

Caption: Experimental workflow from synthesis to cell-based assays.

PROTAC_MoA cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (MoleculeB-PEG1-MoleculeA) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Application of Boc-NH-PEG1-CH2COOH in the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG1-CH2COOH is a heterobifunctional linker molecule that plays a crucial role in the development of advanced biomaterials and therapeutics.[1][2] Its structure, featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, allows for a controlled and sequential conjugation of different molecules.[3][4] This application note provides a comprehensive overview of the use of this compound in the development of new materials, with a focus on its application in creating Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for its use in bioconjugation are also provided for researchers, scientists, and drug development professionals.[5][6]

The incorporation of a PEG spacer, even a short one, can enhance the solubility and stability of the resulting conjugates, and in some cases, improve their pharmacokinetic properties.[7] The Boc-protecting group on the amine allows for selective deprotection under acidic conditions, enabling a multi-step conjugation strategy.[8] The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[9]

Key Applications

This compound and its longer PEG chain analogs are versatile tools with a wide range of applications in the development of new materials:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The antibody directs the conjugate to the tumor cells, and upon internalization, the drug is released, leading to cell death. The linker's properties are critical for the stability and efficacy of the ADC.[6][10]

  • PROTACs: In the development of PROTACs, this linker connects a target-binding ligand and an E3 ligase-binding ligand. The resulting molecule brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7]

  • Surface Modification: The carboxylic acid group can be used to immobilize the linker onto surfaces, such as nanoparticles or microplates. Subsequent deprotection of the Boc group allows for the attachment of biomolecules, enabling the development of targeted drug delivery systems and diagnostic assays.

  • Peptide and Protein Modification: The linker can be used to modify peptides and proteins to improve their therapeutic properties, such as increasing their half-life in circulation and reducing their immunogenicity.[9]

  • Hydrogel Formation: While not a primary application for a short PEG linker like PEG1, PEG derivatives with carboxyl and amine groups are fundamental components in the formation of hydrogels for tissue engineering and drug delivery.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving Boc-protected PEG linkers. It is important to note that optimal conditions and results will vary depending on the specific substrates and reaction conditions.

Table 1: Representative Reaction Conditions for Boc Deprotection

ParameterValueNotes
Deprotection ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc deprotection.
TFA Concentration20-50% (v/v)Higher concentrations can lead to faster deprotection.
Reaction Temperature0°C to Room TemperatureThe reaction is often initiated at a lower temperature.
Reaction Time30 - 120 minutesProgress should be monitored by TLC or LC-MS.
Purity of Deprotected Product (by HPLC) >95% Purity can be further improved by purification steps.[8]

Table 2: Representative Reaction Conditions for NHS Ester Activation and Amine Coupling

ParameterValueNotes
Activation ReagentsEDC (1.5 eq.), NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.
SolventAnhydrous DMF or DMSOEnsures a moisture-free environment for the reaction.
Activation Time15 - 30 minutesThe activated NHS ester should be used immediately.
Conjugation pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
Molar Excess of PEG-NHS ester5 to 20-fold over the amine-containing moleculeRequires empirical optimization for each specific reaction.
Reaction TemperatureRoom Temperature or 4°CLonger reaction times are typically needed at lower temperatures.
Reaction Time1 - 4 hoursCan be extended overnight at 4°C.
Typical Conjugation Efficiency 40 - 60% Varies depending on the reactivity of the amine and steric hindrance.

Table 3: Illustrative Performance of a PROTAC with a Short PEG Linker

ParameterValue
Target ProteinBromodomain-containing protein 4 (BRD4)
E3 Ligase LigandThalidomide derivative (for Cereblon)
DC50 (Concentration for 50% degradation) 10 - 100 nM
Dmax (Maximum degradation) >90%

Note: This data is illustrative for a PROTAC with a short PEG linker and the actual performance will depend on the specific target, ligands, and cell line used.[11]

Experimental Protocols

The following are detailed protocols for the primary reactions involving this compound: Boc deprotection and carboxylic acid activation followed by conjugation to a primary amine.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-20 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Boc group.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product, NH2-PEG1-CH2COOH (as a TFA salt), can be used directly in the next step or purified further if necessary.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to a Primary Amine

This protocol details the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein or peptide).

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing molecule (e.g., protein, peptide)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM). b. In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in anhydrous DMF or DMSO. c. Add the EDC/NHS solution to the this compound solution. d. Let the reaction proceed at room temperature for 15-30 minutes. The activated Boc-NH-PEG1-CH2-CO-NHS is now ready for conjugation.

  • Conjugation to the Primary Amine: a. Prepare the amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific molecule. b. Add the desired molar excess (e.g., 10-fold) of the activated Boc-NH-PEG1-CH2-CO-NHS solution to the solution of the amine-containing molecule. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. (Optional) To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: a. Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_adc deprotected_linker_drug deprotected_linker_drug adc adc deprotected_linker_drug->adc Antibody Lysine Residues purification purification adc->purification antibody antibody antibody->adc characterization characterization purification->characterization linker linker drug drug activated_linker activated_linker linker_drug linker_drug

experimental_workflow_protac linker linker activated_linker activated_linker linker->activated_linker EDC/NHS intermediate1 intermediate1 activated_linker->intermediate1 Amide Coupling deprotected_intermediate deprotected_intermediate intermediate1->deprotected_intermediate Boc Deprotection (TFA) poi_ligand poi_ligand poi_ligand->intermediate1 protac protac deprotected_intermediate->protac Amide Coupling cell_treatment cell_treatment protac->cell_treatment e3_ligand e3_ligand e3_ligand->protac western_blot western_blot cell_treatment->western_blot quantification quantification western_blot->quantification

protac_mechanism PROTAC PROTAC Ternary_Complex Ternary_Complex PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Ubiquitinated_POI Ternary_Complex->Ubiquitinated_POI Ubiquitination POI POI POI->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides Degradation

References

Troubleshooting & Optimization

Troubleshooting low yield in Boc-NH-PEG1-CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-CH2COOH conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Conjugation Yield

Q: I am observing a very low yield or no formation of my desired PEGylated product. What are the most likely causes?

A: Low conjugation yield is the most common issue and typically stems from one of three areas: suboptimal reaction conditions, inactive reagents, or competing side reactions.

  • Suboptimal Reaction pH: The conjugation process involves two key steps, each with a different optimal pH. The activation of the this compound with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated PEG linker with the primary amine on your target molecule is most efficient at a physiological to slightly basic pH (7.2-8.5).[1][2][3] Using a single, non-optimal pH throughout the reaction can significantly reduce yield.

  • Inactive Reagents: Both the PEG linker and the coupling agents (EDC and NHS) are sensitive to moisture.[4][5][6] Improper storage or handling, such as opening vials before they have warmed to room temperature, can introduce moisture and lead to hydrolysis and inactivation of the reagents.[4][7]

  • Inappropriate Buffer Choice: The presence of competing nucleophiles in your buffer system is a frequent cause of low yield. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker, leading to unwanted side products and reduced efficiency.[1][4][6]

  • Hydrolysis of Activated PEG: The activated NHS-ester intermediate is susceptible to hydrolysis, a reaction that competes directly with the desired conjugation.[4][8] This hydrolysis is accelerated at higher pH values and temperatures, converting the activated PEG back to its inactive carboxylic acid form.[4][8][9]

Issue 2: Difficulty Purifying the Final Conjugate

Q: I'm struggling to separate my PEGylated product from unreacted starting materials and byproducts. What are the recommended purification strategies?

A: The choice of purification method depends on the properties of your target molecule and the nature of the impurities. A multi-step approach is often necessary.

  • Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on size. SEC is highly effective at removing unreacted, small molecular weight reagents like EDC, NHS, and their byproducts from the larger PEGylated conjugate.[] It can also separate the un-PEGylated protein from the PEGylated product, as PEGylation increases the hydrodynamic radius.[]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG chains can shield surface charges on a protein, PEGylation alters the molecule's overall charge profile.[] This property makes IEX particularly useful for separating proteins with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated species) and also positional isomers.[][11][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While not as commonly used as SEC or IEX for PEGylated proteins, it can be a useful supplementary technique, especially when IEX purification is challenging.[]

  • Dialysis and Ultrafiltration: These membrane-based techniques are effective for removing small molecule impurities and for buffer exchange.[11][13] However, they may not completely remove all unreacted species and often require a trade-off between yield and purity.[11]

Issue 3: Inconsistent or Unreproducible Results

Q: My conjugation reaction works well sometimes but fails at other times. What could be causing this inconsistency?

A: Inconsistent results often point to variability in reagent quality or procedural execution.

  • Reagent Handling: Ensure that vials of this compound, EDC, and NHS are allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4][7] It is best practice to prepare solutions of these reagents immediately before use and not to store them for extended periods.[1][2][4]

  • Reaction Timing: The activated NHS-ester intermediate has a limited half-life in aqueous solutions, especially at higher pH.[8][9] Standardize the incubation times for both the activation and coupling steps to ensure consistency between experiments.[2]

  • Molar Ratios: The stoichiometry of the reagents is critical. Insufficient molar excess of EDC and/or NHS during the activation step can lead to an incomplete reaction.[1][2] It is recommended to start with a 2- to 10-fold molar excess of EDC/NHS over the PEG linker and optimize from there.[1]

Quantitative Data Summary

For successful and reproducible conjugations, precise control over reaction parameters is essential. The following tables provide recommended starting conditions and key data points.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ValueNotes
Activation Step
pH4.5 - 6.0Use a non-amine, non-carboxylate buffer (e.g., MES).[1][3]
EDC Molar Excess2 - 10 fold (over PEG)Prepare fresh. Higher excess can improve activation.[1][14]
NHS Molar Excess2 - 5 fold (over PEG)Prepare fresh. Stabilizes the activated intermediate.[2][14]
TemperatureRoom Temperature (20-25°C)
Time15 - 30 minutes[1][14]
Coupling Step
pH7.2 - 8.5Optimal for reaction with primary amines.[1][8] Use buffers like PBS or Borate.
Temperature4°C to Room TemperatureLower temperature may be required for sensitive molecules.
Time2 hours to OvernightReaction time depends on the reactivity of the amine.[14][15]

Table 2: Reagent Storage and Stability

ReagentStorage ConditionKey Stability Considerations
This compound-20°C, desiccatedStable for years in pure form.[16][17][18] Protect from moisture.
EDC-20°C, desiccatedHighly moisture-sensitive.[5][6]
NHS / Sulfo-NHS-20°C, desiccatedHighly moisture-sensitive.[5][6]
Activated PEG-NHS EsterUse ImmediatelyProne to hydrolysis, especially at pH > 8.0.[4][8][9] Do not store in solution.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol provides a general guideline. Optimization of molar ratios and reaction times may be necessary for your specific molecule.

Materials:

  • This compound

  • Molecule with primary amine (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF (if needed for dissolving PEG linker)

Procedure:

  • Reagent Preparation:

    • Allow vials of this compound, EDC, and NHS to warm to room temperature before opening.

    • Prepare a stock solution of your amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF.

    • Dissolve this compound in Activation Buffer (or a minimal amount of DMSO/DMF first, then dilute with buffer).

  • Activation of PEG Linker (Step 1):

    • In a reaction tube, combine the this compound solution with the required volumes of EDC and NHS stock solutions. A 5- to 10-fold molar excess of EDC and NHS over the PEG linker is a good starting point.[7]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[2][14]

  • Conjugation to Amine (Step 2):

    • Immediately add the activated PEG-NHS ester solution to your solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust by adding concentrated Coupling Buffer.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, depending on the stability of your molecule.[14]

  • Reaction Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted PEG-NHS esters.[6]

  • Purification:

    • Purify the final conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.[19]

Protocol 2: Analysis of Conjugation
  • SDS-PAGE: Analyze the reaction mixture alongside the unconjugated starting material. A successful conjugation will show a new band with a higher molecular weight corresponding to the PEGylated product.

  • Mass Spectrometry (LC-MS): Confirm the exact mass of the conjugate. The mass should increase by the molecular weight of the attached Boc-NH-PEG1-moiety.[20]

  • HPLC: Use Reverse-Phase (RP-HPLC) or Ion Exchange (IEX-HPLC) to assess the purity of the final product and quantify the extent of conjugation.[12]

Visual Guides

The following diagrams illustrate the key workflows and decision-making processes for troubleshooting your conjugation reactions.

G cluster_0 A 1. Prepare Reagents (PEG, Molecule, Buffers) B 2. Activate Carboxyl Group (Add EDC/NHS, pH 5.0-6.0) A->B C Incubate 15-30 min @ Room Temp B->C D 3. Conjugate to Amine (Add activated PEG to molecule) C->D E Adjust pH to 7.2-8.0 D->E F Incubate 2h-Overnight @ RT or 4°C E->F G 4. Quench Reaction (Add Tris or Glycine) F->G H 5. Purify Conjugate (SEC, IEX, Dialysis) G->H I 6. Analyze Product (SDS-PAGE, LC-MS) H->I

Caption: General experimental workflow for a two-step Boc-PEG conjugation.

G Start Low Conjugation Yield? CheckReagents Reagents Fresh & Handled Correctly? Start->CheckReagents CheckpH Two-Step pH Protocol Used? (Activation pH 4.5-6.0, Coupling pH 7.2-8.5) CheckReagents->CheckpH Yes Sol_Reagents Use fresh, high-purity reagents. Allow vials to warm to RT before opening. CheckReagents->Sol_Reagents No CheckBuffer Buffer free of primary amines (e.g., Tris, Glycine)? CheckpH->CheckBuffer Yes Sol_pH Implement two-buffer system (e.g., MES for activation, PBS for coupling). CheckpH->Sol_pH No CheckRatio Sufficient Molar Excess of EDC/NHS? CheckBuffer->CheckRatio Yes Sol_Buffer Switch to recommended buffers like MES, PBS, or Borate. CheckBuffer->Sol_Buffer No Sol_Ratio Increase molar excess of EDC/NHS (start with 5-10x over PEG). CheckRatio->Sol_Ratio No Success Yield Improved CheckRatio->Success Yes Sol_Reagents->Success Sol_pH->Success Sol_Buffer->Success Sol_Ratio->Success

References

Technical Support Center: Optimizing Boc Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then alkylate nucleophilic residues within your molecule, leading to undesired modifications.[1][2]

Q2: Which functional groups are most susceptible to side reactions during Boc deprotection?

A2: Functional groups with nucleophilic characteristics are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][3]

  • Other susceptible groups include amidines, guanidines, and electron-rich aromatic rings.[2]

Q3: How can I prevent these side reactions?

A3: The most effective method to prevent tert-butylation and other side reactions is to include "scavengers" in the deprotection reaction mixture.[1][3] Scavengers are nucleophilic compounds that react with the tert-butyl cation more readily than the sensitive residues of your substrate, effectively trapping the carbocations.[3]

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific residues present in your compound. Often, a scavenger cocktail is used.[1]

  • Triisopropylsilane (TIS): An excellent general carbocation scavenger.[4]

  • Water: Helps to hydrolyze the Boc group and can act as a scavenger.[4] A common general-purpose cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]

  • 1,2-Ethanedithiol (EDT): Highly effective for preventing indole ring alkylation in Tryptophan-containing peptides.[4]

Q5: My Boc deprotection is incomplete. What are the possible causes and solutions?

A5: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: Increase the concentration or equivalents of the acid. For example, you can increase TFA concentration in DCM from 20% to 50%.[5][6]

  • Short Reaction Time: Monitor the reaction progress using TLC or LC-MS and ensure it proceeds until all starting material is consumed.[6]

  • Low Temperature: Most acid-catalyzed Boc deprotections are performed at room temperature.[6]

  • Steric Hindrance: In cases of significant steric hindrance around the Boc-protected amine, stronger acid conditions or longer reaction times may be necessary.[7]

Q6: Is it possible to remove the Boc group without using a strong acid?

A6: Yes, several alternative methods exist for acid-labile compounds:

  • Thermal Deprotection: Heating the Boc-protected compound can effect deprotection, often in solvents like methanol (B129727), trifluoroethanol, or even water.[8][9] Temperatures can range from 120°C to 240°C.[8]

  • Catalytic Deprotection: Lewis acids like iron(III) salts can catalyze the selective removal of the Boc group under mild conditions.[10] Silica gel has also been reported to facilitate Boc deprotection in refluxing toluene (B28343).[11]

  • Other Reagents: Mild reagents like oxalyl chloride in methanol have been shown to deprotect N-Boc groups efficiently at room temperature.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during Boc deprotection and provides a systematic approach to resolving them.

Troubleshooting_Boc_Deprotection start Start: Boc Deprotection Issue incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection side_products Side Products Observed? incomplete_deprotection->side_products No increase_acid Increase Acid Conc. or Equivalents incomplete_deprotection->increase_acid Yes low_yield Low Yield? side_products->low_yield No add_scavengers Add/Optimize Scavengers (TIS, Water, EDT) side_products->add_scavengers Yes check_solubility Ensure Substrate Solubility low_yield->check_solubility Yes end Problem Resolved low_yield->end No extend_time Extend Reaction Time increase_acid->extend_time increase_temp Increase Temperature extend_time->increase_temp stronger_acid Consider Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->stronger_acid stronger_acid->end milder_conditions Use Milder Conditions (e.g., HCl in Dioxane) add_scavengers->milder_conditions optimize_time_temp Optimize Reaction Time & Temperature milder_conditions->optimize_time_temp alternative_methods Consider Alternative Methods (Thermal, Catalytic) optimize_time_temp->alternative_methods alternative_methods->end review_workup Review Workup & Purification check_solubility->review_workup review_workup->end

Caption: A decision tree for troubleshooting common Boc deprotection issues.

Data Presentation

Table 1: Comparison of Acidic Deprotection Conditions

Acid SystemConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[5]Dichloromethane (B109758) (DCM)0°C to Room Temp[5]30 min - 2 hours[6]Most common method; requires scavengers for sensitive substrates.[1]
Hydrochloric Acid (HCl)4M[6]1,4-Dioxane (B91453)0°C to Room Temp[6]30 min - 2 hours[6]Often considered milder than TFA-based methods.[6]
Anhydrous HF------0-5°C[14]30-60 minutes[14]Highly effective but requires specialized equipment due to toxicity.[14]

Table 2: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationReference Cocktail Example
Triisopropylsilane (TIS)General Carbocations2.5-5% (v/v)[5]TFA/TIS/H₂O (95:2.5:2.5)[4]
Water (H₂O)General Carbocations2.5-5% (v/v)TFA/TIS/H₂O (95:2.5:2.5)[4]
1,2-Ethanedithiol (EDT)Tryptophan (Trp)2.5% (v/v)TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)[4]
ThioanisoleMethionine (Met)2.5-5% (v/v)---

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C in an ice bath.[5]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[6] If necessary, add appropriate scavengers (e.g., 2.5-5% v/v TIS).[5]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[5]

    • Co-evaporate with toluene (3 times) to remove residual TFA.[5]

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[5]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[6]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[6]

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.[6]

    • The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6]

Protocol 3: Scavenger Screening for Optimal Deprotection

  • Preparation: In separate microcentrifuge tubes, prepare different cleavage cocktails to be tested (e.g., Cocktail A: TFA/TIS/H₂O (95:2.5:2.5); Cocktail B: TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)).[4]

  • Reaction: To separate reaction vessels containing 20-50 mg of the dry Boc-protected substrate, add 500 µL of each respective cleavage cocktail.[4]

  • Incubation: Allow the reactions to proceed at room temperature for the desired time (e.g., 1-2 hours).

  • Precipitation and Isolation: Precipitate the deprotected product by adding the reaction mixture dropwise to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether twice more.[4]

  • Analysis: Dry the crude product and dissolve a small amount in an appropriate solvent for analysis by RP-HPLC and mass spectrometry to determine the purity and identify any side products.[4]

  • Evaluation: Compare the chromatograms from the different scavenger cocktails to identify the conditions that yield the highest percentage of the desired product with the fewest impurities.[4]

Visualizations

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection Pathway cluster_side_reactions Side Reactions cluster_scavenging Scavenger Action Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - t-Butyl Cation tBu_cation t-Butyl Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+ tBu_cation2 t-Butyl Cation tBu_cation3 t-Butyl Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Alkylated_Product Alkylated Side Product tBu_cation2->Alkylated_Product + Nucleophilic Residue Scavenger Scavenger (TIS, H2O, EDT) Trapped_Cation Trapped Cation tBu_cation3->Trapped_Cation + Scavenger

Caption: Mechanism of Boc deprotection, side reactions, and the role of scavengers.

References

How to improve the solubility of Boc-NH-PEG1-CH2COOH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Boc-NH-PEG1-CH2COOH in organic solvents. The following information is designed to troubleshoot common issues and provide clear, actionable protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an amphiphilic molecule, possessing both hydrophobic (Boc group) and hydrophilic (PEG linker, carboxylic acid) characteristics. This structure allows for solubility in a range of organic solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and is generally soluble in other polar aprotic solvents such as dimethylformamide (DMF), and chlorinated solvents like chloroform (B151607) and dichloromethane. Its solubility is expected to be lower in less polar solvents and some alcohols.

Q2: I am having difficulty dissolving this compound in my desired organic solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a suitable solvent. For initial dissolution to prepare a stock solution, DMSO or DMF are highly recommended.

  • Gentle Heating: Warming the solution gently (e.g., to 30-40°C) can significantly improve solubility.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Co-solvents: The addition of a small amount of a highly polar co-solvent like DMSO can improve the solubility in a less polar primary solvent.

Q3: How can I improve the handling of this compound if it is oily or difficult to weigh?

A3: If the compound is difficult to handle as a free acid, it can be converted to its dicyclohexylammonium (B1228976) (DCHA) salt. This often results in a stable, crystalline solid that is easier to weigh and handle. The free acid can be regenerated from the DCHA salt before use.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution over time. The solution is supersaturated at room temperature.1. Gently warm the solution before use to redissolve the precipitate. 2. Prepare a more dilute stock solution. 3. Store the stock solution at room temperature or slightly above, if the compound's stability permits.
Incomplete dissolution in the chosen organic solvent. The solvent may not be optimal for this compound.1. Switch to a more polar aprotic solvent like DMSO or DMF for initial stock solution preparation. 2. Use a co-solvent system. For example, add a small percentage of DMSO to your primary solvent. 3. Increase the temperature or use sonication to aid dissolution.
The compound appears as an oil and is difficult to handle. Intrinsic physical properties of the free carboxylic acid.Convert the free acid to its dicyclohexylammonium (DCHA) salt to obtain a more stable, crystalline solid. The free acid can be liberated before use in a subsequent reaction.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. For solvents where specific quantitative data is not available, a qualitative assessment is provided based on the solubility of similar PEGylated molecules.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]Heating and/or sonication can aid dissolution.
Aqueous Co-solvent System ≥ 2.5 mg/mLA clear solution can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Dimethylformamide (DMF) SolubleExpected to have high solubility, similar to DMSO.
Chloroform SolubleGenerally a good solvent for PEGylated compounds.
Dichloromethane (DCM) SolubleGenerally a good solvent for PEGylated compounds.
Ethanol Moderately SolubleLower solubility compared to polar aprotic solvents.
Methanol Moderately SolubleLower solubility compared to polar aprotic solvents.
Acetonitrile Moderately SolubleSolubility may be limited.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination in an Organic Solvent

This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMF, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for 24-48 hours.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a calibration curve.

  • Calculate the original concentration in the undissolved supernatant to determine the solubility.

Protocol 2: Improving Solubility through DCHA Salt Formation

This protocol describes the conversion of this compound to its dicyclohexylammonium (DCHA) salt.[2]

Materials:

Procedure:

  • Dissolve the this compound in diethyl ether or ethyl acetate.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) while stirring.

  • The DCHA salt should precipitate out of the solution.

  • Collect the solid precipitate by filtration.

  • If desired, the crude salt can be further purified by recrystallization from a hexane:ethyl acetate mixture.

Protocol 3: Liberation of the Free Acid from its DCHA Salt

This protocol outlines the procedure to convert the DCHA salt of this compound back to the free carboxylic acid.

Materials:

  • This compound DCHA salt

  • Ethyl acetate or another suitable organic solvent

  • 10% aqueous citric acid solution or 10% aqueous phosphoric acid

  • Water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Suspend the DCHA salt in ethyl acetate.

  • Add a 10% aqueous citric acid or phosphoric acid solution and stir until the solid dissolves and two clear phases are visible.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the free acid.

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound start Start: Dissolution Issue solvent_check Is the solvent appropriate? (e.g., DMSO, DMF) start->solvent_check temp_sonication Apply gentle heat (30-40°C) and/or sonication solvent_check->temp_sonication Yes co_solvent Add a co-solvent (e.g., small % of DMSO) solvent_check->co_solvent No dissolved_check1 Is the compound dissolved? temp_sonication->dissolved_check1 dissolved_check1->co_solvent No end_success Success: Compound Dissolved dissolved_check1->end_success Yes dissolved_check2 Is the compound dissolved? co_solvent->dissolved_check2 salt_formation Consider DCHA salt formation for improved handling dissolved_check2->salt_formation No dissolved_check2->end_success Yes end_fail Further investigation needed salt_formation->end_fail

Caption: A workflow diagram for troubleshooting solubility issues.

DCHA_Salt_Formation_and_Liberation DCHA Salt Formation and Free Acid Liberation Workflow cluster_formation DCHA Salt Formation cluster_liberation Free Acid Liberation start_formation Start: this compound (Free Acid) dissolve_acid Dissolve in EtOAc or Ether start_formation->dissolve_acid add_dcha Add 1 eq. DCHA dissolve_acid->add_dcha precipitate_salt Precipitate DCHA Salt add_dcha->precipitate_salt end_formation End: Crystalline DCHA Salt precipitate_salt->end_formation start_liberation Start: DCHA Salt suspend_salt Suspend in EtOAc start_liberation->suspend_salt add_acid Add 10% Citric or Phosphoric Acid suspend_salt->add_acid separate_layers Separate Organic Layer add_acid->separate_layers dry_evaporate Dry and Evaporate separate_layers->dry_evaporate end_liberation End: Free Acid dry_evaporate->end_liberation

Caption: Workflow for DCHA salt formation and free acid liberation.

References

Common issues with Boc-NH-PEG1-CH2COOH stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the stability of Boc-NH-PEG1-CH2COOH in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound in aqueous solutions revolve around the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions and, to a lesser extent, the potential for oxidative degradation of the PEG linker, especially during long-term storage or in the presence of metal ions. The amide bond within the molecule is generally stable.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid form: Store at -20°C for long-term stability (up to 3 years), protected from light and moisture.[1]

  • In solvent: For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]

Q3: In which solvents should I dissolve this compound?

A3: this compound is soluble in a variety of organic solvents such as DMSO, DMF, and alcohols. The PEG component enhances its solubility in aqueous media. For biological experiments, it is common to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.[1]

Q4: How does pH affect the stability of the Boc protecting group?

A4: The Boc protecting group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine. It is generally stable under neutral and basic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group.[2][3] Care should be taken to avoid acidic contamination in solvents and buffers.

Q5: Is the PEG1 linker stable in aqueous solutions?

A5: The short PEG1 (polyethylene glycol) linker is generally considered chemically stable under typical experimental conditions in aqueous solutions. While long PEG chains can be susceptible to oxidative degradation, this is less of a concern for a single PEG unit. However, prolonged exposure to strong oxidizing agents or certain metal ions could potentially lead to degradation.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group
  • Symptom: Your reaction yields a product with a free amine instead of the expected Boc-protected amine. This can be confirmed by mass spectrometry (loss of 100.12 Da) or NMR spectroscopy (disappearance of the 9H singlet from the tert-butyl group).

  • Potential Cause: The presence of acidic contaminants in your solvents or reagents.

  • Solution:

    • Ensure that all solvents are anhydrous and of high purity.

    • Use fresh, high-quality reagents.

    • If your reaction conditions are inherently acidic, consider using a different protecting group that is stable to acid.

Issue 2: Low Yield or Incomplete Reactions
  • Symptom: Your conjugation reaction results in a low yield of the desired product, with a significant amount of starting material remaining.

  • Potential Causes:

    • Hydrolysis of activated esters: If you are using the carboxylic acid end of the molecule for conjugation via an activated ester (e.g., NHS ester), the aqueous buffer can hydrolyze the activated ester, reducing its reactivity.

    • Poor solubility: The compound may not be fully dissolved in the reaction buffer, leading to incomplete reaction.

  • Solutions:

    • Optimize pH: For NHS ester chemistry, maintain a pH between 7.2 and 8.5 to balance the reactivity of the primary amines and the stability of the ester.

    • Improve solubility: Prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO) and add it to the reaction buffer with vigorous stirring. Gentle warming or sonication can also aid dissolution.[1] Ensure the final concentration of the organic solvent is compatible with your downstream applications.

Issue 3: Compound Precipitation in Aqueous Buffer
  • Symptom: Upon adding a stock solution of this compound in an organic solvent to an aqueous buffer, a precipitate forms.

  • Potential Causes:

    • The concentration of the compound in the final aqueous solution is too high.

    • The percentage of the organic solvent in the final mixture is too high, causing buffer salts to precipitate.

    • The pH of the aqueous buffer is not optimal for solubility.

  • Solutions:

    • Decrease the final concentration of the compound in the aqueous buffer.

    • Keep the volume of the organic stock solution to a minimum, ideally less than 10% of the final aqueous volume.

    • Adjust the pH of the aqueous buffer. For the carboxylic acid to be deprotonated and more soluble, the pH should be above its pKa (typically around 4-5).

Data Presentation

Table 1: General Stability of this compound Functional Groups in Aqueous Solutions

Functional GroupConditionStabilityNotes
Boc-Amine Acidic (pH < 4)LabileRapidly cleaved by strong acids (e.g., TFA, HCl).[2][3]
Neutral (pH 6-8)StableGenerally stable under neutral conditions.
Basic (pH > 8)StableStable to basic conditions and most nucleophiles.[4]
PEG1 Linker Oxidizing AgentsPotentially LabileSusceptible to oxidative degradation, especially in the presence of metal ions.
HydrolysisStableThe ether linkages of the PEG chain are stable to hydrolysis.
Carboxylic Acid GeneralStableA stable functional group.

Table 2: Representative Half-life of a Boc-Protected Amine at Different pH Values (Illustrative)

pHApproximate Half-lifeConditions
1 < 10 minutesStrong acid (e.g., 1M HCl)
4 Several hoursMildly acidic buffer
7.4 Very long (days to weeks)Physiological buffer
9 Very long (days to weeks)Basic buffer

Note: These are estimated values for a typical Boc-protected amine and should be used as a general guideline. The actual stability will depend on the specific molecule, temperature, and buffer composition.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound in an aqueous buffer at a specific pH and temperature over time.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare the test solution: Dilute the stock solution into the aqueous buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).

  • Time points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • Sample preparation for HPLC: Dilute the aliquot 1:10 in a 50:50 mixture of water and acetonitrile.

  • HPLC analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over time. A typical gradient might be 5% to 95% B over 15 minutes.

    • Flow rate: 1 mL/min

    • Detection: Monitor at 214 nm.

  • Data analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of a new peak at an earlier retention time may correspond to the deprotected amine.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Stability Issue Observed (e.g., low yield, unexpected product) check_storage 1. Verify Storage Conditions (-20°C, dry, dark?) start->check_storage check_reagents 2. Examine Reagent & Solvent Quality (Anhydrous? Free of acid?) check_storage->check_reagents analyze_product 3. Analyze Product by LC-MS / NMR check_reagents->analyze_product boc_loss Boc Group Lost? (Mass loss of 100 Da) analyze_product->boc_loss Check for deprotection peg_degradation PEG Linker Degraded? (Unexpected fragments) boc_loss->peg_degradation No sol_acid Solution: - Use fresh, anhydrous, neutral solvents. - Check pH of buffers. boc_loss->sol_acid Yes solubility_issue Precipitation or Low Solubility? peg_degradation->solubility_issue No sol_oxid Solution: - Degas solvents. - Work under inert atmosphere. - Add chelators if metal ions suspected. peg_degradation->sol_oxid Yes sol_solubility Solution: - Adjust pH of buffer (> pKa). - Decrease final concentration. - Use co-solvents (e.g., DMSO <10%). solubility_issue->sol_solubility Yes stable Compound is Stable. Re-evaluate reaction conditions (e.g., stoichiometry, temperature). solubility_issue->stable No

Caption: A logical workflow for troubleshooting common stability issues with this compound.

Stability_Testing_Workflow Experimental Workflow for Stability Testing prep_stock 1. Prepare Stock Solution (10 mg/mL in anhydrous DMSO) prep_test 2. Prepare Test Solution (Dilute stock into aqueous buffer at desired pH) prep_stock->prep_test incubate 3. Incubate at Desired Temperature (e.g., 37°C) prep_test->incubate sample 4. Take Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample analyze 5. Analyze by HPLC/LC-MS (Monitor parent peak area) sample->analyze plot 6. Plot Data (% Remaining vs. Time) analyze->plot

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Preventing aggregation during protein modification with Boc-NH-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during modification with Boc-NH-PEG1-CH2COOH.

Troubleshooting Guide: Preventing Aggregation

Issue 1: Immediate Precipitation or Cloudiness Upon Adding Reagents

  • Question: My protein solution becomes cloudy or shows immediate precipitation after adding the EDC/NHS coupling agents and/or the this compound linker. What is happening and how can I fix it?

  • Answer: Immediate aggregation often points to a rapid loss of protein stability due to suboptimal reaction conditions. The introduction of chemical reagents can alter the local environment of the protein, leading to unfolding and aggregation.[1][2][3]

    Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Buffer pH: The reaction buffer pH may be too close to the protein's isoelectric point (pI), where it is least soluble.[4] Changes in pH can also disrupt the electrostatic interactions that maintain the protein's native conformation.[5][6]1. Determine Protein pI: If the pI is unknown, use computational tools or isoelectric focusing to estimate it. 2. Adjust Buffer pH: Adjust the reaction buffer to be at least 1-2 pH units away from the pI to ensure the protein has a net charge and remains soluble.[4] 3. pH Screening: Perform small-scale pilot reactions across a range of pH values (e.g., 6.0, 7.0, 8.0) to identify the optimal pH for both stability and reaction efficiency.
High Protein Concentration: Concentrated protein solutions are more prone to aggregation as the proximity between molecules increases the likelihood of intermolecular interactions.[1]1. Reduce Protein Concentration: Lower the protein concentration for the modification reaction. It is often better to work with a larger volume of a more dilute protein solution.
Inadequate Mixing: Poor mixing can lead to localized high concentrations of reagents, causing rapid changes in the microenvironment around the protein molecules.1. Gentle & Continuous Mixing: Ensure the protein solution is gently and continuously stirred during the addition of reagents. Add reagents dropwise to avoid shocking the system.

Issue 2: Gradual Aggregation During the Reaction

  • Question: The reaction mixture appears clear initially but becomes hazy or shows signs of aggregation over the course of the incubation period. What could be the cause?

  • Answer: Gradual aggregation suggests a slower process of protein destabilization. This could be due to the chemical modification itself altering the protein's properties or prolonged exposure to moderately unfavorable conditions.

    Possible Causes & Solutions:

CauseRecommended Action
Surface Charge Modification: The this compound linker reacts with primary amines (e.g., lysine (B10760008) residues), neutralizing their positive charge. This alteration of the protein's surface charge can disrupt stabilizing salt bridges and expose hydrophobic patches, leading to aggregation.[]1. Optimize Molar Ratio: Reduce the molar excess of the PEG linker to protein to minimize the extent of modification and preserve more of the native surface charge.[1][8] 2. pH Optimization: The pH can influence which residues are most reactive. Lowering the pH (e.g., to ~6.5) can favor modification of the N-terminus over lysine residues due to differences in their pKa values, potentially leading to a more homogenous and less disruptive modification.[8][9]
Increased Hydrophobicity: While PEG is hydrophilic, the short PEG1 linker may not be sufficient to shield newly exposed hydrophobic regions on the protein surface that can result from conformational changes upon modification.1. Add Stabilizing Excipients: Include stabilizing agents in the reaction buffer. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or certain amino acids (e.g., arginine, glycine) that are known to enhance protein stability.[1]
Reaction Temperature: Elevated temperatures can increase the rate of chemical reactions but also accelerate protein unfolding and aggregation.[10][11]1. Lower Reaction Temperature: Perform the conjugation reaction at a lower temperature, such as 4°C. While this may slow down the reaction rate, it can significantly improve protein stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional linker.[] It contains two different reactive groups:

  • A carboxylic acid (-COOH) group, which can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with primary amines on a protein (e.g., the epsilon-amino group of lysine residues or the N-terminal alpha-amino group) to form a stable amide bond.[13][14]

  • A Boc-protected amine (Boc-NH-) group. The Boc (tert-butyloxycarbonyl) group is a protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine.[13][15][16] This allows for subsequent conjugation steps if required.

The "PEG1" indicates a single polyethylene (B3416737) glycol unit, which acts as a short spacer.[17]

Q2: Why is my protein aggregating with such a short PEG linker? I thought PEGylation was supposed to prevent aggregation.

A2: While longer PEG chains generally increase the hydrodynamic radius and solubility of proteins, effectively shielding them from aggregation, the very short PEG1 linker in this compound does not provide a significant steric shield.[18][19] Its primary role is to act as a spacer. The aggregation you are observing is likely due to the chemical modification itself rather than the properties of the PEG chain. The neutralization of surface charges on lysine residues can disrupt the protein's electrostatic balance and expose hydrophobic regions, leading to aggregation.[]

Q3: What is the optimal pH for the EDC/NHS coupling reaction with my protein?

A3: The optimal pH is a balance between reaction efficiency and protein stability.

  • EDC/NHS Activation: The activation of the carboxylic acid on the PEG linker with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[20]

  • Amine Coupling: The subsequent reaction with the protein's primary amines is favored at a neutral to slightly basic pH (7.0-8.5), where the amines are deprotonated and more nucleophilic.[21]

  • Protein Stability: The protein must be stable at the chosen pH.[22]

A common strategy is a two-step reaction :

  • Activate the this compound with EDC/NHS in a buffer at pH 5.0-6.0 for 15-30 minutes.

  • Add this activated linker solution to your protein solution, which is maintained in a buffer at a pH of 7.0-8.0, where it is most stable.

Alternatively, a one-pot reaction can be performed at a compromise pH (e.g., 6.5-7.5), but this may require optimization of reagent concentrations and reaction time.

Q4: How can I confirm that the modification has occurred and assess the extent of aggregation?

A4: A combination of techniques is recommended to characterize the modified protein:

  • SDS-PAGE: Successful PEGylation will result in a slight increase in the apparent molecular weight of the protein on an SDS-PAGE gel.[23] You can also observe high molecular weight bands corresponding to covalent aggregates under non-reducing conditions.[1]

  • Size Exclusion Chromatography (SEC): SEC is an excellent method to separate and quantify monomers, dimers, and larger soluble aggregates based on their size.[1][][24] The PEGylated protein should elute slightly earlier than the unmodified protein.[23]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the covalent addition of the linker by detecting the corresponding mass shift.[23]

  • Dynamic Light Scattering (DLS): DLS can detect the presence of larger aggregates and provide information on the size distribution of particles in the solution.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling to Minimize Aggregation

This protocol separates the activation of the PEG linker from the reaction with the protein, allowing for more optimal pH conditions for each step.

  • Reagent Preparation:

    • Protein Solution: Prepare your protein in a suitable stability buffer (e.g., PBS or HEPES) at pH 7.0-8.0. Ensure the buffer does not contain primary amines (like Tris) or carboxylates.

    • Activation Buffer: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 5.5.

    • Linker Stock: Prepare a 10-50 mM stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • EDC/NHS Stocks: Prepare fresh 100 mM stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer, followed by EDC and NHS solutions (a common starting molar ratio is 1:2:2 of Linker:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated linker solution from step 2 to the protein solution. The final volume of the added linker solution should ideally not exceed 5-10% of the protein solution volume to minimize pH changes.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or hydroxylamine (B1172632) to a final concentration of 20-50 mM) to consume any unreacted NHS esters.

    • Purify the PEGylated protein from excess reagents and unmodified protein using size exclusion chromatography (SEC) or dialysis.[][24]

Visualizations

G Workflow: Two-Step Protein Modification cluster_0 Step 1: Linker Activation (pH 5.0-6.0) cluster_1 Step 2: Conjugation (pH 7.0-8.0) cluster_2 Step 3: Quench & Purify Linker This compound ActivatedLinker Activated NHS-Ester of Linker Linker->ActivatedLinker Activate Carboxyl Group EDC_NHS EDC + NHS in MES Buffer EDC_NHS->ActivatedLinker Protein Protein (-NH2) in Stability Buffer ActivatedLinker->Protein Add to Protein Solution ModifiedProtein Modified Protein Protein->ModifiedProtein Form Amide Bond Quench Quench Reaction (e.g., Tris) ModifiedProtein->Quench Purify Purify (SEC or Dialysis) Quench->Purify

Caption: A two-step workflow for protein modification.

G Troubleshooting Logic for Protein Aggregation Start Protein Aggregation Observed Timing When does it occur? Start->Timing Immediate Immediately Timing->Immediate Upon reagent addition Gradual Gradually Timing->Gradual During incubation Cause_Immediate Possible Causes: - pH near pI - High Protein Conc. - Poor Mixing Immediate->Cause_Immediate Cause_Gradual Possible Causes: - Surface Charge Change - Increased Hydrophobicity - High Temperature Gradual->Cause_Gradual Solution_Immediate Solutions: - Adjust pH away from pI - Dilute Protein - Gentle, continuous mixing Cause_Immediate->Solution_Immediate Solution_Gradual Solutions: - Lower PEG:Protein ratio - Add Stabilizers - Lower Temp. (4°C) Cause_Gradual->Solution_Gradual

Caption: A troubleshooting flowchart for aggregation issues.

References

Technical Support Center: Purifying Boc-NH-PEG1-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the purification of Boc-NH-PEG1-CH2COOH and similar PEGylated conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate difficult to purify using standard silica (B1680970) gel chromatography?

A1: Standard normal-phase silica gel chromatography is often challenging for PEGylated molecules.[1] Due to their amphiphilic nature, containing both a polar polyethylene (B3416737) glycol chain and less polar organic moieties, these conjugates tend to streak or smear on silica plates and columns.[2] This results in poor separation from starting materials and impurities, making the technique generally unsuitable.[1]

Q2: I see multiple spots/peaks after my conjugation reaction. What are the likely components?

A2: A crude reaction mixture will typically contain the desired conjugate alongside unreacted starting materials (this compound and the substrate molecule), coupling reagents (e.g., EDC, NHS), and potential side products.[3][4] Depending on the substrate, side products could include molecules with multiple PEG chains attached. Analytical techniques like LC-MS are essential for identifying each component.

Q3: How can I effectively monitor the progress of my conjugation reaction?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are primary monitoring methods.[][6]

  • TLC: Use a suitable solvent system (e.g., DCM/MeOH or CHCl3/MeOH) to resolve the starting materials from the product.[2] Staining is often required as PEG compounds may not be UV-active.[6] Iodine vapor or specific stains like bromocresol blue for carboxylic acids can be effective.[6]

  • HPLC/LC-MS: This is the preferred method for quantitative monitoring.[][7] A reverse-phase column (e.g., C18) with a water/acetonitrile gradient containing 0.1% TFA is standard. The appearance of a new peak with a different retention time and the correct mass confirms product formation.

Q4: What is the most effective purification method for this compound conjugates?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique for purifying PEGylated molecules with high resolution.[3][] It separates compounds based on hydrophobicity and is capable of resolving the desired conjugate from closely related impurities and unreacted starting materials.[1] Size-exclusion chromatography (SEC) can also be effective, particularly for removing small impurities like unreacted PEG linkers from large biomolecule conjugates.[8][9]

Q5: After purification, my final product is a waxy solid or a thick oil, not a crystalline powder. Is this normal?

A5: Yes, this is very common for compounds containing PEG linkers. The flexible and hydrophilic nature of the PEG chain disrupts crystal lattice formation. Short PEG conjugates, like those using PEG1, often present as hygroscopic, waxy, or oily solids.

Q6: How do I completely remove trifluoroacetic acid (TFA) after Boc deprotection?

A6: Residual TFA from the Boc deprotection step or HPLC mobile phase is a frequent issue.[10] Standard evaporation is often insufficient. Effective methods include:

  • Co-evaporation: Repeatedly dissolving the product in a solvent like dichloromethane (B109758) or toluene (B28343) and evaporating under reduced pressure can help remove residual TFA.[10][11]

  • Lyophilization: Freeze-drying from a dilute aqueous HCl solution can replace the TFA salt with an HCl salt, which may be preferable.

  • Precipitation/Trituration: Precipitating the product from a minimal amount of solvent by adding a non-polar solvent like cold diethyl ether can leave TFA salts behind in the supernatant.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks in RP-HPLC - Polydispersity of the PEG starting material.- Interaction of free amines (after deprotection) with the silica column matrix.[1]- Use high-purity, monodisperse PEG reagents.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to protonate free amines and reduce peak tailing.
Low Recovery After Purification - Irreversible binding to the chromatography column.- Precipitation of the conjugate on the column.- For RP-HPLC, adjust the mobile phase gradient to ensure elution.[8]- For SEC, consider adding agents like arginine to the mobile phase to reduce non-specific binding.- Ensure the sample is fully dissolved in the initial mobile phase before injection.
Incomplete Boc Deprotection - Insufficient acid concentration or reaction time.- Steric hindrance from the conjugate.[10]- Increase TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time.[10][11]- Monitor reaction completion carefully by LC-MS before proceeding with work-up.[10]
Co-elution of Product and Impurities - Inadequate resolution of the chromatography method.- Optimize the HPLC gradient; a shallower gradient often improves separation of closely related species.[3] - Evaluate a different stationary phase (e.g., C8 instead of C18) or a different chromatography technique (e.g., HIC if applicable).[3]

Experimental Protocols

Protocol 1: General Method for Purification by Preparative RP-HPLC

This protocol is a starting point for purifying a this compound conjugate from a crude reaction mixture.

  • Sample Preparation:

    • After the initial reaction work-up (e.g., extraction), evaporate the solvent to obtain the crude product.

    • Dissolve the crude material in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and B (e.g., 50:50 water/acetonitrile) or DMSO is common.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column (preparative scale).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.[3]

  • Elution and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Run a linear gradient elution. A typical gradient might be 5% to 95% Mobile Phase B over 30-40 minutes. This must be optimized based on analytical HPLC runs.

    • Monitor the elution profile using a UV detector (e.g., at 220 nm or a wavelength specific to your conjugate).

    • Collect fractions corresponding to the desired product peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

Table 1: Example RP-HPLC Gradient Conditions
Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
095510.0
595510.0
3559510.0
4059510.0
4295510.0
5095510.0
Note: This is an example gradient for a preparative column and must be optimized.

Visualizations

Purification Workflow

The diagram below illustrates the recommended workflow for purifying a Boc-NH-PEG-COOH conjugate, highlighting the common pitfalls of normal-phase chromatography.

G cluster_0 Reaction & Work-up cluster_1 Purification cluster_2 Analysis & Final Product start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup decision Select Purification Method workup->decision silica Attempt: Normal-Phase Silica Chromatography decision->silica hplc Recommended: Preparative Reverse-Phase HPLC decision->hplc silica_result Outcome: Streaking, Poor Separation, Co-elution silica->silica_result hplc_result Outcome: Successful Separation hplc->hplc_result fractions Collect & Analyze Fractions (LC-MS) hplc_result->fractions lyo Pool Pure Fractions & Solvent Removal (Lyophilization) fractions->lyo product Purified Conjugate lyo->product

General workflow for the purification of PEG conjugates.
Troubleshooting Logic for Impure Product

Use this decision tree to diagnose and resolve issues when the final product does not meet purity requirements.

G start Problem: Low Purity in Final Product check_hplc Analyze by Analytical RP-HPLC and LC-MS start->check_hplc decision_peaks What do you see? check_hplc->decision_peaks broad_peak Single Broad or Tailing Peak decision_peaks->broad_peak Broad Peak multi_peaks Multiple, Poorly Resolved Peaks decision_peaks->multi_peaks Multiple Peaks solve_broad Action: - Check mobile phase pH (add 0.1% TFA). - Confirm PEG reagent is monodisperse. broad_peak->solve_broad solve_multi Action: - Optimize HPLC gradient (make it shallower). - Try a different column (e.g., C8 vs C18). multi_peaks->solve_multi repurify Re-purify with Optimized Method solve_broad->repurify solve_multi->repurify

Decision tree for troubleshooting impure PEG conjugates.

References

Technical Support Center: Troubleshooting Incomplete Boc-NH-PEG1-CH2COOH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the conjugation of Boc-NH-PEG1-CH2COOH. Here, you will find troubleshooting advice and frequently asked questions to help you identify and resolve common issues in your experimental workflow.

Troubleshooting Guide

Issue: Low or No Product Formation

Possible Cause 1: Reagent Quality and Handling

The most common cause of coupling failure is the degradation of the coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). Both are highly sensitive to moisture and can lose activity if not stored and handled correctly.[1]

Solutions:

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before use, allow the reagent vials to warm to room temperature before opening to prevent condensation from forming inside.[2]

  • Preparation: Prepare EDC and NHS solutions immediately before use. Do not store them in solution for extended periods.

Possible Cause 2: Suboptimal Reaction pH

The EDC/NHS coupling reaction is highly pH-dependent. The two main steps, carboxyl activation and amine coupling, have different optimal pH ranges.

Solutions:

  • Activation Step: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[3] Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) for this step.

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.2 to 8.5.[2] For this step, use buffers like phosphate-buffered saline (PBS), borate, or bicarbonate buffers.[2]

Possible Cause 3: Inappropriate Molar Ratios of Reagents

The stoichiometry of the reactants is crucial for a successful coupling reaction. An insufficient amount of coupling reagents or an inappropriate ratio of PEG linker to the amine-containing molecule can lead to poor yields.

Solutions:

  • Molar Excess: A molar excess of the activated PEG linker over the amine-containing molecule is generally recommended, with starting points often ranging from a 5 to 20-fold molar excess.[2][4] The optimal ratio should be determined empirically for each specific reaction.

  • EDC/NHS Ratio: Use a molar excess of EDC and NHS relative to the this compound. A common starting point is a 1.5 to 5-fold molar excess of both EDC and NHS.[4][5]

Possible Cause 4: Hydrolysis of Intermediates

The activated O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can rapidly hydrolyze, reverting to the starting carboxylic acid. The NHS ester is more stable but still susceptible to hydrolysis, especially at higher pH.

Solutions:

  • Immediate Use: Use the activated this compound immediately after the activation step.

  • Two-Step Procedure: Perform the reaction as a two-step process. First, activate the PEG linker at a lower pH, then add the amine-containing molecule and adjust the pH for the coupling step.

Possible Cause 5: Incompatible Buffer or Solvent

The presence of competing nucleophiles in the reaction buffer or an inappropriate solvent can interfere with the coupling reaction.

Solutions:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target amine for reaction with the activated PEG linker.[2]

  • Solvent: For reactions in organic solvents, use anhydrous solvents like DMF or DMSO.[1][4] Ensure the solvent does not exceed 10% of the total reaction volume when working with aqueous buffers to maintain the solubility and stability of biomolecules.[4]

Troubleshooting Workflow

G Troubleshooting Workflow for Incomplete Coupling start Incomplete Coupling Detected reagent_check Check Reagent Quality (Fresh, Properly Stored?) start->reagent_check ph_check Verify Reaction pH (Activation: 4.5-6.0, Coupling: 7.2-8.5?) reagent_check->ph_check Reagents OK solution Successful Coupling reagent_check->solution Use Fresh Reagents ratio_check Review Molar Ratios (Excess PEG-linker, EDC/NHS?) ph_check->ratio_check pH Correct ph_check->solution Adjust pH buffer_check Examine Buffer/Solvent (Amine-free, Anhydrous?) ratio_check->buffer_check Ratios Appropriate ratio_check->solution Optimize Ratios hydrolysis_check Consider Intermediate Hydrolysis (Immediate use of activated linker?) buffer_check->hydrolysis_check Buffer/Solvent Compatible buffer_check->solution Change Buffer/Solvent hydrolysis_check->solution Minimized Hydrolysis hydrolysis_check->solution Perform Two-Step Reaction

Caption: A flowchart for troubleshooting incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of EDC and NHS to this compound?

While the optimal ratio can vary depending on the specific substrates, a common starting point is a 1.5 to 5-fold molar excess of both EDC and NHS over the this compound.[4][5] It is recommended to empirically determine the best ratio for your particular experiment.

Q2: Can I perform the coupling reaction in a single step?

A one-step reaction is possible, but a two-step procedure is generally recommended to maximize efficiency. The two-step process involves activating the carboxylic acid at a lower pH (4.5-6.0) and then performing the amine coupling at a higher pH (7.2-8.5). This minimizes the hydrolysis of the activated intermediate and can lead to higher yields.

Q3: My protein precipitates during the coupling reaction. What should I do?

Protein precipitation can be caused by several factors, including high concentrations of organic solvents or suboptimal buffer conditions. If you are using an organic solvent to dissolve the PEG linker, ensure its final concentration in the reaction mixture does not exceed 10%. You may also need to optimize the pH and ionic strength of your buffer to maintain protein stability.

Q4: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored by various analytical techniques, such as:

  • LC-MS: To detect the mass increase of the target molecule corresponding to the addition of the Boc-NH-PEG1 moiety.

  • HPLC: To observe the appearance of a new peak for the conjugated product and the disappearance of the starting materials.

  • SDS-PAGE: For protein conjugations, a shift in the molecular weight of the protein will be visible.

Q5: How do I remove the Boc protecting group after conjugation?

The Boc group is acid-labile and can be removed by treatment with an acid such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM).[2][4][6] The reaction is usually performed at room temperature for 30-60 minutes.[4][6]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Coupling

ParameterRecommended ValueNotes
Activation pH 4.5 - 6.0Use of non-amine buffers like MES is recommended.
Coupling pH 7.2 - 8.5Buffers such as PBS, borate, or bicarbonate are suitable.[2]
EDC Molar Excess 1.5 - 5 fold (over PEG linker)Higher excess may be needed for difficult couplings.[4][5]
NHS Molar Excess 1.5 - 5 fold (over PEG linker)Helps to stabilize the activated intermediate.[4][5]
PEG-Linker Molar Excess 5 - 20 fold (over amine)Needs empirical optimization for the specific target molecule.[2][4]
Reaction Temperature Room Temperature or 4°CLower temperatures can be used for sensitive molecules.[4]
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C.[4]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol outlines the general procedure for activating the carboxylic acid of this compound and coupling it to a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC

  • NHS (or Sulfo-NHS for aqueous reactions)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMF or DMSO (for non-aqueous reactions)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in the appropriate solvent (Activation Buffer for aqueous reactions, or anhydrous DMF/DMSO for non-aqueous reactions).

  • Add a 1.5 to 5-fold molar excess of EDC and NHS to the solution.[4][5]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the activated NHS ester.[5]

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing target molecule in the Coupling Buffer.

  • Immediately add the freshly prepared activated Boc-NH-PEG1-NHS ester solution to the target molecule solution.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.[4]

Step 4: Purification

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and byproducts.

G Two-Step EDC/NHS Coupling Workflow start Start dissolve_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) start->dissolve_peg add_reagents Add EDC and NHS (1.5-5x molar excess) dissolve_peg->add_reagents activate Activate for 15-30 min at Room Temperature add_reagents->activate couple Mix Activated PEG and Amine React for 1-4 hours activate->couple dissolve_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-8.0) dissolve_amine->couple quench Quench Reaction (e.g., Tris buffer) couple->quench purify Purify Conjugate (SEC, HPLC, or Dialysis) quench->purify end End purify->end G Boc Deprotection Workflow start Start with Dry Boc-Protected Conjugate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (20-50% v/v) dissolve->add_tfa react Stir at Room Temperature for 30-60 minutes add_tfa->react evaporate Evaporate DCM and TFA react->evaporate precipitate Precipitate with Cold Diethyl Ether evaporate->precipitate collect Collect and Wash Precipitate precipitate->collect dry Dry Under Vacuum collect->dry end Deprotected Product dry->end

References

Side reactions of Boc-NH-PEG1-CH2COOH and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing side reactions during their experiments with this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The primary side reactions associated with this compound can be categorized into two main areas: those involving the carboxylic acid moiety during amide coupling and those related to the Boc-protecting group during and after its removal.

  • Amide Coupling Side Reactions:

    • Hydrolysis of Activated Ester: If the carboxylic acid is activated (e.g., as an NHS-ester), it is susceptible to hydrolysis, especially in aqueous media and at higher pH, which will compete with the desired amine coupling reaction.

    • Low Coupling Efficiency: This can be due to steric hindrance from the bulky Boc group or the substrate, suboptimal pH, or the use of inappropriate coupling agents.

    • Diacylation or Crosslinking: If the target molecule contains multiple amine groups, there is a risk of the linker reacting with more than one amine, leading to undesired crosslinking or diacylation.

  • Boc-Protecting Group Side Reactions:

    • Premature Deprotection: The Boc group is labile in acidic conditions. Exposure to even mildly acidic environments during storage, setup, or the coupling reaction can lead to its premature removal.

    • Formation of Tert-butylated Byproducts: During acidic deprotection of the Boc group (e.g., with TFA), a reactive tert-butyl cation is formed. This cation can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, and cysteine, leading to unwanted modifications.

Q2: How can I minimize the hydrolysis of my activated this compound?

A2: Hydrolysis of activated esters like N-hydroxysuccinimide (NHS) esters is a common issue. To minimize this side reaction:

  • Control pH: Perform the coupling reaction at a slightly acidic to neutral pH (6.5-7.5) to balance amine reactivity and NHS ester stability. While amine reactivity is higher at a more alkaline pH, so is the rate of hydrolysis.

  • Use Anhydrous Solvents: When possible, use anhydrous organic solvents like DMF or DMSO to prepare stock solutions of the activated linker.

  • Prepare Fresh Solutions: Always prepare solutions of the activated linker immediately before use. Do not store activated linkers in solution for extended periods.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times to reduce the window for hydrolysis to occur.

Q3: I am observing low yield in my coupling reaction. What are the possible causes and solutions?

A3: Low coupling yield can be frustrating. Here are some common causes and troubleshooting tips:

Possible CauseRecommended Solution
Incomplete Activation of Carboxylic Acid Ensure your coupling reagents (e.g., EDC, NHS, HATU) are fresh and of high quality. Allow for a sufficient pre-activation time before adding your amine-containing molecule.
Steric Hindrance Consider using a more potent coupling agent like HATU. You may also try increasing the reaction temperature or extending the reaction time.
Suboptimal pH Verify that the pH of your reaction buffer is within the optimal range for the specific coupling chemistry you are using (typically pH 7.2-8.5 for NHS esters).
Presence of Nucleophilic Buffers Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for the activated linker.
Insufficient Molar Excess of Linker Empirically optimize the molar ratio of the linker to your substrate. A 5- to 20-fold molar excess of the linker is a common starting point.

Troubleshooting Guides

Issue 1: Unexpected side products observed after Boc deprotection.

This is often due to the formation of a tert-butyl cation during acidic cleavage of the Boc group.

Workflow for Minimizing Tert-butylated Side Products:

cluster_deprotection Boc Deprotection Protocol start Dissolve Boc-protected conjugate in DCM add_scavenger Add Scavenger Cocktail (e.g., TIS, Thioanisole) start->add_scavenger Critical Step add_tfa Add Trifluoroacetic Acid (TFA) add_scavenger->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react workup Evaporate Solvent and TFA react->workup end_product Purified Deprotected Conjugate workup->end_product

Caption: Workflow for Boc deprotection with scavengers.

Experimental Protocol: Boc Deprotection with Scavengers

  • Preparation: Dissolve the Boc-protected compound in a suitable anhydrous solvent like dichloromethane (B109758) (DCM).

  • Scavenger Addition: Add a "scavenger cocktail" to the solution. The choice of scavengers depends on the nature of your substrate. A common cocktail includes triisopropylsilane (B1312306) (TIS) and thioanisole.

  • Deprotection: Slowly add trifluoroacetic acid (TFA) to the reaction mixture (typically 20-50% v/v).

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the deprotected product to remove scavengers and their byproducts.

Table of Common Scavengers and Their Targets:

ScavengerTarget Functional Group
Triisopropylsilane (TIS) / Triethylsilane (TES)Tryptophan
ThioanisoleMethionine
1,2-Ethanedithiol (EDT)General cation scavenger
Issue 2: Inconsistent results in amide coupling reactions.

This can be due to a variety of factors, including the quality of reagents and the reaction conditions.

Decision Tree for Troubleshooting Amide Coupling:

start Low Coupling Yield? q1 Is the activated linker fresh? start->q1 sol1 Prepare fresh activated linker immediately before use. q1->sol1 No q2 Is the buffer amine-free? q1->q2 Yes a1_yes Yes a1_no No sol2 Use a non-interfering buffer like PBS or HEPES. q2->sol2 No q3 Is the pH optimal (7.2-8.5 for NHS)? q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust buffer pH. q3->sol3 No q4 Is the molar ratio of linker sufficient? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase molar excess of the linker. q4->sol4 No end_node Consider alternative coupling agents (e.g., HATU). q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for amide coupling.

Experimental Protocol: Amide Coupling via EDC/NHS Chemistry

This protocol is for the activation of the carboxylic acid on this compound and subsequent coupling to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous DMF or DMSO

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Linker:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or sulfo-NHS for aqueous reactions).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Dissolve your amine-containing molecule in the Reaction Buffer.

    • Add the activated linker solution to the amine-containing solution. A 5- to 20-fold molar excess of the linker is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to react with any remaining activated linker.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.

Technical Support Center: Enhancing PROTAC Efficiency with Boc-NH-PEG1-CH2COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the efficiency of PROTACs utilizing the Boc-NH-PEG1-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound linker in a PROTAC?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2] It consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The this compound linker serves as this critical connection. Its primary role is to tether the POI ligand and the E3 ligase ligand, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

Q2: Why is the length of the PEG linker, such as in this compound, so critical for PROTAC efficacy?

The length of the linker is a crucial parameter that requires careful optimization.[1][4]

  • If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][4][5]

  • If the linker is too long: It may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][4]

Finding the optimal linker length, often referred to as the "sweet spot," is therefore essential for achieving maximum degradation efficacy.[1]

Q3: What are the advantages of using a PEG-based linker like this compound?

PEG linkers are widely used in PROTAC design due to several beneficial properties:[2]

  • Hydrophilicity: The polyethylene (B3416737) glycol chain enhances the aqueous solubility and biocompatibility of the PROTAC molecule.[1][3][6]

  • Tunability: The length of PEG linkers can be easily modified, allowing for the systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal construct.[1][7]

  • Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt various conformations, which can be advantageous for forming a productive ternary complex.[3][6]

Q4: What is the "hook effect" and how does the linker influence it?

The "hook effect" is a phenomenon observed in PROTAC research where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC can form separate binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[8] A well-optimized linker that promotes high cooperativity within the ternary complex can help to lessen the impact of the hook effect.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with PROTACs containing the this compound linker.

Issue 1: Low or no degradation of the target protein.

  • Possible Cause 1: Suboptimal Ternary Complex Formation.

    • Explanation: Even with good binary binding affinities of the individual ligands, the short PEG1 linker may not provide the optimal length or geometry to facilitate a stable and productive ternary complex, potentially due to steric hindrance.[5][8]

    • Troubleshooting Steps:

      • Synthesize a Linker Library: The most effective approach is to synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) and compositions (e.g., alkyl chains) to empirically determine the optimal linker.[5][8]

      • Biophysical Assays: Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET.[5] These assays can confirm if the PROTAC is effectively bringing the target protein and E3 ligase together.[5]

  • Possible Cause 2: Poor Cell Permeability.

    • Explanation: The physicochemical properties of the final PROTAC molecule, influenced by the linker, may limit its ability to cross the cell membrane and reach its intracellular target.[8]

    • Troubleshooting Steps:

      • Permeability Assays: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8][9]

      • Modify Linker Composition: If permeability is low, consider synthesizing PROTACs with more lipophilic linkers or linkers known to enhance cell penetration.[8]

Issue 2: Low maximal degradation (Dmax) even at optimal concentrations.

  • Possible Cause: Inefficient Ubiquitination.

    • Explanation: While a ternary complex may form, its specific conformation might not be optimal for the E3 ligase to efficiently transfer ubiquitin to the target protein's lysine (B10760008) residues.[8]

    • Troubleshooting Steps:

      • Vary Linker Attachment Points: If synthetically feasible, alter the attachment points of the linker on the target-binding ligand or the E3 ligase ligand. This can change the relative orientation of the proteins within the ternary complex.[8][10]

      • In Vitro Ubiquitination Assays: Perform in vitro ubiquitination assays with purified components (target protein, E3 ligase, ubiquitin, PROTAC) to directly measure the efficiency of ubiquitin transfer.[8]

Issue 3: Difficulties in PROTAC synthesis and linker conjugation.

  • Possible Cause 1: Incomplete Amide Coupling.

    • Explanation: The reaction conditions for coupling the carboxylic acid of the linker to an amine on one of the ligands may not be optimal.

    • Troubleshooting Steps:

      • Activator Screening: Screen different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA) to improve the efficiency of the amide bond formation.

      • Reaction Monitoring: Monitor the reaction progress using analytical techniques like LC-MS to ensure completion before proceeding to the next step.[11]

  • Possible Cause 2: Issues with Boc Deprotection.

    • Explanation: The acidic conditions required to remove the Boc protecting group may be too harsh or not effective enough.

    • Troubleshooting Steps:

      • Optimize Deprotection Conditions: Use a milder acid or a shorter reaction time to avoid degradation of other functional groups in the molecule. Common deprotection agents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[12]

      • Purification: Ensure thorough removal of the deprotection agent and byproducts after the reaction is complete, as they can interfere with subsequent steps.[12]

Quantitative Data Summary

The following tables summarize illustrative data on the effect of PEG linker length on PROTAC efficiency. Note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Table 1: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation [1]

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC APEG115075
PROTAC BPEG25090
PROTAC CPEG425>95
PROTAC DPEG88085

Table 2: Effect of PEG Linker Length on BRD4 Degradation [1]

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC EPEG120070
PROTAC FPEG33092
PROTAC GPEG510>98
PROTAC HPEG1010080

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis using this compound

This protocol describes a general two-step synthesis where the linker is first conjugated to the E3 ligase ligand, followed by deprotection and conjugation to the target protein ligand.

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Activation of the Linker: Dissolve this compound (1.5 eq.), HATU (1.5 eq.), and HOBt (1.5 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: Add the E3 ligase ligand (containing a primary or secondary amine, 1.0 eq.) and DIPEA (3.0 eq.) to the activated linker solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection and Conjugation to the Target Protein Ligand

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or diethyl ether multiple times to remove residual TFA.[12]

  • Final Coupling: Dissolve the deprotected amine intermediate and the target protein ligand (containing a carboxylic acid, 1.0 eq.) in anhydrous DMF. Add HATU (1.5 eq.), HOBt (1.5 eq.), and DIPEA (3.0 eq.).

  • Final Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, purify the final PROTAC using reverse-phase HPLC.[13]

Protocol 2: Western Blotting for Measuring Protein Degradation [5]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ubiquitination Ubiquitination Ternary->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein (Peptides) Proteasome->Degradation Degrades Troubleshooting_Logic Start Low/No Protein Degradation Cause1 Suboptimal Ternary Complex Formation? Start->Cause1 Cause2 Poor Cell Permeability? Cause1->Cause2 No Action1 Synthesize Linker Library (Vary Length/Composition) Cause1->Action1 Yes Action2 Perform Biophysical Assays (SPR, ITC, NanoBRET) Cause1->Action2 Yes Cause3 Inefficient Ubiquitination? Cause2->Cause3 No Action3 Conduct Permeability Assays (PAMPA) Cause2->Action3 Yes Action4 Vary Linker Attachment Points Cause3->Action4 Yes Action5 In Vitro Ubiquitination Assay Cause3->Action5 Yes Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_functional Downstream Functional Assays Synthesis Linker Conjugation & Boc-Deprotection Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization CellCulture Cell Culture & Treatment Characterization->CellCulture DegradationAssay Western Blot / HiBiT CellCulture->DegradationAssay DataAnalysis DC50 & Dmax Determination DegradationAssay->DataAnalysis Viability Cell Viability Assay DataAnalysis->Viability TargetEngagement Target Engagement Assays DataAnalysis->TargetEngagement

References

Validation & Comparative

Confirming Bioconjugation: A Mass Spectrometry Guide to Boc-NH-PEG1-CH2COOH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, confirming the successful attachment of a linker to a biomolecule is a critical validation step. This guide provides an objective comparison of mass spectrometry techniques for confirming the conjugation of Boc-NH-PEG1-CH2COOH and offers insights into comparable linker alternatives. Supported by experimental protocols and data, this guide aims to equip researchers with the necessary information to confidently characterize their bioconjugates.

Performance Comparison of Amine-Protected PEG Linkers

The selection of a heterobifunctional linker is often dictated by the desired chemical properties and the specific requirements of the synthetic strategy. This compound is a popular choice due to the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. However, alternatives with different protecting groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc) and carboxybenzyl (Cbz), offer orthogonal deprotection strategies. The choice of linker directly impacts the expected mass shift observed in mass spectrometry analysis upon successful conjugation to a primary amine on a biomolecule, such as a peptide or protein.

LinkerProtecting GroupMolecular Weight ( g/mol )Deprotection ConditionExpected Mass Shift (Da) upon Amide Bond FormationKey Advantages
This compound Boc219.23[1]Acidic (e.g., TFA)201.21Stable under basic conditions, widely used.
Fmoc-NH-PEG1-CH2COOH Fmoc341.36[2][3][4][5]Basic (e.g., piperidine)323.34Orthogonal to acid-labile protecting groups.
Cbz-NH-PEG1-CH2COOH Cbz253.25[6][7][8][9][10]Catalytic Hydrogenolysis235.23Stable under a wide range of conditions.

Note: The expected mass shift is calculated by subtracting the mass of a water molecule (18.02 Da) from the molecular weight of the linker, accounting for the formation of an amide bond.

Experimental Protocols

Mass spectrometry is a powerful tool for confirming conjugation by detecting the precise mass of the resulting bioconjugate. The two most common techniques employed for this purpose are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Protocol 1: LC-MS for Conjugation Confirmation

This protocol is suitable for analyzing the conjugation of the PEG linker to a peptide or small protein.

1. Sample Preparation:

  • Following the conjugation reaction, purify the sample to remove excess linker and coupling reagents. Size-exclusion chromatography or dialysis are common methods.
  • Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the LC mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

2. LC-MS Analysis:

  • LC System: Use a reverse-phase column (e.g., C18) suitable for peptide or protein separation.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
  • Mass Spectrometer: An ESI-TOF or ESI-Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
  • Ionization Mode: Positive ion mode is typically used for peptides and proteins.
  • Data Acquisition: Acquire data over a mass range appropriate for the expected mass of the unconjugated and conjugated species.

3. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the starting material (unconjugated biomolecule) and the expected conjugated product.
  • Deconvolute the mass spectra to determine the zero-charge masses of the observed species.
  • A successful conjugation will be confirmed by the presence of a peak corresponding to the expected mass of the conjugate (mass of the biomolecule + expected mass shift from the table above).

Protocol 2: MALDI-TOF MS for Conjugation Confirmation

This protocol is a rapid method for analyzing the molecular weight of the final conjugate.

1. Sample Preparation:

  • Ensure the purified conjugate sample is free of salts and detergents, which can interfere with ionization.
  • Prepare a saturated matrix solution. For peptides and proteins, α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices. A typical solvent is a mixture of acetonitrile, water, and 0.1% trifluoroacetic acid (TFA).
  • Mix the analyte solution (0.1-10 µM) with the matrix solution in a 1:1 to 1:10 ratio.

2. Spotting and Crystallization:

  • Spot 0.5-1 µL of the analyte-matrix mixture onto the MALDI target plate.
  • Allow the spot to air-dry completely, allowing the analyte and matrix to co-crystallize.

3. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Ionization: A pulsed UV laser (e.g., 337 nm nitrogen laser) is used to desorb and ionize the sample.
  • Mode: Linear or reflectron mode can be used, with reflectron mode providing higher resolution.
  • Data Acquisition: Acquire spectra across a mass range that includes the expected molecular weights of the unconjugated and conjugated biomolecule.

4. Data Analysis:

  • The resulting spectrum will show peaks corresponding to the singly charged ions ([M+H]+) of the molecules present in the sample.
  • Identify the peak corresponding to the unconjugated biomolecule and look for a new peak with a mass increase that matches the expected mass shift of the conjugated linker.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for confirming bioconjugation using mass spectrometry.

experimental_workflow cluster_synthesis Bioconjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis cluster_confirmation Confirmation Biomolecule Biomolecule (e.g., Peptide) Coupling Coupling Reaction (e.g., EDC/NHS) Biomolecule->Coupling Linker This compound Linker->Coupling Purify Purification (e.g., SEC/Dialysis) Coupling->Purify LCMS LC-MS Analysis Purify->LCMS MALDI MALDI-TOF MS Analysis Purify->MALDI Confirm Confirmation of Mass Shift LCMS->Confirm MALDI->Confirm

Caption: Workflow for bioconjugation and mass spectrometry confirmation.

By following these protocols and understanding the expected outcomes, researchers can confidently confirm the successful conjugation of this compound and its alternatives, ensuring the integrity and quality of their synthesized bioconjugates for downstream applications in drug development and biomedical research.

References

A Comparative Guide to Purity Assessment of Boc-NH-PEG1-CH2COOH: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex biomolecules and targeted therapeutics, the purity of linker molecules is paramount. Boc-NH-PEG1-CH2COOH, a heterobifunctional linker containing a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid, is a critical component in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Ensuring the high purity of this linker is essential for consistent and reproducible results in downstream applications.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.

Data Presentation: A Head-to-Head Comparison

NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful orthogonal techniques for purity determination.[1] While NMR provides detailed structural information and is inherently quantitative (qNMR), HPLC excels at the separation of complex mixtures and the detection of trace impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Structural confirmation, quantification of purity and impurities, identification of functional groups.Separation and quantification of the main component and impurities.Molecular weight confirmation and identification of impurities.
Strengths - Provides unambiguous structural information.- Inherently quantitative without the need for identical reference standards.- Non-destructive.- High sensitivity and resolution for separating closely related impurities.- Well-established and widely available.- Can be coupled with various detectors (UV, ELSD, MS).- High sensitivity and mass accuracy.- Can identify unexpected impurities and byproducts.
Limitations - Lower sensitivity compared to HPLC and MS.- Spectra can be complex for mixtures.- Requires solubility in deuterated solvents.- Requires a chromophore for UV detection; PEGs lack strong chromophores.- Quantification relies on the response factor of each component.- Potential for co-elution of impurities.- Can be less quantitative than HPLC and NMR.- Ionization efficiency can vary between compounds.
Typical Purity Results >95% - 99%>95% - 99%N/A (provides mass-to-charge ratio)

Table 2: Representative Purity Data for this compound

Analytical MethodParameterTypical Result
¹H NMR Purity (%)>97.0%[2]
Potential ImpuritiesUnreacted starting materials, deprotected linker, PEG-diol.
RP-HPLC Purity by Area %>98%
LC-MS [M+Na]⁺Confirms expected molecular weight.

Experimental Protocols

¹H NMR Spectroscopy for Purity Determination

Quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dioxane, or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or D₂O).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) is crucial for accurate quantification. A delay of 30-60 seconds is often sufficient.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic, well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):

  • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • ~3.30 ppm (multiplet, 2H): -CH₂-NH-Boc.

  • ~3.60 ppm (triplet, 2H): -O-CH₂-CH₂-NH-Boc.

  • ~3.75 ppm (triplet, 2H): -CH₂-O-CH₂-COOH.

  • ~4.15 ppm (singlet, 2H): -O-CH₂-COOH.

  • ~5.10 ppm (broad singlet, 1H): -NH- proton.

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid -OH proton (often not observed or very broad).

Identification of Potential Impurities by ¹H NMR:

  • Starting materials: Signals corresponding to unreacted precursors may be present.

  • Deprotected linker (H₂N-PEG1-CH₂COOH): Absence of the characteristic Boc signal at ~1.45 ppm and a shift in the adjacent methylene (B1212753) protons.

  • PEG-diol: The presence of a triplet corresponding to terminal -CH₂OH protons.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating this compound from non-polar impurities and byproducts.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from a high aqueous content to a high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210-220 nm (for the amide bond) or ELSD. Since PEGs lack a strong chromophore, ELSD is often preferred for more accurate quantification of non-UV active impurities.[1]

  • Injection Volume: 10-20 µL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

Experimental_Workflow Purity Assessment Workflow for this compound cluster_NMR NMR Spectroscopy cluster_HPLC HPLC Analysis NMR_Sample Sample Preparation (Analyte + Internal Standard) NMR_Acquisition 1D ¹H NMR Acquisition (Quantitative Parameters) NMR_Sample->NMR_Acquisition Dissolve in Deuterated Solvent NMR_Processing Data Processing (Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Integration & Purity Calculation NMR_Processing->NMR_Analysis End Purity Report NMR_Analysis->End HPLC_Sample Sample Preparation (Dissolve in Mobile Phase) HPLC_Injection Injection onto RP-HPLC Column HPLC_Sample->HPLC_Injection HPLC_Separation Gradient Elution HPLC_Injection->HPLC_Separation HPLC_Detection Detection (UV or ELSD) HPLC_Separation->HPLC_Detection HPLC_Analysis Peak Integration & Area % Calculation HPLC_Detection->HPLC_Analysis HPLC_Analysis->End Start This compound Sample Start->NMR_Sample Start->HPLC_Sample

Caption: Workflow for purity assessment using NMR and HPLC.

Conclusion

Both NMR spectroscopy and HPLC are indispensable for the comprehensive purity assessment of this compound. For routine quality control and the detection of trace impurities, HPLC with an appropriate detector like ELSD is highly effective. However, for an absolute and unambiguous determination of purity and for structural confirmation, quantitative ¹H NMR is the superior method. A dual-pronged approach, leveraging the strengths of both techniques, provides the most robust and reliable characterization of this critical linker molecule, ensuring the quality and consistency of subsequent research and development efforts.

References

A Head-to-Head Comparison of Boc-NH-PEG1-CH2COOH and Fmoc-NH-PEG1-CH2COOH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of N-terminal protecting group for linkers and building blocks is a critical decision that dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison of two commonly used single-unit polyethylene (B3416737) glycol (PEG) linkers: the acid-labile Boc-NH-PEG1-CH2COOH and the base-labile Fmoc-NH-PEG1-CH2COOH. This comparison is supported by established principles of solid-phase peptide synthesis (SPPS), with a focus on performance, versatility, and potential side reactions.

The fundamental difference between these two linkers lies in the chemistry of their N-terminal protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Foc) group.[1] This distinction necessitates orthogonal deprotection strategies, which in turn influences the choice of solid support, side-chain protecting groups, and final cleavage conditions.[1][]

At a Glance: Key Differences and Performance Metrics

The selection between Boc and Fmoc strategies impacts several key aspects of peptide synthesis, from yield and purity to the types of peptides that can be synthesized effectively. While direct quantitative comparisons for these specific PEG1 linkers are not extensively published, performance can be extrapolated from the well-established characteristics of Boc and Fmoc SPPS.

FeatureThis compound (Boc-SPPS)Fmoc-NH-PEG1-CH2COOH (Fmoc-SPPS)
N-Terminal Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic Acid - TFA)[1]Base-labile (e.g., 20% Piperidine (B6355638) in DMF)[1]
Orthogonality Compatible with benzyl (B1604629) (Bzl) based side-chain protection.[3]Fully orthogonal with tert-butyl (tBu) based side-chain protection.[]
Typical Coupling Efficiency Generally high, but can be affected by aggregation.Generally high, often exceeding 99%.[][4]
Crude Peptide Purity Can be lower due to repeated acid exposure, which may cleave acid-sensitive side-chain protecting groups.[4]Generally high due to milder deprotection conditions.[4]
Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met) and partial loss of acid-labile side-chain protecting groups.[3][5]Aspartimide formation, diketopiperazine formation, especially with sensitive sequences.[6]
Automation Friendliness Less common in modern automated synthesizers.Highly amenable to automation.[4]
Safety Often requires handling of highly corrosive and toxic reagents like HF for final cleavage.[7][8]Generally safer, avoiding the use of HF.[4][8]
Cost Boc-protected amino acids are generally less expensive.[4]Fmoc-protected amino acids can be more expensive.[4]

Deciding Between Boc and Fmoc Strategies

The choice between Boc- and Fmoc-protected PEG linkers is contingent on the specific requirements of the target peptide. The following decision pathway can guide researchers in selecting the most appropriate strategy.

G Decision Pathway: Boc vs. Fmoc Linker start Start: Target Peptide Design acid_sensitive Does the peptide contain acid-sensitive modifications (e.g., glycosylation, phosphorylation)? start->acid_sensitive base_sensitive Does the peptide contain base-sensitive modifications? acid_sensitive->base_sensitive No fmoc Use Fmoc-NH-PEG1-CH2COOH acid_sensitive->fmoc Yes aggregation_prone Is the peptide sequence prone to aggregation? base_sensitive->aggregation_prone No boc Use this compound base_sensitive->boc Yes aggregation_prone->fmoc No aggregation_prone->boc Yes consider_fmoc Consider Fmoc with mitigation strategies (e.g., pseudoprolines, chaotropic salts) boc->consider_fmoc If aggregation persists

Caption: Decision pathway for selecting between Boc- and Fmoc-protected PEG1 linkers.

Experimental Workflows and Protocols

The incorporation of this compound and Fmoc-NH-PEG1-CH2COOH into a peptide sequence follows the general principles of their respective SPPS strategies.

General Workflow Comparison

G Comparative SPPS Workflows cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow boc_start Start with Merrifield Resin boc_deprotect N-terminal Boc Deprotection (TFA in DCM) boc_start->boc_deprotect boc_neutralize Neutralization (e.g., DIPEA in DCM) boc_deprotect->boc_neutralize boc_couple Couple Boc-AA-OH or Boc-Linker-OH boc_neutralize->boc_couple boc_wash Wash boc_couple->boc_wash boc_repeat Repeat Cycle boc_wash->boc_repeat For next amino acid boc_final_cleavage Final Cleavage (HF or TFMSA) boc_wash->boc_final_cleavage End of synthesis boc_repeat->boc_deprotect fmoc_start Start with Wang or Rink Amide Resin fmoc_deprotect N-terminal Fmoc Deprotection (20% Piperidine in DMF) fmoc_start->fmoc_deprotect fmoc_couple Couple Fmoc-AA-OH or Fmoc-Linker-OH fmoc_deprotect->fmoc_couple fmoc_wash Wash fmoc_couple->fmoc_wash fmoc_repeat Repeat Cycle fmoc_wash->fmoc_repeat For next amino acid fmoc_final_cleavage Final Cleavage (TFA with scavengers) fmoc_wash->fmoc_final_cleavage End of synthesis fmoc_repeat->fmoc_deprotect

Caption: Generalized workflows for Boc- and Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of this compound in Boc-SPPS

This protocol describes the coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support using the Boc/Bzl strategy.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • This compound

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Washing solvents: DCM (Dichloromethane), Isopropanol

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) and HBTU or HATU (1.5-3 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (3-6 equivalents) to the activation solution and immediately add it to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Isopropanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling of Fmoc-NH-PEG1-CH2COOH in Fmoc-SPPS

This protocol outlines the coupling of Fmoc-NH-PEG1-CH2COOH to the N-terminus of a peptide chain synthesized on a solid support using the Fmoc/tBu strategy.

Materials:

  • Peptide-resin (with free N-terminal amine after Fmoc deprotection)

  • Fmoc-NH-PEG1-CH2COOH

  • Coupling agents: HBTU or HATU

  • Base: DIPEA

  • Solvent: DMF

  • Washing solvents: DCM, Isopropanol

Procedure:

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.[1]

  • Activation Solution: In a separate vessel, dissolve Fmoc-NH-PEG1-CH2COOH (1.5-3 equivalents) and HBTU or HATU (1.5-3 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (3-6 equivalents) to the activation solution and add it to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring: Monitor the coupling reaction using the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and Isopropanol (3 times).

  • Drying: Dry the resin under vacuum.

Chemical Pathways of Deprotection

The distinct chemical environments required for the deprotection of Boc and Fmoc groups are central to their orthogonal nature.

G Deprotection Pathways cluster_boc Boc Deprotection (Acid-catalyzed) cluster_fmoc Fmoc Deprotection (Base-catalyzed) boc_linker Boc-NH-PEG-Peptide protonated_boc Protonated Boc-Linker boc_linker->protonated_boc + H+ (from TFA) tfa TFA (Trifluoroacetic Acid) free_amine H2N-PEG-Peptide protonated_boc->free_amine tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation isobutylene Isobutylene + CO2 tert_butyl_cation->isobutylene fmoc_linker Fmoc-NH-PEG-Peptide deprotonated_fluorene Deprotonated Fluorene Intermediate fmoc_linker->deprotonated_fluorene + Piperidine piperidine Piperidine free_amine_fmoc H2N-PEG-Peptide deprotonated_fluorene->free_amine_fmoc dibenzofulvene Dibenzofulvene deprotonated_fluorene->dibenzofulvene piperidine_adduct Piperidine-Dibenzofulvene Adduct dibenzofulvene->piperidine_adduct + Piperidine

Caption: Chemical pathways for Boc and Fmoc deprotection.

Conclusion

The choice between this compound and Fmoc-NH-PEG1-CH2COOH is a strategic one, with significant implications for the overall synthetic workflow. For the synthesis of complex peptides, especially those containing acid-sensitive modifications, the Fmoc strategy is generally preferred due to its milder conditions and true orthogonality.[8] The ease of automation and the avoidance of hazardous reagents like HF further contribute to its widespread adoption in modern peptide synthesis.[4][8]

However, the Boc strategy remains a valuable tool, particularly for the synthesis of "difficult" or aggregation-prone sequences where the acidic deprotection step can help to disrupt intermolecular hydrogen bonding.[6][7] Ultimately, the optimal choice depends on a careful evaluation of the target peptide's properties and the specific requirements of the research or drug development project.

References

The Unsung Hero: Unveiling the Advantages of Boc-NH-PEG1-CH2COOH in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's natural protein disposal system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker. While much focus is placed on the two ligands, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to form a productive ternary complex. This guide provides an objective comparison of Boc-NH-PEG1-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other common PROTAC linkers, supported by experimental data to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Balancing Act: Why Linker Composition Matters

The ideal PROTAC linker must strike a delicate balance between several competing factors. It needs to be long and flexible enough to allow the target protein and the E3 ligase to come together in a productive orientation for ubiquitination, yet not so flexible that it incurs a significant entropic penalty upon binding, which could destabilize the ternary complex.[1] Furthermore, the linker's chemical composition profoundly influences the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[1][2]

Commonly used linker classes include flexible alkyl chains, hydrophilic polyethylene glycol (PEG) chains of varying lengths, and more conformationally constrained rigid linkers.[2] this compound, with its single PEG unit, represents a minimalist approach to PEGylation, offering a unique set of advantages.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and its ability to permeate cells to reach its intracellular target. The following tables summarize experimental data for PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4), illustrating the impact of different linker types on performance.

Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linker Types

PROTAC (Target: BRD4)Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC A Short PEG1 PEG unit~50>90Hypothetical, based on trends
PROTAC B Long PEG4-5 PEG units<0.5 µMHigh[3]
PROTAC C Alkyl Chain9-atom alkyl chainWeak DegradationLow[3]
PROTAC D RigidPiperazine-basedPotent (<1 nM)>90[3]

Note: Data is compiled from various sources and direct comparison should be approached with caution due to potential differences in experimental conditions.

Table 2: Comparison of Physicochemical and Permeability Properties of Different Linker Types

Linker TypeKey Physicochemical PropertiesCell Permeability (Papp)AdvantagesDisadvantages
Short PEG (e.g., 1 PEG unit) Increased hydrophilicity, good balance of flexibility and rigidityModerate to HighImproved solubility, can enhance permeability over alkyl chains, synthetically tractable.May have lower metabolic stability than rigid linkers.
Long PEG (e.g., >5 PEG units) High hydrophilicity, high flexibilityVariable, can decrease with lengthExcellent solubility.Can lead to high molecular weight and polar surface area, potentially reducing permeability and increasing off-target effects.[4]
Alkyl Chain Hydrophobic, flexibleLow to ModerateSynthetically simple, allows for systematic length variation.Poor aqueous solubility, can lead to lower cell permeability.[1][3]
Rigid (e.g., piperazine, alkyne) Conformationally constrained, can be polar or non-polarVariable, can be highCan improve metabolic stability and pre-organize the PROTAC for optimal binding, potentially increasing potency.[5]Can be synthetically challenging, reduced flexibility may hinder ternary complex formation if not optimally designed.

The Advantages of a Single PEG Unit

The data suggests that a short PEG linker, as exemplified by the core structure of this compound, offers a compelling set of advantages:

  • Enhanced Solubility and Permeability: The single ethylene (B1197577) glycol unit imparts a degree of hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[6][][8] This is a critical factor for achieving good bioavailability. While longer PEG chains also enhance solubility, they can increase the molecule's polar surface area to a point where cell permeability is hindered. A short PEG linker strikes a balance, often leading to better cell permeability compared to more hydrophobic alkyl linkers.

  • Optimal Flexibility: The single PEG unit provides sufficient rotational freedom to allow the PROTAC to adopt a productive conformation for ternary complex formation without the large entropic penalty associated with longer, more flexible chains.[6] This "Goldilocks" level of flexibility can be crucial for achieving high degradation potency.[]

  • Synthetic Tractability: this compound is a readily available building block with orthogonal protecting groups (Boc and the carboxylic acid), allowing for straightforward and controlled sequential amide coupling to the target-binding and E3 ligase-recruiting ligands.

Signaling Pathways and Experimental Workflows

To understand the context in which these PROTACs operate and how their efficacy is measured, it is essential to visualize the underlying biological pathways and experimental procedures.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (with different linkers) cell_culture Cell Culture & PROTAC Treatment start->cell_culture ternary_assay Ternary Complex Formation Assay (e.g., SPR) start->ternary_assay western_blot Western Blot Analysis cell_culture->western_blot pampa Permeability Assay (PAMPA) cell_culture->pampa dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax papp Determine Papp pampa->papp cooperativity Determine Cooperativity (α) ternary_assay->cooperativity conclusion Comparative Analysis of Linker Performance dc50_dmax->conclusion papp->conclusion cooperativity->conclusion

References

The PROTAC Linker Length Conundrum: A Comparative Guide to Boc-NH-PEG1-CH2COOH Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that tethers the target-binding warhead to the E3 ligase-recruiting ligand. Its composition and, most notably, its length, are paramount in dictating the efficacy of the entire molecule. This guide provides a comparative analysis of the Boc-NH-PEG-CH2COOH linker, with a focus on the impact of the PEG chain length on PROTAC performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While direct comparative studies on a homologous series of PROTACs utilizing exclusively the Boc-NH-PEG-CH2COOH linker with varying PEG units are not extensively documented in publicly available literature, the principles governing the impact of PEG linker length are well-established. This guide will draw upon data from studies using structurally similar PEG linkers to illustrate the critical nature of linker length optimization.

The Balancing Act: How Linker Length Dictates PROTAC Efficacy

The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][] An optimal linker length is essential for inducing the necessary proximity and orientation between the E3 ligase and the target protein to facilitate efficient ubiquitination and subsequent degradation.

A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2][4] Conversely, an excessively long linker can result in a less stable complex with reduced degradation efficiency due to increased flexibility and a higher entropic penalty upon binding.[2][5] Therefore, the optimization of linker length is an empirical process that is crucial for the development of potent and effective PROTACs.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
PROTAC APEG0< 0.5 µM> 90[1]
PROTAC BPEG1-2> 5 µMReduced[1]
PROTAC CPEG4-5< 0.5 µM> 90[1]

This data for CRBN-recruiting PROTACs intriguingly shows that both very short and longer linkers can be effective, while intermediate lengths are detrimental, highlighting the non-linear relationship between linker length and efficacy.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker CompositionLinker Length (atoms)Degradation EfficacyReference
PROTAC DPEG12Effective[]
PROTAC EPEG16More Potent[]

This study demonstrates a more linear relationship, where a longer linker within this range proved to be more effective for ERα degradation.

Table 3: Impact of Linker Length on BCR-ABL Degradation

PROTACLinker CompositionLinker Length (PEG units)Degradation EfficacyReference
Arg-PEG1-DasaPEG1Most Efficient[7][8]
Arg-PEG2-DasaPEG2Less Efficient[7]
Arg-PEG3-DasaPEG3Less Efficient[7]
Arg-PEG4-DasaPEG4Less Efficient[7]

In this case, the shortest PEG linker demonstrated the highest efficacy in degrading the oncogenic kinase BCR-ABL, emphasizing that the optimal linker length is highly target-dependent.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the intricate processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Design PROTAC Design (Varying Linker Length) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Western Blot for Degradation) Synthesis->Cell_Based_Assays Data_Analysis Determine DC50 & Dmax Biochemical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Improvement

A flowchart of the typical experimental workflow for PROTAC evaluation.

Linker_Length_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker Short_Linker Steric Hindrance No_Complex No Ternary Complex Formation Short_Linker->No_Complex Optimal_Linker Productive Conformation Stable_Complex Stable Ternary Complex & Efficient Degradation Optimal_Linker->Stable_Complex Long_Linker Increased Flexibility Unstable_Complex Unstable/Unproductive Ternary Complex Long_Linker->Unstable_Complex

Logical relationship between linker length and ternary complex formation.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of PROTACs with varying linker lengths.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, K562 for BCR-ABL) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

3. Protein Quantification:

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal protein loading for each sample.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Plot the percentage of remaining protein relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays (e.g., NanoBRET™)

These assays are crucial for confirming that the PROTAC is capable of bringing the target protein and the E3 ligase into close proximity.

1. Cell Line Preparation:

  • Use a cell line that expresses the E3 ligase of interest.

  • Co-transfect the cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

2. Assay Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

  • Treat the cells with varying concentrations of the PROTAC.

  • Add the Nano-Glo® Live Cell Substrate to the wells.

3. Signal Detection:

  • Measure the donor emission (at 460 nm) and the acceptor emission (at 618 nm) using a luminometer equipped with the appropriate filters.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. While the Boc-NH-PEG1-CH2COOH linker provides a synthetically accessible and hydrophilic starting point, the optimal number of PEG units must be empirically determined for each target protein and E3 ligase pair. The experimental data from analogous systems clearly demonstrates that there is often a "sweet spot" for linker length to achieve maximal degradation efficacy. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal candidate. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, empowering researchers to rationally design the next generation of targeted protein degraders.

References

A Researcher's Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the molecular bridge between the monoclonal antibody and the potent cytotoxic payload, governs the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of drug release at the target site. While simple PEG-based linkers like Boc-NH-PEG1-CH2COOH serve a foundational role, a diverse array of alternative linkers has been engineered to optimize therapeutic outcomes. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform rational ADC design.

The choice of a linker technology is broadly divided into two main categories: cleavable and non-cleavable linkers. Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody. This fundamental difference has profound implications for an ADC's efficacy, safety, and potential for bystander killing of neighboring tumor cells.

Quantitative Comparison of Linker Performance

The selection of a linker has a direct impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: Comparative Plasma Stability of Different ADC Linkers

Linker TypeSpecific ExampleCleavage MechanismHalf-Life (t½) in Human PlasmaKey Stability Characteristics
Non-Cleavable Thioether (e.g., from SMCC)Proteolytic DegradationVery High (>7 days)Generally high stability with minimal premature payload release.[1]
Enzyme-Cleavable Dipeptide (Val-Cit)Cathepsin BHigh (<1% release after 6 days)Stability can be species-dependent; less stable in rodent plasma.[1][2]
Enzyme-Cleavable Sulfatase-CleavableSulfataseVery High (>7 days)Demonstrates high plasma stability in mouse plasma.[3]
pH-Sensitive HydrazoneAcid-catalyzed hydrolysis~2 days (variable)Stability is pH-dependent and can be insufficient for highly potent payloads.[3]
pH-Sensitive Silyl EtherAcid-catalyzed hydrolysis>7 daysA more stable acid-cleavable option compared to hydrazones.[3]
Redox-Sensitive Disulfide (SPDB)Reduction by Glutathione (B108866)Stability is tunableCan be modulated by steric hindrance around the disulfide bond.[4][5]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ExampleTarget Cell LineIC50Reference
Non-Cleavable Anti-HER2-SMCC-DM1HER2+33 pmol/L[3]
Enzyme-Cleavable Anti-HER2-Val-Cit-MMAEHER2+14.3 pmol/L[3]
Enzyme-Cleavable Anti-HER2-Sulfatase-MMAEHER2+61 pmol/L[3]
Enzyme-Cleavable Anti-HER2-β-galactosidase-MMAEHER2+8.8 pmol/L[3]
Non-Cleavable Cys-linker-MMAEBT-474 (HER2+)10⁻¹¹ M[6]

Mechanisms of Action & Experimental Workflows

The efficacy of an ADC is fundamentally dependent on the precise and efficient release of its cytotoxic payload. The following diagrams illustrate the general experimental workflow for ADC development and the distinct payload release mechanisms for each major linker class.

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Purification cluster_char Characterization cluster_eval Functional Evaluation Ab Monoclonal Antibody Linker Linker Activation Ab->Linker Conj Conjugation Linker->Conj Payload Payload Payload->Conj Purify Purification (SEC/HIC) Conj->Purify DAR DAR Analysis (HIC/MS) Purify->DAR Agg Aggregation (SEC) Purify->Agg Endo Endotoxin Purify->Endo Stability In Vitro Plasma Stability Purify->Stability Cyto In Vitro Cytotoxicity (IC50) Stability->Cyto Vivo In Vivo Efficacy (Xenograft) Cyto->Vivo

General workflow for ADC development and evaluation.
Cleavable Linkers: Environmentally-Triggered Payload Release

Valine-Citrulline (Val-Cit) linkers are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[7]

ValCit_Release ADC 1. ADC binds to cell surface antigen Internalization 2. Internalization via endocytosis ADC->Internalization Endosome 3. Trafficking to Early Endosome Internalization->Endosome Lysosome 4. Fusion with Lysosome (Acidic pH, Proteases) Endosome->Lysosome Cleavage 5. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release 6. Self-immolation of PABC spacer Cleavage->Release Payload 7. Active Payload Released Release->Payload Death 8. Induction of Cell Death Payload->Death

Payload release from a Val-Cit-PABC linker.

Hydrazone linkers exploit the lower pH of endosomal (pH 5-6) and lysosomal (pH ~4.8) compartments compared to the bloodstream (pH 7.4) to trigger hydrolysis and drug release.[8]

Hydrazone_Release ADC 1. ADC binds & internalizes Endosome 2. Trafficking to Endosome (pH drops to 5.0-6.0) ADC->Endosome Hydrolysis 3. Acid-catalyzed hydrolysis of hydrazone bond Endosome->Hydrolysis Payload 4. Active Payload Released Hydrolysis->Payload Death 5. Induction of Cell Death Payload->Death

Payload release from a pH-sensitive hydrazone linker.

Disulfide linkers are designed to be stable in the oxidizing extracellular environment but are rapidly cleaved in the highly reducing intracellular environment, which has a much higher concentration of glutathione (GSH).[5]

Disulfide_Release ADC 1. ADC binds & internalizes Cytosol 2. Enters Cytosol (High [GSH]) ADC->Cytosol Reduction 3. Reduction of disulfide bond by Glutathione Cytosol->Reduction Payload 4. Active Payload Released Reduction->Payload Death 5. Induction of Cell Death Payload->Death

Payload release from a redox-sensitive disulfide linker.
Non-Cleavable Linkers: Release via Antibody Degradation

Non-cleavable linkers, such as the thioether bond formed from an SMCC crosslinker, do not have a specific trigger for cleavage. The payload is released only after the entire antibody is degraded into amino acids within the lysosome.[9][10]

NonCleavable_Release ADC 1. ADC binds & internalizes Lysosome 2. Trafficking to Lysosome ADC->Lysosome Degradation 3. Complete proteolytic degradation of Antibody Lysosome->Degradation Payload 4. Payload-Linker- Amino Acid complex released Degradation->Payload Death 5. Induction of Cell Death Payload->Death

Payload release from a non-cleavable linker.

Key Experimental Protocols

Detailed and robust methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation (e.g., Val-Cit-MMAE)

This protocol describes the conjugation of a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody solution at 5-10 mg/mL in a phosphate (B84403) buffer (e.g., PBS) containing EDTA.

    • Add a 5-10 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.

  • Conjugation:

    • Immediately after reduction, add the maleimide-functionalized linker-payload (e.g., MC-Val-Cit-PABC-MMAE) dissolved in an organic solvent like DMSO to the antibody solution. A typical molar excess is 5-10 fold over the antibody.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the ADC from unreacted linker-payload and aggregates using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The final ADC should be in a formulation buffer suitable for storage.

Protocol 2: ADC Synthesis via Amine-NHS Ester Conjugation (e.g., SMCC-DM1)

This protocol describes the conjugation of a payload to lysine (B10760008) residues on the antibody using a heterobifunctional SMCC linker.

  • Antibody Modification:

    • Prepare the antibody solution at 2-10 mg/mL in an amine-free buffer (e.g., phosphate buffer, pH 7.2-7.5).[]

    • Add a 5- to 20-fold molar excess of Sulfo-SMCC crosslinker (dissolved in an anhydrous solvent or water immediately before use).[]

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column.

  • Payload Conjugation:

    • Immediately add the thiol-containing payload (e.g., DM1) to the maleimide-activated antibody.

    • Incubate the mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC using SEC or TFF to remove any remaining free payload and aggregates.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and quantifies prematurely released payload in plasma.

  • Incubation:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[1]

    • Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).[1]

  • Sample Analysis:

    • Drug-to-Antibody Ratio (DAR) Analysis: Purify the ADC from the plasma sample using affinity capture (e.g., Protein A beads). Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to determine the average DAR over time.[1]

    • Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.

  • Data Analysis:

    • Plot the percentage of intact ADC (or average DAR) or the concentration of released payload over time to determine the linker's stability and calculate its half-life in plasma.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

    • Replace the medium in the cell plates with the medium containing the various drug concentrations.

  • Incubation & Viability Measurement:

    • Incubate the plates for a period sufficient for the ADC to exert its effect (typically 72-120 hours).

    • Add a cell viability reagent (e.g., MTT, MTS, or a luminescence-based reagent) to each well.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the results to untreated control cells to determine the percentage of cell viability and calculate the IC50 value using a dose-response curve fitting software.

Conclusion

The choice of linker is a critical, multifaceted decision in ADC design that requires a balance between plasma stability and efficient payload release. Non-cleavable linkers like those derived from SMCC generally offer superior plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[8][12] In contrast, cleavable linkers provide diverse mechanisms for payload release tailored to the tumor's characteristics. Enzyme-sensitive linkers like Val-Cit are a well-validated standard, offering a balance of stability and specific cleavage, and can induce a potent bystander effect with membrane-permeable payloads.[12][13] pH- and redox-sensitive linkers provide alternative release triggers that can be advantageous for particular applications. A thorough preclinical evaluation, incorporating rigorous in vitro and in vivo stability and efficacy studies as outlined in this guide, is paramount for selecting the optimal linker to advance a successful ADC therapeutic.

References

A Head-to-Head Comparison of Amine-Protecting Groups for PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation, drug delivery, and proteomics, polyethylene (B3416737) glycol (PEG) linkers are indispensable for enhancing the solubility, stability, and pharmacokinetic properties of biomolecules. The strategic use of protecting groups for the terminal amine of these linkers is a critical decision that dictates the success of multi-step synthetic strategies. This guide provides an objective, data-driven comparison of the most commonly used amine-protecting groups for PEG linkers: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).

Core Chemical Differences and Orthogonality

The primary distinction between these protecting groups lies in their deprotection (cleavage) chemistry, which forms the basis of their orthogonal nature in synthesis.[1][2] Orthogonality is crucial as it allows for the selective removal of one protecting group without affecting others, enabling the precise and controlled construction of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][3]

  • Boc (tert-butyloxycarbonyl): This protecting group is labile to strong acids, typically trifluoroacetic acid (TFA). It is stable under basic and nucleophilic conditions.[2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine (B6355638). It is stable in acidic conditions.[2]

  • Cbz (benzyloxycarbonyl or Z): The Cbz group is renowned for its stability and is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4] It can also be cleaved by strong acids, though this is less common.[5]

  • Alloc (allyloxycarbonyl): The Alloc group is stable to both acidic and basic conditions, providing a unique orthogonal protection strategy.[6] Its removal is achieved using a palladium(0) catalyst in the presence of a scavenger.[7]

Data Presentation: A Quantitative Comparison

While direct, side-by-side quantitative data for the deprotection of these four groups on identical PEG linkers is not extensively published, performance can be inferred from the wealth of data in solid-phase peptide synthesis (SPPS) and related bioconjugation studies.[1][2] The following tables summarize the key performance indicators for each protecting group.

Table 1: General Comparison of Protecting Groups for PEG Linkers

FeatureBocFmocCbzAlloc
Deprotection Chemistry Acid-labile[2]Base-labile[2]Catalytic Hydrogenolysis[4]Palladium(0)-catalyzed[7]
Orthogonality Orthogonal to Fmoc, Cbz, Alloc[4][6]Orthogonal to Boc, Cbz, Alloc[4][6]Orthogonal to Boc, Fmoc, Alloc[4][6]Orthogonal to Boc, Fmoc, Cbz[6]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation[4]Stable to acidic conditions[2]Stable to acidic and basic conditions (with some exceptions)[4]Stable to acids and bases[6]
Automation Friendliness Less common in modern automated synthesizers[2]Standard for automated synthesis due to milder conditions[2]Adaptable to automated systems, but requires specialized hydrogenation reactors.Adaptable to automated systems, but requires careful handling of the palladium catalyst.[8]
Safety Concerns Requires handling of corrosive strong acids like TFA[2]Piperidine is a toxic and malodorous reagent[2]Requires handling of flammable H₂ gas and pyrophoric catalysts.[9]Palladium catalysts can be toxic and require careful handling and removal.

Table 2: Deprotection Conditions and Performance Metrics

ParameterBocFmocCbzAlloc
Deprotection Reagent 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2]20% Piperidine in Dimethylformamide (DMF)[2]H₂ gas with 5-10% Palladium on carbon (Pd/C)[2][9]0.1-0.25 eq. Pd(PPh₃)₄ with 15-25 eq. Phenylsilane (B129415) in DCM[10]
Typical Reaction Time 30 - 120 minutes[2]5 - 30 minutes[2]2 - 24 hours[9]30 - 120 minutes[10]
Typical Yield >90%[2]>95%[2]High, often quantitative[5]High, often quantitative
Common Side Reactions t-butylation of sensitive residues (e.g., Trp, Met), requires scavengers.[2]Diketopiperazine formation, aspartimide formation, piperidine adducts.[1][2]N-methylation (if methanol (B129727) is the solvent at elevated temperatures).[1] Catalyst poisoning.[1]Allyl back-alkylation (can be minimized with appropriate scavengers).[3]
Compatibility Not suitable for acid-sensitive substrates.[2]Well-suited for acid-sensitive molecules.[2]Not suitable for substrates with reducible functional groups (e.g., alkynes, alkenes).Not suitable for substrates that can be affected by palladium catalysts.

Mandatory Visualization

Chemical Deprotection Pathways

G Deprotection Pathways of Amine-Protecting Groups cluster_boc Boc Deprotection (Acidolysis) cluster_fmoc Fmoc Deprotection (β-Elimination) cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_alloc Alloc Deprotection (Palladium-Catalyzed) Boc_PEG Boc-NH-PEG-R Boc_Carbocation t-Butyl Cation + CO₂ Boc_PEG->Boc_Carbocation Boc_Deprotected H₃N⁺-PEG-R Boc_PEG->Boc_Deprotected  + TFA/DCM Fmoc_PEG Fmoc-NH-PEG-R Fmoc_Intermediate Fulvene-Piperidine Adduct Fmoc_PEG->Fmoc_Intermediate Fmoc_Deprotected H₂N-PEG-R Fmoc_PEG->Fmoc_Deprotected  + Piperidine/DMF Cbz_PEG Cbz-NH-PEG-R Cbz_Byproducts Toluene + CO₂ Cbz_PEG->Cbz_Byproducts Cbz_Deprotected H₂N-PEG-R Cbz_PEG->Cbz_Deprotected  + H₂, Pd/C Alloc_PEG Alloc-NH-PEG-R Alloc_Intermediate π-allyl-Pd Complex Alloc_PEG->Alloc_Intermediate  + Pd(PPh₃)₄ Alloc_Deprotected H₂N-PEG-R Alloc_Intermediate->Alloc_Deprotected  + Scavenger

Caption: Deprotection mechanisms for Boc, Fmoc, Cbz, and Alloc protecting groups.

Experimental Workflow for Comparison

G Comparative Experimental Workflow for Protected PEG Linker Deprotection start Start: Protected-PEG-Biomolecule Conjugate deprotection Deprotection Reaction (Boc, Fmoc, Cbz, or Alloc conditions) start->deprotection monitoring Reaction Monitoring (TLC, LC-MS) deprotection->monitoring monitoring->deprotection Incomplete workup Reaction Quenching & Work-up monitoring->workup Complete purification Purification (Chromatography, Dialysis, etc.) workup->purification analysis Analysis of Deprotected Product purification->analysis yield Yield Calculation analysis->yield purity Purity Assessment (HPLC, MS) analysis->purity end End: Comparative Data yield->end purity->end

Caption: A generalized workflow for comparing the deprotection of different protected PEG linkers.

Experimental Protocols

The following are generalized protocols for the deprotection of each type of PEG linker. Optimization may be required for specific substrates and scales.

Protocol 1: Boc Deprotection in Solution Phase

Objective: To remove a Boc protecting group from a PEG linker in a solution-phase reaction.[1]

Materials:

  • Boc-PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve the Boc-PEG-conjugate in anhydrous DCM (e.g., 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger like TIS (1-5% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the volatiles under reduced pressure.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG-conjugate.

Protocol 2: Fmoc Deprotection in Solution Phase

Objective: To remove an Fmoc protecting group from a PEG linker in solution.[1]

Materials:

  • Fmoc-PEG-conjugate

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Fmoc-PEG-conjugate in anhydrous DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG-conjugate.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: To remove a Cbz protecting group from a PEG linker using catalytic hydrogenolysis.[9]

Materials:

  • Cbz-PEG-conjugate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve the Cbz-PEG-conjugate in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.

  • Seal the reaction vessel and purge the system with an inert gas to remove oxygen.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected PEG-conjugate.

Protocol 4: Alloc Deprotection via Palladium(0) Catalysis

Objective: To remove an Alloc protecting group from a PEG linker using a palladium(0) catalyst.[7]

Materials:

  • Alloc-PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the Alloc-PEG-conjugate in anhydrous DCM under an inert atmosphere.

  • In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents) and phenylsilane (15-25 equivalents) in anhydrous DCM.

  • Add the catalyst/scavenger solution to the solution of the Alloc-PEG-conjugate.

  • Stir the reaction at room temperature for 30-120 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be concentrated and purified directly by chromatography to remove the catalyst and byproducts.

  • For larger scales, a work-up involving washing with aqueous solutions may be necessary, but care should be taken to avoid palladium contamination in the final product.

Conclusion and Recommendations

The choice between Boc, Fmoc, Cbz, and Alloc protecting groups for PEG linkers is highly dependent on the overall synthetic strategy and the chemical nature of the molecule being synthesized.

  • Fmoc protection is often the preferred method in modern bioconjugation due to its mild, non-acidic deprotection conditions, making it suitable for a wide range of sensitive biomolecules.[2] Its compatibility with automated synthesis is also a significant advantage.[2]

  • Boc protection remains a robust and valuable strategy, particularly in solution-phase synthesis and for sequences prone to aggregation.[1] Its stability to basic conditions makes it ideal for syntheses involving base-sensitive reagents or linkers.[1]

  • Cbz protection offers excellent stability and is a good choice when orthogonality to both acid- and base-labile groups is required. However, the need for catalytic hydrogenolysis limits its use with molecules containing reducible functional groups.[4]

  • Alloc protection provides an additional layer of orthogonality, being stable to both acidic and basic conditions.[6] The palladium-catalyzed deprotection is mild and efficient but requires careful handling to avoid catalyst contamination of the final product.

Ultimately, the optimal choice requires a thorough evaluation of the compatibility of the deprotection conditions with all functional groups present in the target molecule, as well as considerations of cost, scale, and available equipment. This guide provides the foundational data and protocols to make an informed decision for your specific research needs.

References

Performance of Boc-NH-PEG1-CH2COOH in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the fields of drug discovery and bioconjugation, the selection of appropriate chemical linkers is a critical determinant of success. Boc-NH-PEG1-CH2COOH is a heterobifunctional linker widely utilized for its ability to bridge molecules, often in the synthesis of complex constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive evaluation of the performance of this compound in various buffer systems, offering researchers, scientists, and drug development professionals objective data to optimize their experimental designs.

The "performance" of this linker is primarily defined by two key chemical properties: the stability of its Boc (tert-butyloxycarbonyl) protecting group and the reactivity of its terminal carboxylic acid. Both are highly influenced by the pH and composition of the surrounding buffer.

Key Performance Metrics: Stability and Reactivity

The utility of this compound hinges on the precise control of its two functional ends. The Boc-protected amine must remain intact until its deliberate removal is required, while the carboxylic acid must be efficiently activated to couple with a target molecule.

Boc Group Stability

The Boc protecting group is notoriously labile under acidic conditions.[3][4] Exposure to low pH environments can lead to the premature removal of the Boc group, exposing the amine and potentially causing unintended side reactions. Our analysis indicates that the stability of the Boc group is highly pH-dependent.

pH RangeBuffer EnvironmentBoc Group StabilityKey Considerations
< 4.0 Strong Acid (e.g., TFA, HCl)Unstable / Labile Conditions used for deliberate deprotection. Avoid if Boc group needs to remain intact.[3][5]
4.0 - 6.0 Mildly Acidic (e.g., MES, Acetate)Generally Stable Stable for the duration of typical activation reactions, but prolonged exposure should be monitored.
6.0 - 8.5 Neutral to Mildly Basic (e.g., PBS, HEPES, Bicarbonate)Highly Stable Optimal range for maintaining the integrity of the Boc protecting group.[4]
> 8.5 BasicHighly Stable The Boc group is stable in basic conditions.[4]
Carboxylic Acid Reactivity for Amide Coupling

The most common application for the carboxylic acid moiety is its activation via carbodiimide (B86325) chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[6][7] This two-step process is highly sensitive to buffer pH and composition.

  • Activation Step: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH.[6][8]

  • Coupling Step: A primary amine attacks the intermediate (or the more stable NHS-ester) to form a stable amide bond. This nucleophilic attack is favored at a higher pH where the primary amine is deprotonated and more nucleophilic.[8][9][10]

Buffer SystemOptimal pH RangePerformance in EDC/NHS CouplingKey Considerations
MES (2-(N-morpholino)ethanesulfonic acid)Activation: 4.5 - 6.0[6][9][11]Excellent for Activation Recommended for the initial activation step as it lacks competing amine and carboxyl groups.[6][11]
PBS (Phosphate-Buffered Saline)Coupling: 7.2 - 8.0[9]Good for Coupling Widely used for the second (coupling) step. Some sources note that phosphate (B84403) can reduce EDC efficiency, but it is often used successfully.[6][10]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.0 - 8.0Good for Coupling A common non-amine, non-carboxylate biological buffer suitable for the coupling phase.
Bicarbonate/Carbonate 8.0 - 9.0Good for Coupling Can be used to raise the pH for the amine coupling step.
TRIS, Glycine, Acetate VariesNot Recommended Buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate) will compete with the desired reaction and should be avoided.[9][10]

Comparison with Alternatives

This compound is one of many available heterobifunctional linkers. The choice of linker is dictated by the specific requirements of the application, such as desired length, solubility, and the chemistries of the molecules to be conjugated.

LinkerFunctional GroupsKey FeaturesPrimary Application
This compound Boc-Amine, Carboxylic AcidShort, hydrophilic PEG spacer enhances solubility.[12][13]Sequential two-step conjugations where control over reactivity is needed.[14]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS Ester, MaleimideAmine-reactive NHS ester and thiol-reactive maleimide. Widely used in approved ADCs.[14]Conjugating proteins (via lysines) to molecules with free thiols (e.g., cysteines).
DBCO-PEG4-NHS Ester NHS Ester, DBCOAmine-reactive NHS ester and an azide-reactive DBCO group for copper-free click chemistry.[14]Bio-orthogonal conjugation in complex biological media without a cytotoxic copper catalyst.[14]
Azido-PEG3-Carboxylic Acid Azide (B81097), Carboxylic AcidCarboxylic acid for EDC/NHS activation and an azide for copper-catalyzed click chemistry (CuAAC).[14]High-efficiency "click" reactions where a stable triazole linkage is desired.[14]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol outlines a general procedure for activating the carboxylic acid of the linker and coupling it to an amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Amine-containing molecule ("Molecule-NH2")

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (Optional): 1 M Hydroxylamine or Glycine, pH 8.0

  • Desalting column

Procedure:

  • Preparation: Allow all reagents, particularly EDC and Sulfo-NHS, to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[9]

  • Activation of Linker:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add EDC and Sulfo-NHS to the linker solution. A common starting molar excess is 2-4 mM of EDC and 5-10 mM of Sulfo-NHS.[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[8][9]

  • Buffer Exchange (Recommended):

    • Remove excess and inactivated EDC/Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step simultaneously exchanges the buffer to the optimal pH for the coupling reaction.

  • Coupling to Amine:

    • Immediately add the activated linker solution to a solution of your "Molecule-NH2" (dissolved in Coupling Buffer). A typical starting point is a 10-20 fold molar excess of the linker relative to the amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional):

    • To quench any unreacted activated linker, add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.[9][10]

  • Purification:

    • Remove excess linker and reaction byproducts by a suitable method such as dialysis, size-exclusion chromatography, or another desalting column.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent reactions.

Materials:

  • Boc-protected conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger (Optional): Anisole or Thioanisole

Procedure:

  • Preparation: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection Reaction:

    • Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).[15]

    • If the substrate is sensitive to alkylation by the released t-butyl cation, add a scavenger like anisole.[3]

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting amine salt can be used directly or neutralized by dissolving in a suitable buffer.

Visualizations

The following diagrams illustrate the key chemical considerations and workflows associated with using this compound.

Caption: pH-dependent stability and reactivity of the linker's functional groups.

G Workflow: Two-Step Bioconjugation start Start: This compound + Molecule-NH2 step1 Step 1: Activation Dissolve linker in Activation Buffer (pH 4.5-6.0) e.g., MES start->step1 add_reagents Add EDC and Sulfo-NHS Incubate 15-30 min step1->add_reagents activated_linker Activated Linker: Boc-NH-PEG1-CO-NHS add_reagents->activated_linker step2 Step 2: Coupling Buffer exchange to Coupling Buffer (pH 7.2-8.0) e.g., PBS activated_linker->step2 add_amine Add Molecule-NH2 Incubate 2h - Overnight step2->add_amine conjugate Final Conjugate: Boc-NH-PEG1-CO-NH-Molecule add_amine->conjugate purify Purification (e.g., Desalting Column) conjugate->purify end End Product purify->end

Caption: A typical experimental workflow for EDC/NHS-mediated bioconjugation.

G Decision Tree for Buffer Selection q1 What is the goal of the step? a1 Activate Carboxylic Acid (with EDC/NHS) q1->a1 a2 Couple Activated Acid to a Primary Amine q1->a2 a3 Remove Boc Protecting Group q1->a3 b1 Use non-amine, non-carboxylate buffer Optimal pH: 4.5 - 6.0 a1->b1 b2 Use non-amine buffer Optimal pH: 7.0 - 8.5 a2->b2 b3 Use strong acid in an organic solvent a3->b3 c1 Recommended: MES b1->c1 c2 Recommended: PBS, HEPES b2->c2 c3 Recommended: TFA in DCM b3->c3

Caption: A logical guide for selecting the appropriate buffer for a given reaction.

References

A Comparative Guide to the Characterization of Boc-NH-PEG1-CH2COOH Modified Surfaces for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of surfaces modified with Boc-NH-PEG1-CH2COOH and its common alternatives. The focus is on the characterization of these surfaces and their performance in terms of protein adsorption and cell adhesion, critical parameters for the development of biocompatible materials, drug delivery systems, and medical devices.

Introduction to Surface Modification with PEG Linkers

The modification of surfaces with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern biomaterial science. PEGylated surfaces are renowned for their ability to resist non-specific protein adsorption, thereby minimizing the foreign body response and enhancing the biocompatibility of implanted devices. The choice of the terminal functional group and the protecting group on the PEG linker is critical in dictating the synthetic strategy and the ultimate performance of the modified surface.

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This configuration allows for a two-step functionalization process: initial immobilization via the carboxylic acid, followed by the deprotection of the Boc group to expose a primary amine for subsequent conjugation of biomolecules. This guide will compare surfaces modified with this linker to those functionalized with an Fmoc-protected analogue and oligo(ethylene glycol) self-assembled monolayers (OEG-SAMs).

Comparative Analysis of Surface Modification Agents

The selection of a surface modification agent is a critical decision in the development of biomaterials. The following table provides a comparative overview of this compound and its alternatives.

FeatureThis compoundFmoc-NH-PEG-COOHOligo(ethylene glycol) SAMs (OEG-SAMs)
Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)Not applicable
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic Acid - TFA)[1][2][3]Base-labile (e.g., 20% Piperidine in DMF)[1][2][3]Not applicable
Orthogonality Orthogonal to base-labile protecting groups.Orthogonal to acid-labile protecting groups.Not applicable
Surface Attachment Typically via the carboxylic acid to amine-functionalized surfaces.Typically via the carboxylic acid to amine-functionalized surfaces.Thiol-gold or silane-oxide chemistry.
Key Advantage Robust and stable protecting group.Mild deprotection conditions, suitable for sensitive substrates.Highly ordered and well-defined surfaces.
Primary Application Sequential bioconjugation where acid stability is required for other steps.Solid-phase synthesis and modification of base-sensitive biomolecules.Fundamental studies of protein and cell-surface interactions.

Performance Comparison: Quantitative Data

The following tables summarize representative quantitative data for the characterization and performance of surfaces modified with different functional groups, including those similar to the ones discussed in this guide. This data is compiled from various studies to provide a comparative baseline.

Table 1: Surface Characterization Data

Surface ModificationWater Contact Angle (°)N (1s) Atomic % (XPS)C (1s) Atomic % (XPS)O (1s) Atomic % (XPS)Reference
Amine-functionalized45 - 555 - 1060 - 7020 - 25[4]
COOH-terminated SAM35 ± 4---
OH-terminated SAM49 ± 3---
CH3-terminated SAM97 ± 2---
PEG-like surfaceModerately Wettable-IncreasedIncreased[4]

Table 2: Protein Adsorption and Cell Adhesion Data

Surface ModificationProtein Adsorption (ng/cm²)Cell Adhesion (% of control)Reference
Amine (NH2)HighStrong[4][5]
Carboxyl (COOH)ModerateStrong[4][5]
Hydroxyl (OH)LowWeak[4]
Methyl (CH3)HighWeak[4]
PEG/OEGVery LowVery Weak[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Surface Modification with this compound

This protocol describes the covalent attachment of this compound to an amine-functionalized silicon wafer.

Materials:

  • Amine-functionalized silicon wafers

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Prepare a solution of this compound (10 mM), EDC (20 mM), and NHS (50 mM) in anhydrous DMF.

  • Immerse the amine-functionalized silicon wafers in the solution.

  • Incubate for 2 hours at room temperature with gentle agitation.

  • Remove the wafers and wash thoroughly with DMF, followed by DI water.

  • Dry the wafers under a stream of nitrogen gas.

  • To deprotect the Boc group, immerse the wafers in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes.

  • Wash the wafers with DCM, followed by DI water, and dry with nitrogen gas.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition of the modified surface.

Procedure:

  • Mount the modified wafer on the sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p to determine the chemical states and quantify the elemental composition.[8][9][10]

Protocol 3: Static Water Contact Angle Measurement

This technique assesses the hydrophilicity/hydrophobicity of the surface.

Procedure:

  • Place the modified wafer on the stage of a contact angle goniometer.

  • Dispense a 5 µL droplet of DI water onto the surface.

  • Capture an image of the droplet within 30 seconds of deposition.

  • Use the instrument's software to measure the angle between the solid-liquid interface and the liquid-vapor interface.[4][11][12]

Protocol 4: Quartz Crystal Microbalance (QCM) for Protein Adsorption

QCM measures the mass of adsorbed protein in real-time.

Procedure:

  • Mount a sensor crystal coated with the modified surface in the QCM chamber.

  • Establish a stable baseline by flowing PBS buffer over the sensor.

  • Introduce a protein solution (e.g., 1 mg/mL Fibrinogen in PBS) into the chamber.

  • Monitor the change in frequency and dissipation of the crystal. A decrease in frequency corresponds to an increase in mass on the sensor surface.[7][13][14][15][16]

Protocol 5: Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the number of adherent cells on the modified surface.

Procedure:

  • Place the modified substrates in a 24-well tissue culture plate.

  • Seed cells (e.g., fibroblasts) at a density of 1 x 10^5 cells/well.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.1% crystal violet solution for 20 minutes.[6][17][18][19][20]

  • Wash the wells with DI water and allow to dry.

  • Solubilize the stain with 10% acetic acid.

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Visualizations

Experimental Workflow for Surface Characterization

G cluster_0 Surface Modification cluster_1 Surface Characterization cluster_2 Performance Evaluation Substrate Substrate Functionalization Functionalization Substrate->Functionalization e.g., Amination PEGylation PEGylation Functionalization->PEGylation This compound Deprotection (optional) Deprotection (optional) PEGylation->Deprotection (optional) TFA XPS XPS PEGylation->XPS Elemental Composition Contact Angle Contact Angle PEGylation->Contact Angle Wettability AFM AFM PEGylation->AFM Topography Characterized Surface Characterized Surface Deprotection (optional)->Characterized Surface Protein Adsorption (QCM) Protein Adsorption (QCM) Characterized Surface->Protein Adsorption (QCM) Biofouling Cell Adhesion Assay Cell Adhesion Assay Characterized Surface->Cell Adhesion Assay Biocompatibility

Caption: A general workflow for the modification, characterization, and performance evaluation of functionalized surfaces.

Logical Relationship of Surface Properties and Performance

G Surface_Modification Surface Modification (e.g., this compound) Hydrophilicity Increased Hydrophilicity (Lower Contact Angle) Surface_Modification->Hydrophilicity Steric_Hindrance Steric Hindrance Surface_Modification->Steric_Hindrance Reduced_Protein_Adsorption Reduced Protein Adsorption Hydrophilicity->Reduced_Protein_Adsorption Steric_Hindrance->Reduced_Protein_Adsorption Reduced_Cell_Adhesion Reduced Cell Adhesion Reduced_Protein_Adsorption->Reduced_Cell_Adhesion Improved_Biocompatibility Improved Biocompatibility Reduced_Cell_Adhesion->Improved_Biocompatibility

Caption: The relationship between surface modification with PEG linkers and improved biocompatibility.

References

A Head-to-Head Battle of ADC Linkers: Benchmarking Boc-NH-PEG1-CH2COOH Against Cleavable and Non-Cleavable Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective comparison of the non-cleavable linker, Boc-NH-PEG1-CH2COOH, against traditional cleavable and non-cleavable linkers, supported by a synthesis of available experimental data and detailed methodologies for key evaluation assays.

The linker, though a small component of an ADC, dictates its stability in circulation, the mechanism of payload release, and ultimately, its efficacy and safety profile. This compound is a heterobifunctional linker featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. Its short PEG chain imparts hydrophilicity, potentially improving the ADC's solubility and pharmacokinetics. As a non-cleavable linker, its mechanism of action and performance characteristics differ significantly from linkers designed to be cleaved in the tumor microenvironment.

At a Glance: A Comparative Overview of Linker Technologies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1][2] Cleavable linkers are designed to be labile under specific physiological conditions within the tumor or the target cell, while non-cleavable linkers rely on the complete degradation of the antibody component for payload release.[1][2]

FeatureThis compound (Non-Cleavable PEGylated)Standard Non-Cleavable (e.g., SMCC)Cleavable (e.g., Val-Cit)
Release Mechanism Proteolytic degradation of the antibody in the lysosome.Proteolytic degradation of the antibody in the lysosome.[1]Enzymatic cleavage (e.g., Cathepsin B) or chemical cleavage (e.g., pH, glutathione).[3]
Released Payload Payload-linker-amino acid complex.Payload-linker-amino acid complex.[4]Unmodified or near-native payload.
Plasma Stability HighHigh[5]Variable, can be susceptible to premature cleavage.[3]
Bystander Effect Limited to none.[2]Limited to none.[2]Can be significant, depending on payload permeability.[6]
Hydrophilicity ModerateLowVariable, often low.
Potential Advantages Improved pharmacokinetics and solubility due to PEG, high stability.High stability, potentially wider therapeutic window.[5][7]Potent bystander effect, effective in heterogeneous tumors.
Potential Disadvantages No bystander effect, reliance on internalization and lysosomal degradation.No bystander effect, potential for drug resistance.[]Potential for off-target toxicity due to premature cleavage.

Delving Deeper: Performance Metrics and Experimental Data

The optimal linker choice is context-dependent, relying on the target antigen, the payload's properties, and the tumor's characteristics. Below is a summary of key performance indicators and the experimental data that informs our understanding of these different linker types.

In Vitro Plasma Stability

A critical attribute of an ADC is its stability in circulation. Premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window. Non-cleavable linkers, by design, generally exhibit higher plasma stability.

Table 1: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypeRepresentative LinkerPayload Release in Human Plasma (7 days)Key Findings
Non-Cleavable PEGylatedThis compound (inferred)< 5%The short PEG chain is expected to enhance hydrophilicity without compromising the inherent stability of the non-cleavable backbone.
Standard Non-CleavableSMCC< 5%Exhibits high stability, minimizing off-target payload release.[4]
Cleavable (dipeptide)Val-Cit10-30%Stability can be species-dependent, with some linkers showing instability in mouse plasma.[3]
In Vitro Cytotoxicity and Bystander Effect

The ability of an ADC to kill target cancer cells is paramount. Additionally, the "bystander effect," where the released payload kills neighboring antigen-negative tumor cells, can be a significant advantage for cleavable linkers, especially in heterogeneous tumors.[6] Non-cleavable linkers, which release a payload-linker-amino acid complex that is typically cell-impermeable, generally do not induce a bystander effect.[2]

Table 2: In Vitro Cytotoxicity and Bystander Effect

Linker TypeRepresentative LinkerTarget Cell IC50Bystander Killing
Non-Cleavable PEGylatedThis compound (inferred)PotentNegligible
Standard Non-CleavableSMCCPotentNegligible[4]
Cleavable (dipeptide)Val-CitPotentSignificant (payload-dependent)[6]
Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic (PK) profile of an ADC influences its exposure at the tumor site. The hydrophilic nature of PEG can improve the PK of an ADC, potentially leading to greater efficacy.[9]

Table 3: Comparative Pharmacokinetics and In Vivo Efficacy

Linker TypeRepresentative LinkerPlasma Half-LifeIn Vivo Efficacy
Non-Cleavable PEGylatedThis compound (inferred)Potentially longer due to PEGylation.[9]Highly dependent on target expression and internalization rate.
Standard Non-CleavableSMCCGenerally long.Effective in high-antigen expressing tumors.[10]
Cleavable (dipeptide)Val-CitVariable, can be shorter if unstable.Can be highly effective, especially with bystander effect.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and experimental workflows.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker (this compound) ADC Binds ADC Binds Internalization Internalization ADC Binds->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Enzymatic Cleavage Enzymatic Cleavage Lysosomal Trafficking->Enzymatic Cleavage Payload Release Payload Release Enzymatic Cleavage->Payload Release Free Payload Target Cell Killing Target Cell Killing Payload Release->Target Cell Killing Bystander Cell Killing Bystander Cell Killing Payload Release->Bystander Cell Killing Diffuses out ADC Binds_nc ADC Binds_nc Internalization_nc Internalization_nc ADC Binds_nc->Internalization_nc Lysosomal Trafficking_nc Lysosomal Trafficking_nc Internalization_nc->Lysosomal Trafficking_nc Antibody Degradation Antibody Degradation Lysosomal Trafficking_nc->Antibody Degradation Payload-Linker-AA Release Payload-Linker-AA Release Antibody Degradation->Payload-Linker-AA Release Charged Complex Target Cell Killing_nc Target Cell Killing_nc Payload-Linker-AA Release->Target Cell Killing_nc

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow for ADC Linker Comparison ADC Synthesis ADC Synthesis In Vitro Assays In Vitro Assays ADC Synthesis->In Vitro Assays Plasma Stability Plasma Stability In Vitro Assays->Plasma Stability Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Bystander Effect Bystander Effect In Vitro Assays->Bystander Effect In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy (Xenograft) Efficacy (Xenograft) In Vivo Studies->Efficacy (Xenograft) Toxicity Toxicity In Vivo Studies->Toxicity Data Analysis Data Analysis Efficacy (Xenograft)->Data Analysis Toxicity->Data Analysis Optimal Linker Selection Optimal Linker Selection Data Analysis->Optimal Linker Selection

Caption: Workflow for the comparative evaluation of ADC linkers.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of different linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., 1 mg/mL) in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: Precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant.

  • Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) and quantify the amount of released payload over time.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against a target cancer cell line.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value by plotting cell viability against ADC concentration.

Protocol 3: In Vitro Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 96-120 hours.

  • Analysis: Quantify the viability of the antigen-negative cells by measuring the fluorescent signal. A decrease in fluorescence in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Conclusion

The selection of a linker is a strategic decision in ADC design, with no single solution being universally optimal. This compound, as a non-cleavable linker with a hydrophilic PEG spacer, offers the promise of high plasma stability and improved pharmacokinetics. This makes it a strong candidate for ADCs targeting antigens with high expression and rapid internalization, where a bystander effect is not essential.

In contrast, cleavable linkers remain the preferred choice when a bystander effect is desired to overcome tumor heterogeneity. The ultimate decision will depend on a thorough evaluation of the specific ADC's performance in preclinical models, utilizing the robust experimental protocols outlined in this guide. As the field of ADCs continues to advance, a deeper understanding of the interplay between the antibody, linker, and payload will be paramount in designing the next generation of targeted cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of Boc-NH-PEG1-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Boc-NH-PEG1-CH2COOH, ensuring the protection of both laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a common PEG-based PROTAC linker. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adherence to proper disposal protocols is essential to prevent environmental contamination and maintain a safe working environment.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the safety protocols associated with this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety glasses or goggles, and a standard laboratory coat to protect against accidental splashes or contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Response: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] The collected material should then be placed in a designated chemical waste container.[1] Do not flush spills down the sewer.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be approached systematically to ensure safety and compliance with institutional and local regulations.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.

    • Quantity Evaluation: Assess the volume of waste. Small quantities (e.g., less than 100 grams) generated during research may have different local guidelines compared to bulk quantities.

  • Waste Collection and Storage:

    • Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. If possible, use the original container.

    • Labeling: The label must clearly identify the contents as "this compound waste" and include the date of accumulation. Proper labeling is crucial for waste management personnel.

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Route:

    • Non-Contaminated Small Quantities: For small amounts of uncontaminated this compound, consult your institution's Chemical Hygiene Plan or Environmental Health and Safety (EHS) office. It will likely be designated as regular chemical waste to be collected by a licensed waste disposal contractor.[2]

    • Large Quantities or Contaminated Waste: For larger volumes or any quantity of contaminated this compound, disposal through a licensed chemical waste disposal contractor is mandatory.[2] Arrange for pickup through your institution's EHS department.

    • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]

Quantitative Data Summary

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]
Recommended Storage (Pure Form) Store in a freezer at -20°C, sealed in a dry environment.[3][4]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.
Primary Disposal Route Collection by a licensed chemical waste disposal contractor.[2]
Drain Disposal Prohibited.[1]
Solid Waste Disposal Prohibited for laboratory chemicals.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Assess Contamination A->B C Contaminated with Hazardous Material? B->C D Treat as Hazardous Waste (Follow guidelines for hazardous component) C->D Yes E Uncontaminated Waste C->E No I Collect in Labeled, Sealed Container D->I F Assess Quantity E->F G Small Quantity (<100g) F->G Small H Large Quantity (≥100g) F->H Large G->I H->I J Contact Institutional EHS Office for Pickup by Licensed Contractor I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the material.

References

Essential Safety and Operational Guide for Handling Boc-NH-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Boc-NH-PEG1-CH2COOH.

This document provides crucial safety and logistical information for the handling of this compound, a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1][2] While some safety data sheets (SDS) classify this compound as non-hazardous under Regulation (EC) No. 1272/2008, it is critical to note that the chemical, physical, and toxicological properties have not been exhaustively investigated.[3] Therefore, a cautious approach and adherence to stringent laboratory safety protocols are imperative to ensure personnel safety. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and promote a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, compiled from safety data sheets and general laboratory best practices for similar chemical compounds.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact with the substance occurs.
Eyes Safety glasses with side shields or chemical safety gogglesEye protection is mandatory to prevent contact with dust or splashes.[3] For tasks with a higher risk of splashing, chemical safety goggles are preferred over safety glasses.[4]
Body Laboratory coatA standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[5]
Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are essential to prevent contamination and ensure the integrity of the compound. This compound is often a low-melting solid that can be challenging to weigh and dispense directly.[6][7]

Preparation and Use:

  • Acclimatization: Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.[6][7]

  • Inert Atmosphere: Whenever possible, handle the compound under an inert gas, such as argon or nitrogen, to protect it from moisture.[8]

  • Stock Solution Preparation: To facilitate accurate measurement and handling, it is recommended to prepare a stock solution.[6][7]

    • Dissolve the desired amount of this compound in a suitable dry solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][7]

  • Storage of Stock Solution: Store the stock solution at -20°C under an inert atmosphere.[1][6][7]

  • Use in Reactions: When using the compound in a reaction, such as peptide synthesis or conjugation, ensure that all glassware is dry and the reaction is performed under appropriate conditions to prevent degradation of the reagent.[9]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • In case of eye contact: Flush eyes with water as a precaution.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) in a designated and clearly labeled chemical waste container.

  • Container Requirements: The waste container should be made of a material compatible with the chemical and its solvent. It must be sealed to prevent leakage or evaporation.

  • Disposal Procedure: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour chemical waste down the drain. If you are unsure of the proper disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation (Equilibrate to Room Temp) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Before Handling handling Handling (Under Inert Gas) weighing Weighing or Stock Solution Prep handling->weighing ppe->handling reaction Use in Experiment weighing->reaction cleanup Decontamination of Work Area and Glassware reaction->cleanup disposal Waste Disposal (Segregated Chemical Waste) cleanup->disposal

Caption: Safe handling workflow for this compound.

References

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